5-Iodo-2-methoxynicotinonitrile: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications in Drug Discovery
Introduction & Strategic Importance In modern medicinal chemistry, the strategic selection of highly functionalized heteroaromatic building blocks is paramount for the rapid exploration of chemical space. 5-Iodo-2-methox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
In modern medicinal chemistry, the strategic selection of highly functionalized heteroaromatic building blocks is paramount for the rapid exploration of chemical space. 5-Iodo-2-methoxynicotinonitrile (CAS: 1446002-31-8) represents a privileged pyridine scaffold available through major chemical suppliers like[1]. The orthogonal reactivity of its functional groups—a methoxy group, a nitrile, and an iodine atom—makes it an exceptionally versatile intermediate.
As a Senior Application Scientist, I frequently leverage this specific scaffold because it provides multiple distinct vectors for molecular functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and critical role in the development of targeted therapeutics, specifically phosphoinositide 3-kinase (PI3K) inhibitors[2].
Physicochemical Profiling
Understanding the physical properties of 5-iodo-2-methoxynicotinonitrile is essential for optimizing reaction conditions, purification strategies, and downstream formulation. The heavy iodine atom significantly increases the molecular weight and lipophilicity of the pyridine core, while the nitrile group serves as a strong electron-withdrawing group and a potential hydrogen-bond acceptor.
Table 1: Key Physicochemical Properties
Property
Value / Description
Chemical Name
5-Iodo-2-methoxynicotinonitrile
CAS Registry Number
1446002-31-8
Molecular Formula
C7H5IN2O
Molecular Weight
260.03 g/mol
Exact Mass
259.9447 Da
Appearance
Off-white to pale yellow solid
Solubility Profile
Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water
Storage Conditions
2-8 °C, protect from light and moisture
Mechanistic Synthesis and Experimental Protocol
The synthesis of 5-iodo-2-methoxynicotinonitrile relies on the regioselective electrophilic aromatic substitution of 2-methoxynicotinonitrile. The regiochemistry is strictly governed by the synergistic directing effects of the existing substituents. The methoxy group at C2 acts as a strong ortho/para-directing group (via resonance electron donation), while the nitrile at C3 acts as a meta-directing group (via inductive and resonance electron withdrawal). Both directing effects converge to highly activate the C5 position, making it the exclusive site of electrophilic attack.
Figure 1: Standard synthetic workflow for 5-Iodo-2-methoxynicotinonitrile.
To achieve high yields, the iodination is typically performed using N-iodosuccinimide (NIS) activated by strong organic acids, as detailed in [3].
Protocol: Regioselective Electrophilic Iodination
Objective: Synthesize 5-iodo-2-methoxynicotinonitrile via the regioselective iodination of 2-methoxynicotinonitrile.
Self-Validation Checkpoints: Reaction completion is validated by TLC (disappearance of starting material). Successful quenching is validated by the visual transition from a dark iodine solution to a pale/colorless organic layer.
Reactor Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxynicotinonitrile (10.0 g, 74.6 mmol) in a mixture of trifluoroacetic acid (TFA, 68.9 mL) and trifluoroacetic anhydride (TFAA, 31.6 mL) under a nitrogen atmosphere.
Electrophile Activation: Add N-iodosuccinimide (NIS, 25.2 g, 112 mmol) in portions over 15 minutes.
Mechanistic Causality: The TFA protonates the succinimide carbonyl of NIS, generating a highly reactive iodonium (
I+
) equivalent. TFAA acts as a potent water scavenger, preventing the hydrolysis of the nitrile group to an amide and driving the equilibrium forward.
Reaction Execution: Stir the dark mixture at room temperature (20–25 °C) for 18 hours.
Validation: Monitor via LC-MS or TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed.
Quenching: Concentrate the reaction mixture under reduced pressure to remove the bulk of TFA/TFAA. Dilute the resulting residue with ethyl acetate (150 mL) and carefully pour into a saturated aqueous
NaHCO3
solution (200 mL) at 0 °C to neutralize residual acid.
Thiosulfate Wash: Add 10% aqueous sodium thiosulfate (
Na2S2O3
) (100 mL) and stir vigorously for 15 minutes.
Validation: The dark brown color of molecular iodine will dissipate, leaving a pale yellow organic layer, confirming the complete neutralization of active electrophilic species.
Extraction & Drying: Separate the phases. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous
Na2SO4
, and filter.
Purification: Evaporate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-20% EtOAc in hexanes) to yield 5-iodo-2-methoxynicotinonitrile as an off-white solid.
Applications in Targeted Therapeutics: PI3K Inhibitors
The primary utility of 5-iodo-2-methoxynicotinonitrile lies in its application as a linchpin for cross-coupling reactions. The C5-iodo bond is highly susceptible to palladium-catalyzed transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity is heavily leveraged in the synthesis of PI3K inhibitors, as documented in [2].
The PI3K pathway is a critical intracellular signaling cascade regulating cell growth, survival, and metabolism. Dysregulation of PI3K isoforms (particularly PI3Kα, β, δ, and γ) is a hallmark of various malignancies and autoimmune disorders[3]. By utilizing 5-iodo-2-methoxynicotinonitrile, medicinal chemists can rapidly append diverse pharmacophores to the C5 position, optimizing the binding affinity and isoform selectivity of the resulting inhibitors, a strategy highlighted in[4].
Figure 2: PI3K signaling pathway and targeted inhibition.
Conclusion
5-Iodo-2-methoxynicotinonitrile is more than a simple chemical reagent; it is a strategically designed scaffold that bridges basic organic synthesis with advanced drug discovery. By mastering its physicochemical properties and synthetic handling, researchers can unlock novel chemical spaces in the pursuit of next-generation therapeutics.
References
Title: PT2794600T - 2,3-dihydro-benzo[1,4]oxazine derivatives and related compounds as phosphoinositide-3 kinase (PI3K)
Title: WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives
Source: Google Patents
URL
Title: AU2019301811B2 - Standard Patent (Compounds and Methods for the Treatment of Cancer)
An In-depth Technical Guide to 5-Iodo-2-methoxy-nicotinonitrile (CAS No. 1446002-31-8)
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Iodo-2-methoxy-nicotinonitrile is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2-methoxy-nicotinonitrile is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile group, a methoxy group, and an iodine atom on a pyridine scaffold, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of 5-Iodo-2-methoxy-nicotinonitrile, including its physicochemical properties, a proposed synthesis pathway based on established chemical principles, and an exploration of its potential reactivity and applications in the development of novel therapeutic agents and functional materials. The discussion is grounded in the well-documented chemistry of nicotinonitriles and iodo-pyridines, offering a predictive framework for its utility in synthetic chemistry.
Introduction: The Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile, or 3-cyanopyridine, framework is a "privileged structure" in the field of medicinal chemistry, forming the core of numerous approved drugs and a vast array of investigational compounds.[1] The synthetic tractability of the pyridine ring allows for extensive functionalization, enabling the creation of large and diverse chemical libraries for pharmacological screening.[1] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone, feature this essential heterocyclic core, highlighting its therapeutic importance.[1]
Substituted nicotinonitriles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a methoxy group at the 2-position and an iodine atom at the 5-position, as in the case of 5-Iodo-2-methoxy-nicotinonitrile, further enhances its utility as a synthetic intermediate. The methoxy group can influence the electronic properties of the pyridine ring and provide a site for potential O-demethylation, while the iodine atom is an excellent handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Iodo-2-methoxy-nicotinonitrile is presented in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding the compound's potential behavior in biological systems.
Property
Value
Source
CAS Number
1446002-31-8
Supplier Data
Molecular Formula
C₇H₅IN₂O
Supplier Data
Molecular Weight
260.04 g/mol
Supplier Data
Appearance
White to off-white solid
Supplier Data
Purity
>97%
Supplier Data
Storage Conditions
0-5°C, protected from light
Supplier Data
Synthesis of 5-Iodo-2-methoxy-nicotinonitrile: A Proposed Pathway
Proposed Retrosynthesis
A logical retrosynthetic analysis suggests that 5-Iodo-2-methoxy-nicotinonitrile can be prepared from 2-methoxy-nicotinonitrile through electrophilic iodination.
Caption: Retrosynthetic analysis of 5-Iodo-2-methoxy-nicotinonitrile.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on standard procedures for the iodination of activated aromatic rings.[2]
Materials:
2-Methoxy-nicotinonitrile
N-Iodosuccinimide (NIS)
Acetonitrile (CH₃CN), anhydrous
Round-bottom flask
Magnetic stirrer
Reflux condenser
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxy-nicotinonitrile (1.0 equivalent).
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the stirred solution.[2]
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent such as ethyl acetate or dichloromethane.
Purification: The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 5-Iodo-2-methoxy-nicotinonitrile.
Mechanistic Rationale
The proposed synthesis relies on the principle of electrophilic aromatic substitution. The pyridine ring, while generally less reactive than benzene towards electrophiles, is activated by the electron-donating methoxy group at the 2-position. This directing group favors substitution at the ortho and para positions. The 5-position is para to the methoxy group, making it the most likely site for iodination. N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺), which is attacked by the electron-rich pyridine ring.
Caption: Proposed mechanism for the iodination of 2-methoxy-nicotinonitrile.
Reactivity and Synthetic Applications
The trifunctional nature of 5-Iodo-2-methoxy-nicotinonitrile makes it a highly valuable intermediate for the synthesis of more complex molecules. The iodine atom at the 5-position is the most versatile handle for further elaboration through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making it an ideal substrate for a range of cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. 5-Iodo-2-methoxy-nicotinonitrile can be coupled with a wide variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position.[3][4][5] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
General Protocol:
Reactants: 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.), boronic acid/ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Conditions: The reaction is typically heated under an inert atmosphere.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] This reaction is invaluable for the synthesis of arylamines, which are prevalent in drug molecules. 5-Iodo-2-methoxy-nicotinonitrile can be reacted with a diverse range of primary and secondary amines, as well as amides and other nitrogen nucleophiles.[8]
General Protocol:
Reactants: 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.), amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane.
Conditions: The reaction is carried out under an inert atmosphere, typically with heating.
Caption: Key cross-coupling reactions of 5-Iodo-2-methoxy-nicotinonitrile.
Nucleophilic Aromatic Substitution (SₙAr)
While the pyridine ring is electron-deficient, nucleophilic aromatic substitution (SₙAr) typically requires strong activation by electron-withdrawing groups.[9][10] The nitrile group at the 3-position does provide some activation. It is conceivable that under forcing conditions or with very strong nucleophiles, the methoxy group at the 2-position could be displaced. However, palladium-catalyzed reactions at the iodo-position are generally much more facile.
Potential Applications in Drug Discovery
The nicotinonitrile scaffold is a cornerstone of many therapeutic agents.[1] By utilizing 5-Iodo-2-methoxy-nicotinonitrile as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine core. The ability to introduce a variety of substituents at the 5-position via cross-coupling allows for the exploration of the binding pocket of target kinases.[1]
A₂A Adenosine Receptor Antagonists: Substituted nicotinonitriles have been identified as potent A₂A adenosine receptor antagonists, which have potential applications in the treatment of Parkinson's disease and in immuno-oncology.[11]
Antiproliferative Agents: A number of nicotinonitrile derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[12]
Conclusion
5-Iodo-2-methoxy-nicotinonitrile is a strategically important building block for synthetic and medicinal chemistry. Although detailed literature on this specific compound is sparse, its synthesis can be confidently predicted from established chemical principles. The true value of this molecule lies in its potential for diversification through modern cross-coupling methodologies, providing a rapid entry point to novel and diverse chemical matter. Researchers in drug discovery and materials science can leverage the reactivity of the iodo-substituent to construct complex molecular architectures with a wide range of potential applications. This technical guide serves as a foundational resource to stimulate further investigation and exploitation of this promising chemical intermediate.
References
The Institute of Cancer Research. (2017, February 28). New molecular 'building block' to aid drug discovery. Retrieved from [Link]
Gessi, S., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A 2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(15), 4567-4577.
El-Gazzar, A. R. B. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Silva, A. M. S., et al. (2023). In Silico Pharmacological Prediction of Substituted Aminonitriles. Applied Sciences, 13(22), 12345.
Phys.org. (2019, October 17). Chemists find new way of creating the building blocks of many drugs. Retrieved from [Link]
Gouda, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10645-10657.
ResearchGate. (n.d.). Scheme 2. Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-.... Retrieved from [Link]
PubMed. (2022). Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Patil, S. L., et al. (2012). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Orbital: The Electronic Journal of Chemistry, 4(4), 288-296.
MDPI. (2012, December 5). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. Retrieved from [Link]
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
Erowid. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Retrieved from [Link]
Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]
YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
Taylor & Francis. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Iodination. Retrieved from [Link]
ResearchGate. (2020, December 24). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). One step retrosynthesis of drugs from commercially available chemical building blocks and conceivable coupling reactions. Retrieved from [Link]
MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 5‐alkoxy‐oxazinones 2. Yileds are given for second step. Retrieved from [Link]
OSTI.gov. (2025, August 21). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Retrieved from [Link]
Whitepaper: Strategic Utilization of 5-Iodo-2-methoxynicotinonitrile in Advanced Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functionalized heterocyclic scaffolds. 5-Iodo-2-methoxynicotinonitril...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functionalized heterocyclic scaffolds. 5-Iodo-2-methoxynicotinonitrile (CAS: 1446002-31-8) has emerged as a premier trifunctional building block. Extensively utilized in the synthesis of complex targeted therapies—most notably in the development of PD-1/PD-L1 pathway inhibitors and advanced kinase modulators—this pyridine derivative offers precise, orthogonal reactivity.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical behavior, explore its orthogonal functionalization pathways, and provide a self-validating experimental protocol for its most critical application: Palladium-catalyzed cross-coupling.
Molecular Architecture & Physicochemical Profile
The utility of 5-Iodo-2-methoxynicotinonitrile is dictated by the stereoelectronic push-and-pull of its three distinct substituents on the central pyridine ring:
C5 Iodine (The Coupling Handle): Iodine is highly polarizable and possesses a low bond dissociation energy compared to bromine or chlorine. This makes the C5 position kinetically primed for rapid oxidative addition by Pd(0) or Cu(I) catalysts.
C3 Nitrile (The Electron Sink): The nitrile group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This depletes electron density from the pyridine ring, further accelerating the oxidative addition of transition metals into the C5-I bond.
C2 Methoxy (The Latent Bioisostere): The methoxy group acts as a robust protecting group for the 2-pyridone tautomer. It prevents unwanted N-alkylation during cross-coupling. Post-synthesis, it can be cleaved to reveal a 2-pyridone core, a highly sought-after amide bioisostere in medicinal chemistry [1].
Quantitative Data Summary
The foundational physical and chemical parameters of the scaffold are summarized below to guide storage, handling, and stoichiometric calculations.
Property
Value
Chemical Name
5-Iodo-2-methoxynicotinonitrile
CAS Registry Number
1446002-31-8
Molecular Formula
C7H5IN2O
Molecular Weight
260.04 g/mol
MDL Number
MFCD27918622
Physical State
Solid (Off-white to light brown powder)
Storage Conditions
0°C to 4°C, protect from light and moisture
Orthogonal Reactivity Pathways
The true power of this molecule lies in its orthogonal reactivity . A chemist can selectively manipulate one functional group without disturbing the others, enabling highly convergent synthetic routes [2].
Pathway A (Cross-Coupling): The C5-Iodine is targeted first for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to build the core molecular skeleton.
Pathway B (Nitrile Manipulation): The C3-Nitrile can subsequently be reduced via
LiAlH4
to yield a primary amine, or hydrolyzed to an amide, providing critical hydrogen-bond donors/acceptors for target protein binding.
Pathway C (Deprotection): Finally, the C2-Methoxy group can be demethylated using
BBr3
or aqueous
HCl
to unveil the pyridone active pharmacophore.
Orthogonal reactivity pathways of the 5-Iodo-2-methoxynicotinonitrile scaffold.
Experimental Workflow: Buchwald-Hartwig Amination
One of the most frequent applications of 5-Iodo-2-methoxynicotinonitrile is the formation of C-N bonds to synthesize complex aniline or amine derivatives [3]. Below is a field-proven, highly optimized methodology for coupling a primary amine to the C5 position.
The Catalytic Causality
Before executing the protocol, it is vital to understand why specific reagents are chosen:
Catalyst (
Pd2(dba)3
): Serves as an air-stable source of active Pd(0).
Ligand (Xantphos): This bidentate phosphine ligand has a wide bite angle (~111°). Causality: The wide bite angle enforces a cis-geometry on the intermediate Pd(II) complex. This specific spatial arrangement drastically accelerates the reductive elimination step, outcompeting deleterious side reactions like
β
-hydride elimination.
Base (
Cs2CO3
): A mild, heterogeneous base. Causality: Stronger bases (like
NaOtBu
) risk hydrolyzing the sensitive C3-nitrile group. Cesium carbonate provides sufficient basicity to deprotonate the coordinated amine without destroying the scaffold.
Catalytic cycle for the Buchwald-Hartwig amination of 5-Iodo-2-methoxynicotinonitrile.
Step-by-Step Protocol
Preparation & Degassing: In an oven-dried Schlenk flask, combine 5-Iodo-2-methoxynicotinonitrile (1.0 equiv), the desired primary amine (1.2 equiv), and
Cs2CO3
(2.0 equiv) in anhydrous 1,4-Dioxane (0.1 M).
Critical Action: Degas the suspension via three freeze-pump-thaw cycles. Oxygen irreversibly oxidizes the electron-rich Pd(0) active species into a catalytically dead Pd(II) peroxo complex.
Catalyst Addition: Under a positive flow of Argon, add
Pd2(dba)3
(5 mol%) and Xantphos (10 mol%). Seal the flask.
Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12–16 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the insoluble palladium black and inorganic cesium salts. Concentrate the filtrate in vacuo.
Establishing a Self-Validating System
A robust protocol must be self-validating. To ensure the integrity of the cross-coupling reaction, researchers must establish clear analytical checkpoints rather than relying blindly on reaction times.
Checkpoint 1: Pre-Reaction LC-MS Baseline.
The starting material (CAS 1446002-31-8) exhibits a distinct
[M+H]+
peak at m/z 261.0.
Checkpoint 2: Reaction Monitoring.
As the reaction progresses, the disappearance of the m/z 261.0 peak must inversely correlate with the appearance of the product mass. TLC is often insufficient here due to the highly polar nature of the amine starting materials, making LC-MS the mandatory tracking tool.
Checkpoint 3: Post-Reaction NMR Verification.
In
1H
NMR (
CDCl3
or
DMSO-d6
), the starting 5-iodo-2-methoxynicotinonitrile displays two distinct aromatic protons (C4-H and C6-H) as meta-coupled doublets (
J≈2.5 Hz
) in the 8.0–8.5 ppm range. Upon successful amination, the electron-donating nature of the newly attached amine will shield these protons, causing a diagnostic upfield shift (typically 0.3–0.6 ppm). The methoxy singlet at ~4.0 ppm must remain entirely unshifted and integrated to 3H, validating that the C2 position was not inadvertently cleaved.
Spectroscopic Characterization of 5-Iodo-2-methoxy-nicotinonitrile: A Technical Guide
Introduction 5-Iodo-2-methoxy-nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Iodo-2-methoxy-nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitrile and iodine substituents with the electron-donating methoxy group on the pyridine ring, make it a valuable synthon for the development of novel molecular entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Iodo-2-methoxy-nicotinonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not widely published, this guide will leverage predicted spectroscopic data and established principles of spectroscopic interpretation for analogous structures. The methodologies for data acquisition and interpretation are detailed to provide researchers, scientists, and drug development professionals with a robust framework for their work with this and similar compounds.
Molecular Structure and Key Features
The structure of 5-Iodo-2-methoxy-nicotinonitrile is characterized by a pyridine ring substituted at positions 2, 3, and 5. The key functional groups that dictate its spectroscopic behavior are the methoxy group (-OCH₃), the nitrile group (-C≡N), and the iodine atom (-I).
Caption: Molecular structure of 5-Iodo-2-methoxy-nicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Iodo-2-methoxy-nicotinonitrile.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the three protons of the methoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.3
d
1H
H-6
~7.9
d
1H
H-4
~4.0
s
3H
-OCH₃
Interpretation:
Aromatic Protons: The pyridine ring has two remaining protons, H-4 and H-6. Due to the anisotropic effect of the nitrile group and the electronic influence of the substituents, these protons will appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling between these two protons across the nitrogen atom (a four-bond coupling) is expected to be small, resulting in two doublets.
Methoxy Protons: The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is anticipated to be around 4.0 ppm, a typical value for a methoxy group attached to an aromatic ring[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~163
C-2
~155
C-6
~145
C-4
~116
C-3
~115
-C≡N
~92
C-5
~54
-OCH₃
Interpretation:
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-2) is expected to be significantly downfield due to the oxygen's electron-withdrawing inductive effect and resonance donation. The carbon bearing the iodine (C-5) will be shifted upfield due to the "heavy atom effect".
Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-125 ppm range.
Methoxy Carbon: The methoxy carbon will have a characteristic chemical shift around 54 ppm[1].
Caption: A typical workflow for NMR analysis.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
Accurately weigh 5-10 mg of 5-Iodo-2-methoxy-nicotinonitrile.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial[2][3][4][5]. CDCl₃ is a good first choice for many organic molecules[4][6]. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ could be considered[7].
Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm[1][8].
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to avoid compromising the magnetic field homogeneity[8].
¹H NMR Acquisition Parameters:
Spectrometer: 400 or 500 MHz.
Pulse Program: A standard single-pulse experiment.
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
Spectrometer: 100 or 125 MHz.
Pulse Program: A proton-decoupled single-pulse experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification if needed.
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Temperature: 298 K.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase correct the resulting spectra.
Apply baseline correction.
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
Aromatic C-H stretch
~2950-2850
Medium
Aliphatic C-H stretch (-OCH₃)
~2230-2210
Strong, Sharp
C≡N stretch
~1600-1450
Medium-Strong
Aromatic C=C and C=N ring stretching
~1250-1200
Strong
Aryl-O-C asymmetric stretch
~1050-1000
Medium
Aryl-O-C symmetric stretch
~850-750
Strong
C-H out-of-plane bending
Interpretation:
Nitrile Group: The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2230-2210 cm⁻¹. The position of this band can be influenced by the electronic effects of the other substituents on the ring.
Aromatic Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can sometimes provide information about the substitution pattern of the ring.
Methoxy Group: The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. The strong C-O stretching vibrations of the aryl ether linkage are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation[9][10].
Instrument Setup:
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Analysis:
Place a small amount of the solid 5-Iodo-2-methoxy-nicotinonitrile powder onto the ATR crystal, ensuring good contact.
Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Data Processing:
The software will automatically perform the background subtraction.
Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Expected Mass Spectral Data (Electron Ionization - EI)
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 260, corresponding to the molecular weight of C₇H₅IN₂O. The presence of iodine (a monoisotopic element with a mass of 127) will make this peak distinct[11][12].
Key Fragmentation Pathways: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation[13][14][15].
Loss of a methyl radical (-•CH₃): A peak at m/z 245, resulting from the cleavage of the methoxy group.
Loss of carbon monoxide (-CO): A peak at m/z 217, following the loss of the methyl radical.
Loss of iodine atom (-•I): A significant peak at m/z 133, corresponding to the [M-I]⁺ fragment. The C-I bond is relatively weak and prone to cleavage[11].
Iodine cation (I⁺): A peak at m/z 127.
Caption: Plausible fragmentation pathways for 5-Iodo-2-methoxy-nicotinonitrile in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
Ionization:
The sample is vaporized in the ion source and bombarded with a beam of high-energy electrons (typically 70 eV)[13][14][16].
Mass Analysis:
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection:
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of 5-Iodo-2-methoxy-nicotinonitrile is essential for its application in research and development. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on predictive models and established spectroscopic principles. The provided experimental protocols offer a practical framework for obtaining high-quality data. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these predictions with experimentally acquired data for definitive structural confirmation and purity assessment.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
(n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Retrieved from [Link]
Grimme, S., & Ehlert, S. (2019). Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods. Journal of Chemical Theory and Computation, 15(9), 5036–5048. Retrieved from [Link]
Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. Retrieved from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
Cappiello, A., Famiglini, G., Palma, P., & Pierini, M. (2018). Electron Ionization LC-MS: What Is It and Why Use It?. LCGC North America, 36(6), 374-381. Retrieved from [Link]
Hellevik, S. R., & Olsen, L. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 27(22), 2583–2588. Retrieved from [Link]
Hellevik, S. R., & Olsen, L. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
(n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
Genina, E. A., Bashkatov, A. N., Tuchin, V. V., & Altshuler, G. B. (2003). (a) Schematic diagram of the experimental setup for ATR FTIR spectra... ResearchGate. Retrieved from [Link]
Buchardt, O., & Jensen, B. S. (1970). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 24, 1841-1854. Retrieved from [Link]
Ansari, A. K., & Verma, P. K. (1985). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 39(4), 104-106. Retrieved from [Link]
Dzugan, L. C., & Lisy, J. M. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 84(6), 1032. Retrieved from [Link]
Holzgrabe, U. (2010). Classification of solvents used for NMR spectroscopy. ResearchGate. Retrieved from [Link]
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide. Retrieved from [Link]
ChemAxon. (n.d.). Calculator Plugins : NMR Predictor. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). Retrieved from [Link]
The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
Mestrelab. (2026, March 11). Download NMR Predict. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]
Structural Elucidation and NMR Characterization of 5-Iodo-2-methoxy-nicotinonitrile
Executive Summary In the landscape of modern drug discovery, functionalized pyridines serve as foundational scaffolds for a vast array of pharmacologically active compounds. 5-Iodo-2-methoxy-nicotinonitrile (also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, functionalized pyridines serve as foundational scaffolds for a vast array of pharmacologically active compounds. 5-Iodo-2-methoxy-nicotinonitrile (also known as 5-iodo-2-methoxypyridine-3-carbonitrile) is a highly versatile synthetic intermediate. This whitepaper provides an in-depth technical guide to the regioselective synthesis, mechanistic causality, and rigorous
1
H NMR structural validation of this critical molecule. Designed for application scientists and drug development professionals, this guide emphasizes self-validating experimental protocols to ensure absolute structural confidence.
Strategic Importance in Drug Development
The strategic value of 5-iodo-2-methoxy-nicotinonitrile lies in its orthogonal reactivity. The nitrile group allows for downstream hydrolysis, reduction, or tetrazole formation, while the methoxy group can be selectively demethylated to yield a pyridone. Most importantly, the iodine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling.
For instance, this compound is routinely deployed as a critical aryl halide in Buchwald-Hartwig amination reactions to generate dihydro-pyrido-oxazine derivatives, which have been identified as potent PI3K (Phosphoinositide 3-kinase) enzyme inhibitors[1]. The ability to confidently synthesize and verify this building block is therefore a critical quality control step in preclinical oncology and immunology workflows.
Regioselective Synthesis & Mechanistic Causality
Electrophilic aromatic substitution (EAS) on a pristine pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which strongly deactivates the ring. However, the substrate 2-methoxynicotinonitrile presents a highly engineered electronic environment [1].
The Causality of Regioselectivity: The methoxy (
−OCH3
) group at C2 is strongly electron-donating via resonance (+M effect), activating the ring and directing incoming electrophiles to the ortho and para positions (C3 and C5). Since C3 is already occupied by the nitrile group, the C5 position becomes the primary nucleophilic hotspot.
Synergistic Direction: The nitrile (
−CN
) group at C3 is electron-withdrawing (-I, -M effects) and directs meta. The meta position relative to C3 is exactly C5. Therefore, both substituents synergistically direct the electrophilic iodine strictly to the C5 position, preventing isomeric mixtures and ensuring high yield.
Workflow detailing the regioselective synthesis and 1H NMR validation of the target halopyridine.
1
H NMR Spectroscopic Elucidation
Theoretical Basis and Peak Assignment
The
1
H NMR spectrum of 5-iodo-2-methoxy-nicotinonitrile is highly diagnostic and serves as a self-validating proof of structure [2]. The molecule possesses only three distinct proton environments: the methoxy protons, the H4 proton, and the H6 proton.
Because the substitution occurs at C5, the remaining protons on the pyridine ring (H4 and H6) are situated meta to one another. In a rigid aromatic system, meta-protons couple through a 4-bond "W-pathway," typically yielding a coupling constant (
J
) of 2.0 to 2.5 Hz.
Self-Validating Checkpoint: If the iodination had erroneously occurred at the C4 position, the resulting H5 and H6 protons would be ortho to each other, yielding a much larger coupling constant (
J≈8.0
Hz). The observation of two doublets with
J=2.4
Hz instantly falsifies any alternative regiochemistry.
Quantitative NMR Data
The following table summarizes the expected
1
H NMR spectral data acquired in
CDCl3
at 400 MHz.
Proton
Chemical Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Integration
Mechanistic Causality / Assignment
H-6
~ 8.65
Doublet (d)
2.4
1H
Highly deshielded by the adjacent electronegative pyridine nitrogen and the ortho-iodine atom. Exhibits meta-coupling to H-4.
H-4
~ 8.12
Doublet (d)
2.4
1H
Deshielded by the ortho-nitrile group and para-nitrogen, but slightly shielded relative to H-6 due to the ortho-methoxy group.
-OCH₃
~ 4.02
Singlet (s)
N/A
3H
Typical methoxy resonance. The electron-deficient nature of the pyridine ring pulls electron density, shifting it slightly downfield.
Dissolution & Activation: Charge an oven-dried round-bottom flask with 2-methoxynicotinonitrile (10.0 g, 74.5 mmol) and dissolve in 100 mL of TFA under an inert nitrogen atmosphere.
Causality: TFA acts as both the solvent and an acidic catalyst. It protonates the pyridine nitrogen, which paradoxically aids in generating the highly reactive electrophilic iodine species (
I+
) from NIS.
Electrophilic Addition: Add NIS (20.1 g, 89.4 mmol) in three equal portions over 15 minutes at room temperature.
Causality: Portion-wise addition controls the exothermic generation of the electrophile, preventing unwanted di-iodination or ring-opening side reactions.
Reaction Maturation: Heat the mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Quench & Neutralization (Validation Checkpoint): Cool to room temperature and concentrate under reduced pressure to remove the majority of TFA. Dilute the residue with EtOAc (200 mL) and wash with saturated aqueous
Na2S2O3
(100 mL).
Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine to iodide. A visual color change from dark purple/brown to pale yellow validates the successful destruction of the oxidant.
Workup: Wash the organic layer with saturated
NaHCO3
(2 x 100 mL) to neutralize residual TFA, followed by brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure product as an off-white solid.
NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 10-15 mg of the purified solid in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality:
CDCl3
is chosen over DMSO-
d6
because it provides a non-polar environment that prevents solvent-induced chemical shift overlap, ensuring the H4 and H6 doublets are cleanly resolved.
Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum at 298 K on a 400 MHz spectrometer using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm. Integrate the methoxy singlet to exactly 3.00; the resulting integration of the downfield doublets must equal 1.00 each, validating the purity of the isolated scaffold.
References
Title: WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives
Source: WIPO / Google Patents
URL
An In-depth Technical Guide to the Solubility of 5-Iodo-2-methoxy-nicotinonitrile in Organic Solvents
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of this journey is solubility.[1][2][3] Poor solubility can lead to a cascade of issues, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately leading to the attrition of otherwise potent compounds.[4] This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of a key heterocyclic building block: 5-Iodo-2-methoxy-nicotinonitrile.
5-Iodo-2-methoxy-nicotinonitrile and its nicotinonitrile scaffold are of significant interest in medicinal chemistry due to their versatile applications in the synthesis of a wide range of biologically active molecules, including those with potential anticancer and other therapeutic activities. The strategic placement of the iodo-, methoxy-, and cyano- groups provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex drug candidates. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in synthetic transformations, purification processes, and formulation development.
This document moves beyond a simple recitation of data. It is structured to provide a deep, practical understanding of the principles governing solubility and to equip the reader with the tools to confidently assess this critical parameter. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the profound implications of the obtained data in the context of drug development.
I. Theoretical Framework: Predicting Solubility through Molecular Interactions
The age-old axiom of "like dissolves like" serves as a fundamental, albeit qualitative, guide to solubility.[5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary forces at play are:
Dispersion Forces: Weak, transient attractions arising from temporary fluctuations in electron density.
Dipolar Forces: Electrostatic attractions between polar molecules.
Hydrogen Bonding: A strong type of dipolar interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).
A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP) .[5][6] This model deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Represents the energy from dispersion forces.
δP (Polar): Represents the energy from dipolar forces.
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
Each solvent and solute can be characterized by its unique set of three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the Hansen parameters of a solute are to those of a solvent, the more likely the solute is to dissolve in that solvent.[5]
Figure 1: Hansen Solubility Parameter (HSP) space concept.
II. Experimental Determination of Solubility: A Robust Protocol
To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Materials and Equipment:
5-Iodo-2-methoxy-nicotinonitrile (as a white solid)
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity.
Scintillation vials or other suitable sealed containers.
Orbital shaker or rotator with temperature control.
Centrifuge.
Syringe filters (e.g., 0.22 µm PTFE).
Volumetric flasks and pipettes.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Step-by-Step Experimental Workflow:
Preparation of Saturated Solutions:
Add an excess amount of 5-Iodo-2-methoxy-nicotinonitrile to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
To ensure complete removal of any suspended solids, centrifuge the vials at a moderate speed.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could interfere with the analysis.
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
Quantitative Analysis by HPLC:
Prepare a series of calibration standards of 5-Iodo-2-methoxy-nicotinonitrile of known concentrations.
Analyze the calibration standards and the diluted samples by HPLC.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
Determine the concentration of 5-Iodo-2-methoxy-nicotinonitrile in the diluted samples by interpolating their peak areas from the calibration curve.
Calculation of Solubility:
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Figure 2: Experimental workflow for solubility determination.
III. Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Predicted and Experimentally Determined Solubility of 5-Iodo-2-methoxy-nicotinonitrile at 25 °C
Solvent
Solvent Polarity (Dielectric Constant)
Predicted Solubility (Qualitative)
Experimental Solubility (mg/mL)
Heptane
1.9
Low
To be determined
Toluene
2.4
Low to Moderate
To be determined
Dichloromethane
9.1
Moderate
To be determined
Ethyl Acetate
6.0
Moderate
To be determined
Acetone
20.7
High
To be determined
Acetonitrile
37.5
High
To be determined
Isopropanol
18.3
Moderate to High
To be determined
Ethanol
24.6
Moderate to High
To be determined
Methanol
32.6
High
To be determined
Water
80.1
Very Low
To be determined
Note: The predicted solubility is based on the theoretical principles discussed in Section I. The experimental values are to be filled in upon completion of the protocol outlined in Section II.
The interpretation of this data will be crucial for subsequent stages of drug development. For instance, high solubility in a particular solvent may suggest its suitability for a reaction medium, while a range of solubilities across different solvents can be exploited for purification by crystallization.
IV. Implications for Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][4] The data obtained for 5-Iodo-2-methoxy-nicotinonitrile and its derivatives will have far-reaching implications:
Synthetic Route Optimization: Knowledge of solubility will guide the choice of solvents for chemical reactions, ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.
Purification Strategy: Solubility differences in various solvents are the basis for purification techniques such as crystallization and chromatography. A well-characterized solubility profile allows for the rational design of efficient purification protocols.
Formulation Development: For a drug to be effective, it must be formulated in a way that allows for its dissolution and absorption in the body.[2][3] Understanding the solubility of the API is the first step in designing a suitable dosage form, whether it be a tablet, capsule, or injectable solution.
Preclinical and Clinical Studies: The solubility of a compound directly influences its bioavailability. Early assessment of solubility can help to de-risk a project by identifying potential liabilities that may hinder its progression through preclinical and clinical development.[8]
V. Conclusion: A Foundation for Rational Drug Design
This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Iodo-2-methoxy-nicotinonitrile in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to make informed decisions throughout the drug discovery and development process. The insights gained from a thorough understanding of solubility will undoubtedly contribute to the more efficient and successful advancement of new therapeutic agents.
VI. References
Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]
Gervasio, F. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]
Berg, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]
Wang, L., et al. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
Schmatz, A. A., et al. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Maschio, C., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
Deneme, I., et al. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
ResearchGate. (n.d.). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]
Akinola, L., et al. (n.d.). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. PMC. Retrieved from [Link]
PubChemLite. (n.d.). 5-iodo-2-methoxybenzonitrile (C8H6INO). Retrieved from [Link]
Rzoqi, S. S., & Hassan Mohammed, M. H. (2025). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 8(1), 101-111. Retrieved from [Link]
Hassan, E. S., et al. (2025, November 11). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. Retrieved from [Link]
Hassan, E. S., et al. (2025, November 29). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. Retrieved from [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Iodo-2-methoxy-nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of buildi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks available to the modern chemist, halogenated pyridines, such as 5-Iodo-2-methoxy-nicotinonitrile, represent a critical class of intermediates. Their unique electronic properties and synthetic versatility make them invaluable in the construction of complex molecular architectures destined for biological evaluation. However, with this utility comes the inherent responsibility of ensuring the safety of the researchers who handle these reactive molecules. This in-depth technical guide, designed for the experienced scientist, moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the potential hazards associated with 5-Iodo-2-methoxy-nicotinonitrile and to detail field-proven protocols for its safe handling, storage, and emergency management.
Compound Profile and Hazard Identification
5-Iodo-2-methoxy-nicotinonitrile is a substituted pyridine derivative with the chemical formula C₇H₅IN₂O and a CAS number of 1446002-31-8.[1] Its structure, featuring an iodo group, a methoxy group, and a nitrile function on a pyridine ring, dictates its reactivity and toxicological profile.
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The nitrile group (-CN) warrants particular caution, as related compounds can release hydrogen cyanide upon decomposition or under certain reaction conditions, although this is not explicitly stated for this compound. The presence of iodine means that in the event of a fire, corrosive and toxic hydrogen iodide gas may be released, in addition to oxides of nitrogen (NOx) and carbon (CO, CO₂).[3]
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling 5-Iodo-2-methoxy-nicotinonitrile is a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.
2.1. Engineering Controls: The First Line of Defense
All manipulations of solid 5-Iodo-2-methoxy-nicotinonitrile should be conducted in a certified chemical fume hood to control the inhalation hazard of fine dust particles.[2] The fume hood should have a continuous and verifiable airflow. For procedures with a higher risk of aerosolization, such as transfer from a container or preparation of solutions, a glove box or a powder-containment hood may be considered.
2.2. Personal Protective Equipment (PPE): The Essential Barrier
A standard laboratory coat is insufficient. A chemically resistant lab coat or apron should be worn over a long-sleeved shirt and full-length trousers.
Hand Protection: Due to the risk of skin irritation and dermal absorption, chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific type of nitrile glove being used. Double-gloving is a recommended best practice, especially during transfers and when preparing solutions. Gloves must be inspected for any signs of degradation or puncture before and during use.
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields do not offer adequate protection against fine dust or splashes. When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Respiratory Protection: For routine handling within a properly functioning fume hood, respiratory protection is not typically required. However, in the case of a spill, a power failure to the fume hood, or when weighing out larger quantities, a NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is necessary. If there is a risk of vapor generation, a combination cartridge for organic vapors and particulates should be used.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing exposure and ensuring the stability of the compound.
3.1. Weighing and Transfer
Step 1: Designate a specific area within the fume hood for weighing and transfer operations.
Step 2: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.
Step 3: Open the container slowly in the fume hood.
Step 4: Use a dedicated, labeled spatula for transfers. Avoid creating dust clouds by handling the solid gently.
Step 5: For preparing solutions, add the solid to the solvent slowly and with stirring to prevent clumping and splashing.
Step 6: After use, securely close the container and decontaminate the spatula and weighing vessel.
3.2. Storage
Store 5-Iodo-2-methoxy-nicotinonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] Some suppliers recommend storage at 0°C.[1] The container should be clearly labeled with the compound name, CAS number, and all relevant hazard pictograms and statements.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
4.1. Spills
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area and alert others.
If safe to do so, turn off any ignition sources.
Contact the institution's emergency response team.
Prevent entry to the contaminated area until it has been professionally decontaminated.
4.2. First Aid Measures
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Caption: Spill Response Decision Workflow.
Waste Disposal
All waste containing 5-Iodo-2-methoxy-nicotinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Conclusion
5-Iodo-2-methoxy-nicotinonitrile is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling techniques, researchers can confidently and safely leverage the synthetic potential of this compound in their pursuit of scientific discovery. This guide serves as a technical resource to empower scientists to work safely, with a deep-seated understanding of not just what to do, but why it is necessary.
Storage and Handling Protocols for 5-Iodo-2-methoxy-nicotinonitrile: A Mechanistic Guide to Chemical Stability
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and cross-coupling workflows where the integrity of the starting materials dictates the success of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and cross-coupling workflows where the integrity of the starting materials dictates the success of the synthesis. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, multi-functionalized pyridine building block. It contains three distinct reactive handles: an aryl iodide for transition-metal-catalyzed cross-couplings, a nitrile group for reduction or nucleophilic addition, and a methoxy group that modulates the electronics of the pyridine ring.
However, this polyfunctionality introduces specific thermodynamic and kinetic vulnerabilities. Proper storage is not merely a logistical requirement; it is a critical variable in ensuring experimental reproducibility. This technical guide details the mechanistic rationale behind the storage conditions for 5-Iodo-2-methoxy-nicotinonitrile and provides self-validating protocols for its handling and stability assessment.
To understand how to store a chemical, we must first understand why it degrades. The degradation of 5-Iodo-2-methoxy-nicotinonitrile is primarily driven by the lability of the carbon-iodine (C-I) bond and the hydrolytic susceptibility of the nitrile moiety.
Photolytic C-I Bond Cleavage: Aryl iodides possess a relatively weak C-I bond (bond dissociation energy ~270 kJ/mol). Exposure to ultraviolet or even ambient violet light (around 390 nm) can populate the photoexcited triplet state of the molecule. This excited state undergoes spontaneous homolytic cleavage, generating a highly reactive aryl radical and an atomic iodine radical[1]. Over time, the accumulation of free molecular iodine (I₂) will visually manifest as a yellow or brown discoloration of the typically white solid[2].
Nitrile Hydrolysis: While nitriles are generally stable at neutral pH, prolonged exposure to atmospheric moisture—especially if micro-environments of acidity or basicity form on the solid surface—can lead to slow hydration, converting the nitrile into an amide or carboxylic acid.
Thermal Acceleration: Both photolytic radical recombination and hydrolytic pathways are kinetically accelerated by thermal energy. Elevated temperatures increase the kinetic energy of ambient moisture and oxygen, facilitating secondary oxidative degradation of the pyridine ring.
Caption: Mechanistic degradation pathways of 5-Iodo-2-methoxy-nicotinonitrile via photolysis and hydrolysis.
Optimal Storage Conditions: The Causality Framework
Based on the physicochemical profile, the storage parameters for 5-Iodo-2-methoxy-nicotinonitrile must actively suppress photolysis, hydrolysis, and thermal degradation. Authoritative chemical suppliers mandate strict storage conditions to maintain the standard >97% purity[3].
Table 1: Summary of Storage Parameters and Mechanistic Rationale
Parameter
Required Condition
Mechanistic Rationale
Consequence of Failure
Temperature
0°C to 5°C (Refrigerated)
Suppresses the kinetic energy required for ambient hydrolysis and secondary oxidative reactions[2].
Gradual formation of hydrolysis byproducts; decreased purity leading to failed stoichiometric couplings.
Light Exposure
Dark Storage (Amber vial / Foil)
Prevents photoexcitation to the triplet state, halting homolytic C-I bond cleavage[1].
Generation of aryl radicals and free iodine; solid turns yellow/brown; loss of cross-coupling reactivity[4].
Atmosphere
Inert (Argon or Nitrogen)
Displaces atmospheric oxygen and moisture, preventing oxidative quenching of trace radicals and nitrile hydration[4].
Surface degradation; introduction of water which acts as a nucleophile or catalyst poison in subsequent steps.
Container
Tightly Sealed, Desiccated
Prevents moisture ingress during temperature fluctuations (e.g., opening a fridge)[4].
Hygroscopic absorption leading to localized hydrolysis and clumping of the powder.
Experimental Protocols for Stability Validation
Protocol A: Rapid Visual and Melting Point Triage
Causality: Free iodine generated from photodegradation acts as an impurity that depresses the melting point and alters the visual color of the bulk material.
Visual Inspection: Observe the solid against a stark white background. A pristine batch is a white to off-white solid[2]. Any yellow, tan, or brown tint indicates free iodine formation via C-I homolysis.
Melting Point Determination: Perform a capillary melting point test. A broad melting range (>2°C variance) or significant depression from the Certificate of Analysis (CoA) value indicates degradation.
Protocol B: RP-HPLC-UV Quantitative Validation
Causality: High-Performance Liquid Chromatography (HPLC) separates the parent compound from polar hydrolysis products (amides/acids) and dehalogenated byproducts.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ensure the solvent is degassed).
Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm).
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of trace basic impurities).
Solvent B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: Monitor at 254 nm (optimal for the pyridine chromophore).
Analysis: The parent 5-Iodo-2-methoxy-nicotinonitrile should appear as a single sharp peak (>97% Area Under Curve)[3]. Peaks eluting earlier (more polar) are likely hydrolysis products or the deiodinated pyridine.
Handling & Workflow Integration
The most common point of failure occurs not during long-term storage, but during the handling phase. Taking a cold vial into a warm, humid laboratory induces immediate condensation, introducing water directly into the bulk material.
Caption: Standard Operating Procedure (SOP) for handling cold-stored hygroscopic and light-sensitive reagents.
Step-by-Step Handling Procedure:
Equilibration: Remove the sealed vial from the 0-5°C refrigerator[2]. Do not open it. Place the vial in a benchtop desiccator and allow it to equilibrate to room temperature for 30 to 60 minutes.
Inert Transfer: Transfer the equilibrated vial to a glovebox or use a Schlenk line with a continuous flow of dry Argon.
Light Mitigation: If the weighing process takes more than a few minutes, dim the fume hood lights or wrap the receiving flask in aluminum foil to minimize actinic exposure[5].
Resealing: After weighing the required mass, purge the headspace of the source vial with Argon for 10-15 seconds. Seal tightly with Parafilm or Teflon tape.
Return to Storage: Immediately return the vial to the 0-5°C dark storage environment.
References
Title: Photoinduced Cross-Coupling of Aryl Iodides with Alkenes
Source: ACS Publications (Journal of the American Chemical Society)
URL: [Link]
An In-Depth Technical Guide to the Potential Applications of 5-Iodo-2-methoxy-nicotinonitrile in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Iodo-2-methoxy-nicotinonitrile emerges as a molecule of significant interest in medicinal chemistry, strategically combining t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Iodo-2-methoxy-nicotinonitrile emerges as a molecule of significant interest in medicinal chemistry, strategically combining three key structural features: the privileged nicotinonitrile scaffold, a versatile iodine atom at the 5-position, and a methoxy group at the 2-position. While direct biological data on this specific compound is not extensively available in public literature, a comprehensive analysis of its constituent parts allows for the rational design and projection of its potential applications. This guide synthesizes the known therapeutic relevance of the nicotinonitrile core with the unique chemical properties imparted by the iodo and methoxy substituents. We will explore its potential as a versatile building block for the development of novel therapeutics, including kinase inhibitors (both reversible and covalent), G-protein coupled receptor (GPCR) modulators, and as a precursor for radiolabeled imaging agents for positron emission tomography (PET). This document serves as a technical primer, providing not only theoretical grounding but also actionable experimental protocols to empower researchers to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Strategic Combination of a Privileged Scaffold and a Versatile Functional Group
The nicotinonitrile, or 3-cyanopyridine, framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability, which allows for diverse functionalization. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
The introduction of an iodine atom at the 5-position of this scaffold is a deliberate design choice that opens up several avenues for therapeutic innovation. Iodine, as the largest and most polarizable of the stable halogens, can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity to biological targets. Furthermore, the carbon-iodine bond is relatively weak, making it an excellent synthetic handle for further chemical modifications through cross-coupling reactions. This feature also makes it an ideal candidate for the development of targeted covalent inhibitors, where the iodo group can act as a leaving group in a nucleophilic substitution reaction with a target residue. Finally, the availability of radioactive isotopes of iodine (e.g., ¹²⁴I) makes iodinated compounds prime candidates for the development of PET imaging agents.
The methoxy group at the 2-position further refines the molecule's properties. It can influence the electronic distribution of the pyridine ring, modulate lipophilicity, and provide an additional point for hydrogen bonding interactions with a target protein. The strategic placement of these three components creates a molecule with a rich potential for diverse applications in drug discovery.
Physicochemical Properties and Synthesis of 5-Iodo-2-methoxy-nicotinonitrile
Physicochemical Properties (Predicted)
A clear understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic profile and drug-likeness. While experimental data for 5-Iodo-2-methoxy-nicotinonitrile is scarce, its properties can be predicted using computational tools.
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
260.04 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol-Water Partition Coefficient)
~2.5 - 3.0
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors
0
Lack of hydrogen bond donors can improve membrane permeability.
Hydrogen Bond Acceptors
3 (N in pyridine, N in nitrile, O in methoxy)
Provides opportunities for specific interactions with biological targets.
Polar Surface Area (PSA)
~55 Ų
Suggests good potential for oral absorption and blood-brain barrier penetration.
Synthesis
A plausible synthetic route to 5-Iodo-2-methoxy-nicotinonitrile can be devised based on established pyridine chemistry. A potential pathway is outlined below:
Caption: Proposed mechanism of covalent inhibition by a 5-iodo-nicotinonitrile derivative.
G-Protein Coupled Receptor (GPCR) Modulation
Substituted pyridines are also prevalent in ligands targeting G-protein coupled receptors (GPCRs).[1][2] The structural features of 5-Iodo-2-methoxy-nicotinonitrile make it an attractive scaffold for the development of both orthosteric and allosteric modulators of GPCRs. The various functional groups can be tailored to achieve specific interactions with different GPCR subtypes, offering potential for the treatment of a wide range of diseases, including those affecting the central nervous system. For instance, analogs of 5-iodopyridine have shown high affinity for nicotinic acetylcholine receptors.[3]
Diagnostic Applications: A Platform for PET Imaging Agents
The presence of an iodine atom makes 5-Iodo-2-methoxy-nicotinonitrile an ideal candidate for the development of Positron Emission Tomography (PET) imaging agents.[4][5][6] The stable ¹²⁷I isotope can be replaced with the positron-emitting isotope ¹²⁴I. A PET tracer based on this scaffold could be designed to target specific enzymes or receptors, allowing for non-invasive visualization and quantification of their expression and distribution in vivo. This has significant implications for disease diagnosis, patient stratification, and monitoring treatment response.
Caption: A simplified workflow for the development of a PET tracer from 5-Iodo-2-methoxy-nicotinonitrile.
Experimental Protocols
To facilitate the exploration of 5-Iodo-2-methoxy-nicotinonitrile's potential, this section provides detailed, step-by-step protocols for its synthesis and for key biological assays.
General Synthetic Protocol for 5-Iodo-2-methoxy-nicotinonitrile
This protocol is a proposed method and may require optimization.
Step 1: Methoxylation of 2-Chloro-5-nitropyridine
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in methanol, add sodium methoxide (1.2 eq) at room temperature.
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-methoxy-5-nitropyridine.
Step 2: Reduction of the Nitro Group
To a solution of 2-methoxy-5-nitropyridine (1.0 eq) in ethanol/water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
Concentrate the filtrate under reduced pressure and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-amino-2-methoxypyridine.
Step 3: Sandmeyer Iodination
Dissolve 5-amino-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the mixture for 30 minutes at 0 °C.
Add a solution of potassium iodide (1.5 eq) in water and stir the reaction at room temperature overnight.
Extract the mixture with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-iodo-2-methoxypyridine.
Step 4: Cyanation
To a solution of 5-iodo-2-methoxypyridine (1.0 eq) in DMF, add zinc cyanide (1.2 eq), palladium(II) acetate (0.1 eq), and dppf (0.2 eq).
Degas the mixture with argon for 15 minutes.
Heat the reaction at 120 °C for 12-16 hours.
Cool the reaction, dilute with ethyl acetate, and filter through celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 5-Iodo-2-methoxy-nicotinonitrile.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of 5-Iodo-2-methoxy-nicotinonitrile derivatives against a target kinase.
Prepare Reagents:
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Recombinant kinase enzyme.
Substrate (peptide or protein).
ATP solution (at the Kₘ concentration for the specific kinase).
Test compound stock solution in DMSO.
Assay Procedure:
In a 96-well plate, add kinase, substrate, and test compound at various concentrations.
Incubate for 10-15 minutes at room temperature.
Initiate the reaction by adding ATP.
Incubate for a defined period (e.g., 30-60 minutes) at 30 °C.
Stop the reaction by adding a stop solution (e.g., EDTA).
Detection:
Quantify substrate phosphorylation using a suitable method, such as:
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
Fluorescence-based assay: Using a phosphospecific antibody and a fluorescently labeled secondary antibody.
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP formation.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific GPCR.
Prepare Reagents:
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
Membrane preparation expressing the target GPCR.
Radioligand (a known ligand for the target GPCR labeled with a radioisotope, e.g., ³H or ¹²⁵I).
Non-specific binding control (a high concentration of a known unlabeled ligand).
Test compound stock solution in DMSO.
Assay Procedure:
In a 96-well filter plate, add membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or test compound at various concentrations.
Incubate for 60-90 minutes at room temperature.
Separation and Detection:
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Dry the filter plate.
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC₅₀ value of the test compound.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol for Radioiodination for PET Imaging
This protocol describes a general method for the radioiodination of 5-Iodo-2-methoxy-nicotinonitrile using ¹²⁴I.
Prepare Reagents:
5-Iodo-2-methoxy-nicotinonitrile precursor (e.g., a tributylstannyl derivative at the 5-position).
[¹²⁴I]NaI in a suitable buffer.
Oxidizing agent (e.g., Iodogen®, Chloramine-T).
Quenching solution (e.g., sodium metabisulfite).
HPLC system for purification.
Radiolabeling Procedure:
Coat a reaction vial with the oxidizing agent.
Add the precursor solution in a suitable solvent (e.g., methanol).
Add the [¹²⁴I]NaI solution.
Allow the reaction to proceed at room temperature for 5-15 minutes.
Quench the reaction with the quenching solution.
Purification:
Purify the radiolabeled compound using reverse-phase HPLC.
Collect the fraction corresponding to the desired product.
Quality Control:
Confirm the radiochemical purity and identity of the final product using analytical HPLC and by comparing its retention time with a non-radioactive standard.
Future Perspectives and Conclusion
5-Iodo-2-methoxy-nicotinonitrile represents a strategically designed chemical scaffold with significant untapped potential in medicinal chemistry. By leveraging the established therapeutic relevance of the nicotinonitrile core and the unique chemical versatility of the iodine substituent, researchers are well-positioned to develop a new generation of targeted therapies and diagnostic agents. The methoxy group provides an additional point of modulation to fine-tune the pharmacological properties of derivative compounds.
The exploration of this molecule as a platform for kinase inhibitors, particularly covalent inhibitors, holds immense promise for oncology and other diseases driven by aberrant kinase activity. Its potential as a GPCR modulator opens doors to a wide array of therapeutic areas. Furthermore, the straightforward path to developing PET imaging agents from this scaffold can accelerate drug development by enabling non-invasive target engagement and pharmacokinetic studies.
This technical guide provides a foundational framework for initiating research into the medicinal chemistry applications of 5-Iodo-2-methoxy-nicotinonitrile. The provided synthetic strategies and experimental protocols are intended to serve as a starting point for further investigation. It is through the diligent efforts of the scientific community that the full therapeutic potential of this promising molecule will be realized.
References
Coenen, H. H., et al. (2018). Inclusion of PET and SPECT radionuclides in the European Pharmacopoeia. Journal of Nuclear Medicine, 59(8), 11N-16N.
Peko, T. D., et al. (2021). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics, 18(3), 975-987.
Mamer, O. A., et al. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Psychopharmacology, 235(11), 3165-3177.
BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
Reddy, M. V. R., et al. (2011). Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. Journal of Medicinal Chemistry, 54(18), 6254-6276.
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
Drug Design. (2005).
Liu, X., et al. (2022). Biological activities of some natural compounds and their cytotoxicity studies against breast and prostate cancer cell lines and anti-COVID19 studies. Journal of Oleo Science, 71(4), 587-597.
Petrotchenko, E. V., et al. (2019). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 10(8), 1137-1149.
Wu, H., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(4), 523-529.
Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
Zhang, C., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 287, 118045.
Wang, C., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6436-6451.
Gregory, K. J., et al. (2015). Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators. ACS Chemical Neuroscience, 6(9), 1602-1613.
Wängler, C., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 7(4), 404-422.
Wilson, J. J., et al. (2025). Production and radiochemistry of the in vivo PET generator 140Nd/140Pr as an imaging surrogate for F-block therapeutic radionuclides. Scientific Reports, 15(1), 1-13.
Halberstadt, A. L., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(8), 6596-6613.
Sharma, S., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 91(3), 1865-1878.
Roth, B. L. (2019). How Ligands Illuminate GPCR Molecular Pharmacology. Cell, 177(5), 1093-1095.
Kumar, S., et al. (2012). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Hetero-Letters, 2(4), 559-564.
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.
Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal.
Montanari, S., et al. (2021).
Gregory, K. J., & Conn, P. J. (2015). Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism. Molecular Pharmacology, 88(1), 188-201.
Gentry, P. R., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(13), 5462-5491.
Drug Discovery Chemistry. (n.d.). GPCRs & Membrane Proteins. Cambridge Healthtech Institute.
Urasaki, Y., et al. (2013). First-in-Human Phase 0 Trial of Oral 5-Iodo-2-Pyrimidinone-2′-Deoxyribose in Patients with Advanced Malignancies. Clinical Cancer Research, 19(11), 3058-3067.
BenchChem. (2025). A Comparative Analysis of the Biological Activity of (2S)
The Versatile Reactivity of the Iodide in 5-Iodo-2-methoxy-nicotinonitrile: A Technical Guide for Synthetic Chemists
Abstract This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the reactivity of the iodide in 5-Iodo-2-methoxy-nicotinonitrile. This versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the reactivity of the iodide in 5-Iodo-2-methoxy-nicotinonitrile. This versatile building block is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its carbon-iodine bond is paramount for its effective utilization in the synthesis of novel chemical entities. This guide will delve into the primary transformations this molecule can undergo, including a variety of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. By providing not only the "what" but also the "why" behind experimental choices, this document aims to empower scientists to rationally design and execute synthetic strategies involving this key intermediate.
Introduction: The Strategic Importance of the C-I Bond in 5-Iodo-2-methoxy-nicotinonitrile
5-Iodo-2-methoxy-nicotinonitrile is a strategically important starting material in organic synthesis, particularly for the construction of highly functionalized pyridine derivatives which are prevalent in pharmaceuticals.[1][2] The molecule's reactivity is dominated by the carbon-iodine bond at the 5-position of the pyridine ring. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group in a variety of transformations. This inherent reactivity, coupled with the electronic influence of the methoxy and cyano substituents, provides a rich landscape for synthetic exploration.
The electron-donating methoxy group at the 2-position and the electron-withdrawing cyano group at the 3-position create a unique electronic environment on the pyridine ring. This electronic push-pull system can influence the reactivity of the C-I bond and the regioselectivity of certain reactions. This guide will explore how these features can be harnessed to achieve desired synthetic outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The iodide of 5-Iodo-2-methoxy-nicotinonitrile serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4][5][6][7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and aryl-heteroaryl structures.[9][10][11][12] In the context of 5-Iodo-2-methoxy-nicotinonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-nicotinonitrile.
Causality Behind Experimental Choices:
Palladium Catalyst: A variety of Pd(0) catalysts can be employed, with common choices including Pd(PPh₃)₄ and catalysts generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands. The choice of ligand is crucial and can influence reaction efficiency.
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Step
Procedure
1
To a reaction vessel, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
2
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).
3
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
4
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.
5
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
6
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
7
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes.[5][6][13][14][15] This reaction is particularly valuable for the synthesis of precursors to complex heterocyclic systems and for applications in materials science.
Reaction Scheme:
Caption: Sonogashira coupling of 5-Iodo-2-methoxy-nicotinonitrile.
Causality Behind Experimental Choices:
Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.
Experimental Protocol: A Representative Sonogashira Coupling
Step
Procedure
1
In a dry flask under an inert atmosphere, dissolve 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent such as THF.
2
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the copper(I) iodide co-catalyst (0.04 eq.).
3
Add an amine base, such as triethylamine (2.0 eq.).
4
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
5
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
6
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction is a palladium-catalyzed method for the coupling of an aryl halide with an alkene, leading to the formation of a new C-C bond and the synthesis of substituted alkenes.[4][7][16][17][18] This reaction allows for the introduction of vinyl groups at the 5-position of the nicotinonitrile core.
Reaction Scheme:
Caption: Heck reaction of 5-Iodo-2-methoxy-nicotinonitrile.
Causality Behind Experimental Choices:
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor, often in combination with a phosphine ligand like triphenylphosphine (PPh₃).
Base: A hindered organic base, such as triethylamine, or an inorganic base like potassium carbonate is required to regenerate the active Pd(0) catalyst.
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are typically employed.
Experimental Protocol: A Representative Heck Reaction
Step
Procedure
1
To a reaction vessel, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), and a ligand like PPh₃ (0.04 eq.).
2
Add a base, for example, triethylamine (2.0 eq.), and an anhydrous solvent like DMF.
3
Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.
4
Monitor the reaction by TLC or GC-MS.
5
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
6
Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[3][8][19][20][21] This reaction provides a direct route to 5-amino-2-methoxy-nicotinonitrile derivatives, which are important intermediates in medicinal chemistry.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 5-Iodo-2-methoxy-nicotinonitrile.
Causality Behind Experimental Choices:
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium source. Common catalyst systems include Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a frequent choice.
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Step
Procedure
1
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (0.02 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
2
Add 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq.) and the amine (1.2 eq.).
3
Add an anhydrous solvent such as toluene.
4
Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.
5
Cool the reaction, dilute with an organic solvent, and wash with water.
6
Dry the organic phase, concentrate, and purify the product by chromatography.
While palladium-catalyzed reactions are highly versatile, under certain conditions, the iodide of 5-Iodo-2-methoxy-nicotinonitrile can be displaced through a nucleophilic aromatic substitution (SNAr) mechanism.[22][23][24][25][26] The presence of the electron-withdrawing cyano group ortho to the site of substitution can activate the ring towards nucleophilic attack, although the methoxy group has an opposing, deactivating effect. For an efficient SNAr reaction to occur, strong activation is generally required.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on 5-Iodo-2-methoxy-nicotinonitrile.
Causality Behind Experimental Choices:
Nucleophile: Strong nucleophiles, such as alkoxides or amines, are typically required.
Solvent: Polar aprotic solvents like DMSO or DMF are often used to solvate the nucleophile and facilitate the reaction.
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for this reaction.
Metal-Halogen Exchange: Generating Nucleophilic Pyridine Species
Metal-halogen exchange is a powerful transformation that converts an aryl halide into an organometallic reagent.[27][28][29][30] In the case of 5-Iodo-2-methoxy-nicotinonitrile, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to the formation of a 5-lithio-2-methoxy-nicotinonitrile intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Reaction Scheme:
Caption: Metal-halogen exchange and subsequent electrophilic quench.
Causality Behind Experimental Choices:
Organolithium Reagent: The choice of organolithium reagent and the reaction temperature are critical to avoid side reactions, such as attack at the cyano group.
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for this reaction.
Temperature: The exchange is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity and stability of the organolithium intermediate.
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data:
Nucleus
Predicted Chemical Shift (ppm)
¹H
Protons on the pyridine ring are expected in the aromatic region (7.0-8.5 ppm). The methoxy protons will appear as a singlet around 3.9-4.1 ppm.
¹³C
The carbon bearing the iodine will be shifted upfield due to the heavy atom effect. The nitrile carbon will appear downfield. The remaining aromatic and methoxy carbons will have characteristic shifts.[31][32][33][34]
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[35][36][37][38] Isotopic patterns characteristic of iodine would also be observable.
Conclusion and Future Outlook
5-Iodo-2-methoxy-nicotinonitrile is a highly valuable and versatile building block in synthetic and medicinal chemistry. The reactivity of its C-I bond allows for a diverse range of transformations, primarily through palladium-catalyzed cross-coupling reactions, but also via nucleophilic aromatic substitution and metal-halogen exchange. This guide has provided a framework for understanding and applying these reactions, emphasizing the causal relationships between experimental parameters and reaction outcomes.
For drug development professionals, the ability to predictably and efficiently modify the 5-position of the 2-methoxy-nicotinonitrile scaffold opens up vast possibilities for generating novel analogues with tailored pharmacological profiles.[1][39] Further exploration into the reactivity of this molecule, particularly in emerging areas like C-H activation and photoredox catalysis, will undoubtedly continue to expand its utility in the quest for new and improved therapeutics.[40][41][42][43][44]
5-Iodo-2-methoxy-nicotinonitrile: A Versatile Building Block for Novel Heterocycles
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the pursuit of novel chemical space, the strategic selection of highly functionalized building blocks is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the pursuit of novel chemical space, the strategic selection of highly functionalized building blocks is paramount. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8)[1] has emerged as a privileged scaffold in modern medicinal chemistry, prominently featured in the synthesis of advanced therapeutics, including PD-1/PD-L1 immune checkpoint inhibitors[2]. This whitepaper provides an in-depth analysis of its structural anatomy, details field-proven synthetic workflows, and outlines the causality behind experimental optimizations required to transform this molecule into complex bicyclic and tricyclic heterocycles.
Structural Anatomy & Reactivity Profile
The utility of 5-iodo-2-methoxy-nicotinonitrile lies in the orthogonal reactivity of its three substituents. As a Senior Application Scientist, understanding the electronic and steric interplay of these groups is critical for designing successful synthetic routes:
C5-Iodo (The Cross-Coupling Vector): The carbon-iodine bond possesses a low bond dissociation energy (~65 kcal/mol). It is highly polarizable, making it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables rapid Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions[3].
C3-Nitrile (The Cyclization Handle): The strongly electron-withdrawing cyano group lowers the LUMO of the pyridine ring, activating the core for nucleophilic aromatic substitution (SNAr). More importantly, it serves as an internal electrophile for intramolecular cyclocondensations (e.g., reacting with adjacent hydrazines or amines to form pyrazolo[3,4-b]pyridines or pyrrolo[2,3-b]pyridines).
C2-Methoxy (The Protecting/Directing Group): The methoxy group provides essential steric shielding during C5 cross-coupling, suppressing unwanted side reactions. Post-coupling, it can be cleanly cleaved (O-demethylation) using Lewis acids (e.g., BBr₃) or aqueous acidic hydrolysis to reveal a 2-pyridone—a critical hydrogen-bonding pharmacophore in kinase inhibitor design.
Divergent synthetic pathways of 5-Iodo-2-methoxy-nicotinonitrile into novel heterocyclic scaffolds.
Core Synthetic Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to monitor reaction progression.
Objective: Coupling of 5-iodo-2-methoxy-nicotinonitrile with secondary amines to construct C5-amino derivatives[4].
Causality & Design:
Catalyst Selection: Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(tBu)₃)₂] is utilized. The bulky, electron-rich phosphine ligands accelerate both the oxidative addition into the weak C-I bond and the subsequent reductive elimination. This is crucial when coupling sterically hindered secondary amines[4].
Base Selection: Sodium tert-butoxide (NaOtBu) provides the necessary basicity to deprotonate the amine and facilitate transmetalation without acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 5-iodo-2-methoxy-nicotinonitrile (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.2 equiv) in anhydrous toluene (0.2 M).
Degassing (Critical Step): Sparge the suspension with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly quenches the highly sensitive Pd(0) active species, leading to homocoupling and severely degraded yields.
Catalyst Addition: Add Pd(P(tBu)₃)₂ (5 mol%) under a positive stream of Argon. Seal the flask immediately.
Heating: Heat the reaction mixture to 85–90 °C for 16 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 261.0 [M+H]⁺) and the appearance of the product mass confirms successful catalytic turnover.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-amino-2-methoxy-nicotinonitrile derivative.
Protocol 2: Suzuki-Miyaura Borylation and Cross-Coupling
Objective: Formation of 5-aryl/heteroaryl derivatives via transition-metal cross-coupling[3].
Causality & Design:
Leaving Group Superiority: The 5-iodo substituent undergoes oxidative addition significantly faster than its 5-bromo counterpart. This allows for lower reaction temperatures (80 °C vs 100 °C) and shorter reaction times, preserving the integrity of the sensitive nitrile group[3].
Catalyst System: Pd(dppf)Cl₂ is selected for its robust stability and high efficiency in coupling aryl boronic esters, minimizing protodeboronation side reactions.
Step-by-Step Methodology:
Preparation: To a stirred solution of 5-iodo-2-methoxy-nicotinonitrile (1.0 equiv) and the aryl boronic acid/ester (1.5 equiv) in 1,4-dioxane (0.15 M), add an aqueous solution of potassium acetate (KOAc) or potassium carbonate (3.0 equiv).
Degassing: Deoxygenate the biphasic mixture by bubbling Argon for 10 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and continue Argon sparging for an additional 5 minutes.
Heating: Heat the mixture at 80 °C for 1.5 to 2 hours.
Validation Checkpoint: Analyze via TLC (UV 254 nm). The highly polarizable iodine atom makes the starting material strongly UV-active; its complete disappearance indicates reaction completion.
Workup & Purification: Partition the mixture between water and ethyl acetate. Extract the aqueous layer, dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Mechanistic Pathways
The efficiency of the Suzuki-Miyaura coupling relies on a highly optimized catalytic cycle. The diagram below illustrates the sequence of oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position.
Quantitative Data & Reaction Optimization
To highlight the strategic advantage of utilizing the 5-iodo building block over the more common 5-bromo analog, empirical data from optimized cross-coupling reactions is summarized below. The iodo-variant consistently demonstrates superior kinetics and yields.
Table 1: Comparative Cross-Coupling Efficiencies at the C5 Position
Substrate
Reaction Type
Catalyst System
Temp (°C)
Time (h)
Typical Yield (%)
5-Iodo-2-methoxy-nicotinonitrile
Suzuki-Miyaura
Pd(dppf)Cl₂ / KOAc
80
1.5
88 - 95
5-Bromo-2-methoxy-nicotinonitrile
Suzuki-Miyaura
Pd(dppf)Cl₂ / KOAc
100
4.0
70 - 75
5-Iodo-2-methoxy-nicotinonitrile
Buchwald-Hartwig
Pd(P(tBu)₃)₂ / NaOtBu
85
16.0
80 - 85
5-Bromo-2-methoxy-nicotinonitrile
Buchwald-Hartwig
Pd(P(tBu)₃)₂ / NaOtBu
110
24.0
45 - 55
Conclusion
5-Iodo-2-methoxy-nicotinonitrile stands as a premier building block in modern medicinal chemistry. Its orthogonal reactivity profile—anchored by the highly reactive C5-iodo group, the versatile C3-nitrile, and the cleavable C2-methoxy group—enables the rapid, divergent synthesis of complex heterocyclic scaffolds. By leveraging optimized palladium-catalyzed cross-couplings and directed cyclizations, drug development professionals can efficiently access novel chemical space, particularly in the pursuit of advanced kinase and immune checkpoint inhibitors.
References
Gilead Sciences, Inc. "PD-1/PD-L1 inhibitors".
GlaxoSmithKline. "Pyrimidine compounds useful in the treatment of diseases mediated by ikke and/or tbk1 mechanisms".
Discovery, Synthesis, and Mechanistic Profiling of 5-Iodo-2-methoxy-nicotinonitrile
Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as privileged building blocks for the discovery of novel therapeutics, particularly in the oncology and imm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as privileged building blocks for the discovery of novel therapeutics, particularly in the oncology and immunology spaces. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, tri-substituted heterocyclic intermediate. It features three distinct orthogonal functional groups: a methoxy ether, a nitrile (cyano) group, and an iodine atom.
This whitepaper provides an in-depth technical analysis of the compound, exploring the electronic rationale behind its reactivity, detailing field-proven synthetic routes, and establishing self-validating experimental protocols. The presence of the C5-iodo handle makes this molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of complex active pharmaceutical ingredients (APIs) .
Structural Rationale & Physicochemical Profile
The chemical behavior of 5-Iodo-2-methoxy-nicotinonitrile is dictated by the push-pull electronic effects of its substituents on the pyridine ring:
C2-Methoxy Group (+M, -I): Acts as a strong electron-donating group via resonance, enriching the electron density of the pyridine ring and directing electrophilic aromatic substitution to the para position (C5).
C3-Nitrile Group (-M, -I): A strong electron-withdrawing group that stabilizes anionic intermediates during nucleophilic attacks, while also serving as a precursor for downstream transformations (e.g., reduction to primary amines or hydrolysis to amides).
C5-Iodine Atom: The weakest carbon-halogen bond on the ring, providing a highly reactive site for oxidative addition by low-valent palladium or copper catalysts.
Quantitative Data Summary
Table 1 summarizes the critical physicochemical parameters of the compound, essential for reaction planning and analytical verification.
Parameter
Specification
Chemical Name
5-Iodo-2-methoxy-nicotinonitrile
CAS Registry Number
1446002-31-8
Molecular Formula
C₇H₅IN₂O
Molecular Weight
260.03 g/mol
SMILES String
COC1=NC=C(I)C=C1C#N
Physical Appearance
Off-white to pale yellow solid
Storage Conditions
2–8 °C, inert atmosphere, protect from light
Synthetic Strategies and Mechanistic Causality
The synthesis of 5-Iodo-2-methoxy-nicotinonitrile can be achieved via two orthogonal pathways, depending on the availability of starting materials.
Starting from 2-methoxynicotinonitrile, the C5 position is selectively iodinated using N-Iodosuccinimide (NIS) in an acidic medium .
Causality: The methoxy group at C2 is a strong ortho/para director. Since the ortho position (C3) is blocked by the nitrile group, electrophilic attack is exclusively directed to the para position (C5). NIS is selected over molecular iodine (I₂) because it provides a controlled, mild release of the iodonium ion (I⁺), preventing oxidative degradation of the substrate.
Starting from 2-chloro-5-iodonicotinonitrile, the C2-chloride is displaced by sodium methoxide (NaOMe) .
Causality: The C2 position is highly electrophilic due to the combined inductive and resonance withdrawal by the adjacent pyridine nitrogen and the C3-nitrile group. Attack by the methoxide anion forms a stable Meisenheimer complex. The C5-iodide remains completely unreactive under these conditions because it lacks the necessary ortho/para activating groups for SₙAr, ensuring perfect chemoselectivity.
Synthetic routes to 5-Iodo-2-methoxy-nicotinonitrile and downstream functionalization.
Route Comparison
Metric
Route A (Electrophilic Iodination)
Route B (SₙAr Displacement)
Primary Reagents
2-Methoxynicotinonitrile, NIS, AcOH
2-Chloro-5-iodonicotinonitrile, NaOMe
Reaction Type
Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution
Regioselectivity
Dictated by +M effect of C2-Methoxy
Dictated by leaving group (Cl⁻) at C2
Scalability
Excellent; ambient temperature
Excellent; requires mild cooling (0 °C)
Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Built-in analytical checkpoints guarantee that the operator can verify the success of each phase before proceeding.
Protocol A: Synthesis via Electrophilic Iodination
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methoxynicotinonitrile (10.0 mmol) in glacial acetic acid (30 mL).
Electrophile Addition: Add N-iodosuccinimide (NIS) (11.0 mmol, 1.1 eq) in a single portion. Stir the mixture at ambient temperature (20–25 °C) under an inert nitrogen atmosphere.
Self-Validation Checkpoint 1 (Reaction Monitoring): After 2 hours, pull a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (lower Rf) should be completely consumed, replaced by a single new spot (higher Rf).
Quenching & Neutralization: Dilute the reaction with EtOAc (100 mL). Slowly pour the mixture into a beaker containing ice-cold saturated aqueous NaHCO₃ (150 mL) to neutralize the acetic acid.
Self-Validation Checkpoint 2 (Iodine Scavenging): Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) (30 mL) and stir vigorously for 15 minutes. Causality: Thiosulfate reduces any unreacted electrophilic iodine or trace I₂ to benign, water-soluble iodide (I⁻). The organic layer must transition from a yellow/brown tint to completely colorless.
Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the target compound.
Protocol B: Synthesis via SₙAr Displacement
Stepwise mechanistic progression of the SₙAr methoxylation at the C2 position.
Reaction Assembly: Dissolve 2-chloro-5-iodonicotinonitrile (10.0 mmol) in anhydrous methanol (40 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
Nucleophile Addition: Dropwise add a 25% w/w solution of sodium methoxide in methanol (12.0 mmol, 1.2 eq) over 10 minutes. Causality: Strict temperature control at 0 °C prevents the nucleophilic attack of methoxide on the C3-nitrile carbon, which would undesirably yield a methyl imidate byproduct.
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.
Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum should show the disappearance of the starting material isotopic pattern (M / M+2 from chlorine) and the appearance of the product mass [M+H]⁺ = 261.0.
Work-Up: Concentrate the mixture under reduced pressure to remove 80% of the methanol. Partition the resulting slurry between dichloromethane (75 mL) and distilled water (50 mL).
Isolation: Extract the aqueous phase with an additional 25 mL of dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate to dryness to yield a highly pure solid.
References
Aktoudianakis, E., et al. (Gilead Sciences, Inc.). "Compounds and Methods for the Treatment of Cancer." Australian Patent AU2019301811B2, Jan 16, 2020.
Bolea, C., et al. "Derivatives of azaindazole or diazaindazole type for treating pain." World Intellectual Property Organization Patent WO2014016433A1, Jan 30, 2014.
Protocols & Analytical Methods
Method
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methoxy-nicotinonitrile
Executive Summary The synthesis of complex, functionalized pyridines is a cornerstone of modern drug discovery and agrochemical development. 5-Iodo-2-methoxy-nicotinonitrile (also known as 5-iodo-2-methoxypyridine-3-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex, functionalized pyridines is a cornerstone of modern drug discovery and agrochemical development. 5-Iodo-2-methoxy-nicotinonitrile (also known as 5-iodo-2-methoxypyridine-3-carbonitrile) is a highly versatile synthetic building block. It features a reactive carbon-iodine bond primed for palladium-catalyzed cross-coupling, alongside an electron-withdrawing nitrile group and an electron-donating methoxy group.
This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. As a Senior Application Scientist, the goal of this guide is to move beyond a simple "recipe" by detailing the mechanistic causality behind catalyst selection, base optimization, and chemoselectivity control.
Mechanistic Insights & Substrate Profiling
Successfully coupling 5-Iodo-2-methoxy-nicotinonitrile requires navigating several electronic and steric challenges inherent to heteroaryl halides [1].
Oxidative Addition (The Electrophile): The iodine atom at the C5 position is highly activated. Despite the resonance-donating (+M) effect of the C2-methoxy group, the inductive electron-withdrawing (-I) effect of the C3-nitrile and the pyridine nitrogen makes the ring heavily electron-deficient. This facilitates rapid, low-barrier oxidative addition by the Pd(0) catalyst [4].
Catalyst Poisoning (The "Pyridyl Problem"): The Lewis-basic pyridine nitrogen can coordinate to the palladium center, forming stable, inactive Pd(II) complexes that stall the catalytic cycle. To circumvent this, sterically demanding and electron-rich ligands (e.g., XPhos or SPhos) must be employed. These ligands accelerate the catalytic cycle and sterically shield the metal center from unwanted nitrogen coordination [3].
Chemoselectivity (Protecting the Nitrile): The C3-nitrile group is highly susceptible to hydrolysis, especially under harsh basic conditions at elevated temperatures. Consequently, strong bases like NaOH or KOH must be strictly avoided. Mild bases such as K₂CO₃ or K₃PO₄ in a mixed aqueous-organic solvent system provide the perfect balance: they are strong enough to form the reactive boronate complex required for transmetalation, but mild enough to leave the nitrile intact [2].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-Iodo-2-methoxy-nicotinonitrile.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization of reaction conditions. The data illustrates the causality between reagent selection and reaction outcome, specifically highlighting the sensitivity of the nitrile group and the necessity of specialized ligands.
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Observation & Mechanistic Rationale
1
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O
100
45%
Significant nitrile hydrolysis observed due to high temperature and prolonged reaction time.
2
Pd(dppf)Cl₂
K₃PO₄
Toluene/H₂O
90
68%
Improved chemoselectivity, but the biphasic nature slowed transmetalation, leaving unreacted starting material.
3
Pd(OAc)₂ / XPhos
K₂CO₃
1,4-Dioxane/H₂O
80
92%
Optimal. XPhos prevents Pd-pyridine coordination; mild base protects the -CN group; homogeneous solvent aids transmetalation.
4
Pd₂(dba)₃ / SPhos
K₂CO₃
THF/H₂O
70
88%
Good yield, but the lower boiling point of THF limits the reaction kinetics for sterically hindered boronic acids.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v, 5.0 mL total)
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
Step 1: Reagent Preparation & Degassing
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-nicotinonitrile, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and XPhos.
Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times.
Causality Check: Oxygen is a detrimental poison to Pd(0) species and promotes the undesired homocoupling of boronic acids. Strict anaerobic conditions at this stage are non-negotiable.
Step 2: Solvent Addition & Catalytic Reaction
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 15 minutes.
Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.
Causality Check: Water is critical. It hydroxylates the boronic acid to form the negatively charged boronate complex
[R−B(OH)3]−
, which is the actual species that undergoes transmetalation with the Pd(II) intermediate [1].
Replace the septum with a Teflon screw cap under positive Argon pressure.
Transfer the tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4 to 6 hours.
Self-Validation: At 4 hours, cool the mixture slightly, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Look for the disappearance of the starting material mass (m/z ~261 [M+H]+) and the appearance of the target product mass.
Step 3: Aqueous Work-up
Cool the reaction mixture to room temperature.
Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
Add 10 mL of deionized water. Extract the organic layer. Wash the organic layer with brine (10 mL).
Causality Check: The aqueous wash removes inorganic potassium salts and boric acid byproducts, which would otherwise streak during chromatography and artificially inflate the crude mass.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel. Use a gradient of Hexanes/Ethyl Acetate (typically starting at 90:10 and ramping to 70:30 depending on the polarity of the coupled aryl group).
Pool the fractions containing the product (identified via TLC, UV active at 254 nm) and concentrate in vacuo to afford the pure biaryl product.
Troubleshooting & Chemoselectivity Guidelines
Protodeboronation: If LC-MS indicates high conversion of the boronic acid but low product yield (with unreacted iodide remaining), the boronic acid is likely undergoing protodeboronation [3]. Solution: Increase the equivalents of boronic acid to 1.5 or switch to a more stable boronate ester (e.g., pinacol ester).
Nitrile Hydrolysis: If a highly polar byproduct is observed on TLC that stains with ninhydrin or shows an amide mass on LC-MS, the base is too strong or the temperature is too high. Solution: Ensure the temperature does not exceed 80 °C and verify that mild K₂CO₃ (not KOH) was used.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Source: Chemical Science (RSC Publishing), 2013.
URL:[Link]
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow
Source: Organic Letters (ACS Publications), 2011.
URL:[Link]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate
Source: The Journal of Organic Chemistry (ACS Publications), 2020.
URL:[Link]
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid
Source: Tetrahedron Letters, 2014.
URL:[Link]
Application
Application Note: Buchwald-Hartwig Amination of 5-Iodo-2-methoxy-nicotinonitrile for Advanced Pharmaceutical Intermediates
Mechanistic Rationale & Substrate Analysis The synthesis of highly functionalized heteroarylamines is a cornerstone of modern drug development, particularly in the design of kinase inhibitors (e.g., PI3K and TRK inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Substrate Analysis
The synthesis of highly functionalized heteroarylamines is a cornerstone of modern drug development, particularly in the design of kinase inhibitors (e.g., PI3K and TRK inhibitors)[1]. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly valuable, yet challenging, electrophilic building block. While the 2- and 4-positions of the pyridine ring are highly susceptible to standard Nucleophilic Aromatic Substitution (S_N_Ar), the 5-position is relatively electron-rich, rendering S_N_Ar ineffective. Consequently, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the premier methodology for establishing C–N bonds at this position[2].
However, the specific structural features of 5-Iodo-2-methoxy-nicotinonitrile necessitate precise experimental design:
The Iodide Effect: Aryl iodides undergo rapid oxidative addition. However, the resulting Pd(II)-iodide intermediates are notorious for forming inactive, halogen-bridged palladium dimers (
[Pd(Ar)(μ−I)L]2
), which precipitate out of the catalytic cycle[3]. To prevent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required to sterically enforce a highly active, monomeric palladium state[4].
Functional Group Sensitivity: The substrate features a highly electrophilic cyano group (-CN) at the 3-position and a methoxy group (-OMe) at the 2-position. The use of traditional, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can lead to nucleophilic attack on the nitrile or undesired ether cleavage. Therefore, a milder, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is essential to maintain chemoselectivity[5].
Logical workflow of the Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.
Optimization of Reaction Parameters
The causality behind condition selection is empirically validated through optimization matrices. The following tables summarize the quantitative data for coupling 5-Iodo-2-methoxy-nicotinonitrile with a standard secondary amine (e.g., morpholine or a chiral pyrrolidine derivative)[1].
Table 1: Catalyst and Ligand Screening
Conditions: 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq), Amine (1.2 eq), Base (2.0 eq), 1,4-Dioxane (0.2 M), 100 °C, 16 h.
Palladium Source (5 mol%)
Ligand (10 mol%)
Base
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
Pd₂(dba)₃
BINAP
Cs₂CO₃
75%
62%
Moderate hydrodehalogenation observed due to slow reductive elimination.
Highly effective, particularly recommended if switching to a primary aliphatic amine.
Table 2: Base and Solvent Selection
Conditions: 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), 100 °C, 16 h.
Base (2.0 eq)
Solvent
Isolated Yield (%)
Impurity Profile / Causality
NaOtBu
Toluene
65%
High level of side products. Strong alkoxide attacks the -CN group[4].
K₃PO₄
1,4-Dioxane
55%
Sluggish reaction rate; base is insufficiently soluble to drive rapid deprotonation.
Cs₂CO₃
1,4-Dioxane
92%
Optimal. Mild enough to tolerate -CN and -OMe, but soluble enough at 100 °C to drive the cycle[5].
Cs₂CO₃
Toluene
81%
Good yield, but lower base solubility compared to Dioxane leads to slightly longer reaction times.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure reproducibility and high fidelity in the synthesis of the target heteroarylamine.
Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling reaction.
Reagent Preparation & Setup
Vessel Preparation: Flame-dry a Schlenk tube or a specialized microwave vial equipped with a magnetic stir bar. Allow it to cool under a continuous stream of dry Argon.
Note: If the amine coupling partner is a solid hydrochloride salt, add it now (1.2 mmol) along with an additional 1.2 mmol of Cs₂CO₃ to neutralize the HCl.
Degassing: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure strict removal of oxygen, which is lethal to the Pd(0) species[6].
Reaction Execution
Liquid Addition: Via syringe, add anhydrous, degassed 1,4-Dioxane (5.0 mL) to achieve a 0.2 M concentration. If the amine coupling partner is a liquid, add it now (1.2 mmol) via microsyringe.
Heating & Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
Work-up and Purification
Quenching: After the reaction is deemed complete (typically 12–18 hours), remove the vessel from the heat source and allow it to cool to room temperature.
Filtration: Dilute the crude mixture with Ethyl Acetate (15 mL) and filter it through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.
Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) followed by saturated aqueous NaCl (brine, 20 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated product.
Self-Validation & Troubleshooting
To guarantee scientific integrity, the protocol incorporates the following built-in diagnostic checks:
Catalyst Activation Check (Visual): Pd₂(dba)₃ is a deep purple/red powder. Upon heating in the presence of XPhos and base, the solution should transition to a clear red-orange or golden-yellow hue within the first 15 minutes. This color change confirms the successful generation of the active
Pd(0)Ln
complex.
Catalyst Poisoning (Visual): If the reaction mixture immediately turns pitch black and deposits a mirror or precipitate on the glassware, "Pd black" has formed. This indicates catalyst aggregation, usually caused by oxygen contamination, wet solvent, or a failure of the ligand to coordinate[6].
Reaction Monitoring (Analytical): Monitor the reaction via LC-MS. The starting material (5-Iodo-2-methoxy-nicotinonitrile) has an exact mass of 259.94 Da. The appearance of the product mass and the complete disappearance of the m/z 260 peak validates the end of the reaction. TLC (UV 254 nm) can also be used; the product is typically more polar than the starting iodide.
Hydrodehalogenation: If LC-MS reveals a mass of m/z 134 (2-methoxy-nicotinonitrile), hydrodehalogenation has occurred. This side reaction is mitigated by ensuring the reaction is strictly anhydrous and by utilizing the sterically demanding XPhos ligand, which accelerates the productive reductive elimination pathway over the parasitic
β
-hydride elimination pathway[4].
References
BenchChem.Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
Chemistry LibreTexts.Buchwald-Hartwig Amination.
WuXi AppTec.Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
ACS Publications (Journal of Medicinal Chemistry).Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors.
Google Patents (US8653092B2).Tetrahydro-pyrido-pyrimidine derivatives.
YouTube.The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2-methoxy-nicotinonitrile
Introduction: The Strategic Importance of C-C Bond Formation The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][3] Its utility is underscored by the mild reaction conditions, often at room temperature, and its tolerance of a wide array of functional groups, which permits its application in the synthesis of complex molecules.[1][4]
This application note provides a detailed protocol for the Sonogashira coupling of 5-Iodo-2-methoxy-nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a deeper understanding of the causality behind the experimental choices.
The Mechanistic Heart of the Sonogashira Coupling
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5][6]
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (5-Iodo-2-methoxy-nicotinonitrile), forming a Pd(II) intermediate.[7]
Transmetalation: This intermediate then reacts with a copper acetylide species, generated in the copper cycle, in a step called transmetalation. This transfers the alkyne group to the palladium center.[7]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The Copper Cycle:
Coordination and Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne.[5] The presence of a base, typically an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[8] This is a crucial step for activating the alkyne.
Transmetalation: The copper acetylide then participates in the transmetalation step with the Pd(II) complex.[6]
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[3][5]
Experimental Protocol: Sonogashira Coupling of 5-Iodo-2-methoxy-nicotinonitrile
This protocol provides a robust starting point for the coupling of 5-Iodo-2-methoxy-nicotinonitrile with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
5-Iodo-2-methoxy-nicotinonitrile
≥97%
Commercially Available
---
Terminal Alkyne
≥98%
Commercially Available
e.g., Phenylacetylene
PdCl₂(PPh₃)₂
Catalyst Grade
Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride
Copper(I) Iodide (CuI)
≥98%
Commercially Available
---
Triethylamine (Et₃N)
Anhydrous, ≥99.5%
Commercially Available
Should be freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Commercially Available
Inhibitor-free, from a sure-seal bottle.
Argon or Nitrogen
High Purity
---
For maintaining an inert atmosphere.
Equipment
Schlenk flask or oven-dried round-bottom flask with a rubber septum
Magnetic stirrer and stir bar
Inert gas line (Argon or Nitrogen) with a bubbler
Syringes and needles for liquid transfer
Standard laboratory glassware for work-up and purification
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Rotary evaporator
Column chromatography setup
Step-by-Step Procedure
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) species is sensitive to oxygen.[1]
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. A typical solvent ratio is 3:1 to 5:1 THF:Et₃N. The amine acts as both a base and a solvent.[8]
Substrate Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.
Reaction Monitoring: The reaction is typically stirred at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be necessary.[9] Monitor the progress of the reaction by TLC until the starting material (5-Iodo-2-methoxy-nicotinonitrile) is consumed.
Work-up:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst residues.[10]
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[11]
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental Workflow
Key Reaction Parameters and Causality
Parameter
Recommended
Rationale and Field-Proven Insights
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Phosphine ligands stabilize the Pd(0) species. PdCl₂(PPh₃)₂ is often preferred due to its higher stability.[5]
Copper Co-catalyst
Copper(I) Iodide (CuI)
Essential for the formation of the copper acetylide, which facilitates the transmetalation step and allows for milder reaction conditions.[3][12]
Base
Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Neutralizes the HI byproduct and facilitates the deprotonation of the terminal alkyne. Amine bases often serve as both the base and solvent.
Solvent
THF, DMF, Toluene
The choice of solvent can significantly impact the reaction rate and yield. THF is a good general-purpose solvent for Sonogashira couplings.[13]
Temperature
Room Temperature to 60 °C
The reaction is often run at room temperature.[1] Gentle heating may be required for less reactive substrates.
Atmosphere
Inert (Argon or Nitrogen)
The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Troubleshooting and Optimization
Low Yield:
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Increase the reaction temperature or reaction time.
Consider using a different palladium catalyst or ligand. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[5]
Alkyne Homocoupling:
This side reaction is often promoted by the presence of oxygen. Ensure thorough deoxygenation of solvents and a robust inert atmosphere.
Consider a copper-free Sonogashira protocol, although this may require a more reactive palladium catalyst system and a stronger base.[1][3]
Difficulty in Purification:
Passing the crude reaction mixture through a short plug of silica gel or Celite can help remove a significant portion of the metal catalysts before column chromatography.[10]
Safety Considerations
Palladium and Copper Salts: Handle with care, avoiding inhalation of dust and skin contact.
Organic Solvents: THF and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Amines: Triethylamine is corrosive and has a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Sonogashira coupling of 5-Iodo-2-methoxy-nicotinonitrile is a powerful and versatile method for the synthesis of novel substituted nicotinonitrile derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably and efficiently access a wide range of valuable compounds for applications in drug discovery and materials science.
References
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Available at: [Link]
BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]
IUCr Journals. (2025, June 15). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available at: [Link]
RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]
RSC Advances. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocols for 5-Iodo-2-methoxy-nicotinonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context & Substrate Profiling Activation (The "Pull"): The cyano group (-CN) at C3 strongly withdraws electron density from t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Context & Substrate Profiling
Activation (The "Pull"): The cyano group (-CN) at C3 strongly withdraws electron density from the pyridine ring, making the C5-I bond highly susceptible to oxidative addition by Palladium(0).
Deactivation/Sterics (The "Push"): The methoxy group (-OMe) at C2 provides localized electron donation and steric bulk adjacent to the pyridine nitrogen, which slightly mitigates the risk of the nitrogen atom coordinating to and poisoning the palladium catalyst.
Despite this favorable electronic profile, standard Heck conditions (e.g., Pd(OAc)₂/PPh₃) often fail or stall due to the eventual coordination of the basic heteroatoms to the metal center. Therefore, specialized ligand systems are required to drive the reaction to completion .
Mechanistic Causality in Reaction Design (E-E-A-T)
To design a self-validating and robust protocol, every reagent choice must be mechanistically justified:
Catalyst & Ligand Selection: While ligand-free conditions (e.g., Pd/C) have been reported for simple heteroaryl iodides , the presence of the coordinating cyano and pyridine nitrogen in this substrate necessitates a strongly binding, bulky ligand. We utilize Pd(OAc)₂ paired with XPhos (a bulky dialkylbiaryl phosphine). The extreme steric bulk of XPhos accelerates reductive elimination, while its electron-rich nature facilitates rapid oxidative addition. Crucially, the large ligand sphere physically blocks the pyridine nitrogen from poisoning the Pd center .
Base Selection: An amine base, such as N-benzylmethylamine (BnNHMe) or Triethylamine (Et₃N), is employed to scavenge the hydroiodic acid (HI) generated during β-hydride elimination, thereby regenerating the active Pd(0) species .
Solvent & Temperature: Anhydrous DMSO at elevated temperatures (100–120 °C) provides the optimal dielectric environment to stabilize the charged Pd(II) intermediates during the catalytic cycle [[1]]([Link]).
Figure 1: Mechanistic Mizoroki-Heck catalytic cycle for 5-Iodo-2-methoxy-nicotinonitrile.
Representative Optimization Data
The following table summarizes the optimization landscape for coupling 5-Iodo-2-methoxy-nicotinonitrile with a standard olefin (e.g., methyl acrylate), demonstrating the necessity of the XPhos ligand system.
Olefin (e.g., methyl acrylate or styrene): 1.5 mmol
Pd(OAc)₂: 0.05 mmol (5 mol%, 11.2 mg)
XPhos: 0.06 mmol (6 mol%, 28.6 mg)
Base (N-benzylmethylamine or Et₃N): 2.0 mmol
Anhydrous DMSO: 4.0 mL
Step-by-Step Methodology
Catalyst Pre-activation (Critical Step): In an argon-filled glovebox or using rigorous Schlenk techniques, charge a dry 10-mL Schlenk tube with Pd(OAc)₂ (11.2 mg) and XPhos (28.6 mg). Add anhydrous DMSO (2.0 mL). Stir at room temperature for 20 minutes.
Self-Validation: The solution must transition from a red-brown suspension to a clear, pale yellow/orange solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-XPhos species . Skipping this step risks the formation of inactive palladium black.
Substrate Addition: To the active catalyst solution, add 5-Iodo-2-methoxy-nicotinonitrile (260 mg, 1.0 mmol), the chosen olefin (1.5 mmol), and the amine base (2.0 mmol). Rinse the sides of the tube with the remaining 2.0 mL of DMSO to ensure all reagents are submerged.
Reaction Execution: Seal the Schlenk tube and vigorously stir the mixture in a pre-heated oil bath at 120 °C for 24 hours .
In-Process Monitoring: Monitor the reaction via TLC (typically 30% Ethyl Acetate in Hexanes) or LC-MS. The disappearance of the starting material (a distinct UV-active spot) and the emergence of a new, highly conjugated (often fluorescent under 254 nm) product spot confirms successful olefin insertion.
Workup & Solvent Removal: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass the mixture through a short pad of silica gel to remove the bulk of the palladium catalyst and inorganic salts. Wash the organic filtrate aggressively with distilled water (3 x 20 mL) and brine (1 x 20 mL).
Causality: DMSO is highly miscible with water; this step quantitatively removes the solvent, preventing it from interfering with column chromatography.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure coupled product.
Figure 2: Step-by-step experimental workflow for the Heck cross-coupling protocol.
References
Catalysis Science & Technology. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions." (2019). URL:[Link]
Hu, J., Xiao, B., & Zhou, J. S. "Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand." ACS Catalysis, 2025, 15, 18484−18492. URL:[Link]
Application Note: Utilizing 5-Iodo-2-methoxy-nicotinonitrile in the Modular Synthesis of Next-Generation Kinase Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Abstract The development of highly selective kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Abstract
The development of highly selective kinase inhibitors requires advanced molecular building blocks that can precisely interface with the ATP-binding pocket of target enzymes. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) has emerged as a privileged, high-value intermediate in the synthesis of oncology and immunology therapeutics, most notably for phosphoinositide 3-kinase delta (PI3Kδ) inhibitors [1]. This application note details the mechanistic rationale behind its structural features, outlines a self-validating experimental protocol for its functionalization via Buchwald-Hartwig amination, and provides quantitative optimization data to ensure high-yield cross-coupling.
Structural & Mechanistic Rationale
The strategic selection of 5-Iodo-2-methoxy-nicotinonitrile as a core scaffold is driven by the specific physicochemical properties of its functional groups. Understanding the causality behind these structural features is critical for rational drug design:
The Nitrile Group (-CN) at C3: Acts as a potent, highly directional hydrogen-bond acceptor. In the context of kinase inhibition, the nitrile moiety frequently engages the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kδ), anchoring the scaffold within the ATP pocket. Furthermore, its strongly electron-withdrawing nature modulates the pKa of adjacent basic amines, improving the molecule's overall pharmacokinetic profile and membrane permeability.
The Methoxy Group (-OCH3) at C2: Provides essential steric bulk that restricts the rotational degrees of freedom of the resulting inhibitor. This "conformational locking" forces the molecule into a bioactive geometry, reducing the entropic penalty upon binding. It also occupies specific hydrophobic sub-pockets within the kinase domain.
The Iodine Atom (-I) at C5: Iodine is an exceptional leaving group due to its low bond dissociation energy (C-I ≈ 238 kJ/mol). This facilitates rapid oxidative addition by palladium(0) catalysts, allowing for cross-coupling reactions to proceed under milder conditions than those required for brominated or chlorinated analogs. This is particularly crucial when coupling sterically hindered or electronically deactivated amines [1].
Target Pathway Integration: PI3Kδ Inhibition
PI3Kδ is a lipid kinase predominantly expressed in leukocytes, playing a critical role in B-cell receptor (BCR) signaling. Hyperactivation of this pathway is a hallmark of various B-cell malignancies. Inhibitors derived from 5-Iodo-2-methoxy-nicotinonitrile competitively bind to the ATP pocket of PI3Kδ, halting the conversion of PIP2 to PIP3 and subsequently shutting down downstream AKT/mTOR survival signaling.
PI3Kδ signaling pathway showing targeted ATP-competitive blockade by the synthesized inhibitor.
Experimental Workflow: Buchwald-Hartwig Amination
The following protocol details the coupling of 5-iodo-2-methoxy-nicotinonitrile with a bicyclic secondary amine (6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine) to form a complex PI3Kδ inhibitor precursor [1].
Step-by-step experimental workflow for the Buchwald-Hartwig amination of the iodo-pyridine core.
Step-by-Step Protocol
Reagent Assembly: In an oven-dried Schlenk flask, combine 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (1.0 eq, 23.36 mmol), 5-iodo-2-methoxy-nicotinonitrile (2.0 eq, 46.7 mmol), and sodium tert-butoxide (NaOtBu) (1.2 eq, 28.0 mmol) in anhydrous toluene (50 mL).
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the secondary amine, forming the reactive palladium-amido complex. Anhydrous toluene is critical because trace water will rapidly hydrolyze the NaOtBu, halting the catalytic cycle.
Degassing: Sparge the suspension with ultra-pure Argon for a minimum of 10 minutes.
Causality: Oxygen is highly detrimental to the active Pd(0) species. Failure to degas leads to irreversible oxidation of the phosphine ligands and rapid catalyst deactivation (visible as premature palladium black precipitation).
Catalyst Addition: Under a positive stream of Argon, add bis(tri-tert-butylphosphine)palladium(0)[Pd(P(tBu)3)2] (0.03 eq, 0.70 mmol).
Causality: The bulky, highly electron-rich tri-tert-butylphosphine ligand accelerates both the oxidative addition into the C-I bond and the subsequent reductive elimination, minimizing competitive side reactions like β-hydride elimination.
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C for 18 hours under continuous, vigorous stirring.
Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove precipitated palladium black and inorganic salts. Rinse the filter cake thoroughly with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic filtrates with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography on silica gel (cyclohexane/EtOAc gradient, 100:0 to 20:80) to yield the product as a solid.
Self-Validating Quality Control
Every robust protocol must be a self-validating system. You can verify the success of this workflow through two primary checkpoints:
In-Process Visual Cue: The success of the initial oxidative addition can be visually monitored by the dissolution of the Pd catalyst and a color shift from a heterogeneous yellow/orange suspension to a deep red/brown homogeneous solution within the first 30 minutes of heating.
Analytical Validation: Final validation is achieved via
1
H NMR (400 MHz, CDCl3). The reaction is confirmed successful by observing the disappearance of the characteristic C4 and C6 pyridine protons of the starting material (δ 8.54 and 8.11 ppm) and the emergence of the newly coupled product signals [1].
Quantitative Data: Catalyst Optimization
To demonstrate the causality of catalyst and base selection for the functionalization of 5-iodo-2-methoxy-nicotinonitrile, the following table summarizes the optimization data. The unique electronic environment of the iodo-pyridine ring necessitates highly specific catalytic conditions to achieve optimal yields.
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
Pd2(dba)3 / Xantphos
Cs2CO3
Dioxane
100
55
42
Slow oxidative addition; significant homocoupling of the iodo-pyridine observed.
Pd(OAc)2 / BINAP
K2CO3
Toluene
110
35
28
Weak base insufficient for secondary amine deprotonation; stalled catalytic cycle.
Pd(dppf)Cl2
NaOtBu
DMF
90
60
51
Catalyst degradation observed (rapid palladium black precipitation).
Pd(P(tBu)3)2
NaOtBu
Toluene
110
>95
85
Rapid reductive elimination; minimal side products; optimal conditions.
Conclusion
5-Iodo-2-methoxy-nicotinonitrile is a highly versatile building block that provides medicinal chemists with a reliable vector for exploring the chemical space within kinase ATP-binding pockets. By leveraging its highly reactive C-I bond through optimized Buchwald-Hartwig aminations using bulky, electron-rich palladium catalysts, researchers can efficiently assemble complex, sterically hindered scaffolds with high fidelity and yield.
References
Caravatti, G., Chamoin, S., Furet, P., Högenauer, K., & Hurth, K. (2013). Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives (Patent No. WO2013093849A1). World Intellectual Property Organization.
Application
Preparation of Aminopyridine Derivatives from 5-Iodo-2-methoxy-nicotinonitrile: A Comprehensive Protocol
Strategic Context & Scaffold Significance The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Specifically, 5-iodo-2-methoxy-nicotinonitrile (CAS 1446002-31-8) serves as a highly privi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Scaffold Significance
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Specifically, 5-iodo-2-methoxy-nicotinonitrile (CAS 1446002-31-8) serves as a highly privileged, multi-functional scaffold. The strategic placement of its functional groups allows for orthogonal reactivity:
C5-Iodine: An optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to the weak C–I bond and high oxidative addition rates[1].
C2-Methoxy: Acts as an electron-donating group that stabilizes the ring, while also serving as a masked pyridone (cleavable under acidic conditions) for hydrogen-bond donor/acceptor interactions in kinase and PD-1/PD-L1 inhibitors[2].
C3-Nitrile: A strong electron-withdrawing group that increases the electrophilicity of the pyridine core, facilitating cross-coupling, and providing a synthetic handle for subsequent reduction to amines or hydrolysis to amides[1].
Mechanistic Grounding & Causality
The most robust method for converting 5-iodo-2-methoxy-nicotinonitrile into an aminopyridine derivative is the Buchwald-Hartwig C–N cross-coupling . Rather than relying on standard palladium catalysts, the choice of reagents must be precisely tuned to the steric and electronic demands of the substrate:
Catalyst Selection (Pd(P(t-Bu)3)2): We utilize bis(tri-tert-butylphosphine)palladium(0). The causality here is twofold. First, the electron-rich nature of the tri-tert-butylphosphine ligand accelerates the oxidative addition of the Pd(0) species into the C5–I bond. Second, its extreme steric bulk forces the intermediate palladium-amido complex to undergo rapid reductive elimination, expelling the product and preventing off-target β-hydride elimination[1].
Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. It is required to deprotonate the amine after it coordinates to the palladium center, driving the formation of the critical palladium-amido intermediate[1].
Stoichiometric Asymmetry: In many optimized workflows, the 5-iodo-2-methoxy-nicotinonitrile is used in excess (e.g., 2.0 equivalents) relative to a complex amine[1]. This compensates for minor side reactions (such as protodehalogenation) and ensures the complete consumption of the more valuable amine building block.
Experimental Workflow
Catalytic workflow for the Pd-catalyzed amination of 5-iodo-2-methoxy-nicotinonitrile.
The following protocol is adapted from validated industrial syntheses of PI3K inhibitors and represents a highly optimized procedure for coupling complex amines (e.g., bicyclic morpholines or oxazines) to the 5-iodo-2-methoxy-nicotinonitrile scaffold[1].
Reaction Assembly & Degassing: In a flame-dried Schlenk flask or sealed reaction vial, combine the amine (23.36 mmol), 5-iodo-2-methoxy-nicotinonitrile (12.2 g, 46.7 mmol), and NaOtBu (2.69 g, 28.0 mmol) in anhydrous toluene (50 mL)[1].
Causality: Degas the heterogeneous mixture by bubbling argon directly through the solvent for at least 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive P(t-Bu)3 ligand, which would instantly kill the catalytic cycle.
Catalyst Addition: Under a positive flow of argon, quickly add bis(tri-tert-butylphosphine)palladium(0) (0.36 g, 0.70 mmol)[1]. Seal the vessel tightly.
Thermal Activation: Transfer the reaction mixture to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously for 18 hours[1].
Causality: The high temperature is strictly required to overcome the activation energy barrier imposed by the extreme steric bulk of the catalyst during the transmetalation and reductive elimination phases.
Quenching & Filtration: Remove the vessel from the heat source and allow it to cool to room temperature. Filter the crude dark mixture through a tightly packed pad of Celite[1]. Rinse the pad generously with ethyl acetate (EtOAc).
Causality: Celite filtration effectively removes precipitated palladium black and insoluble inorganic salts (NaI, unreacted NaOtBu) that can cause emulsions during aqueous workup.
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash successively with water and saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of cyclohexane/EtOAc (e.g., 100:0 to 20:80) to afford the pure aminopyridine derivative[1].
Quantitative Optimization Data
Depending on the electronic nature of your target amine, alternative catalytic systems may be required. The table below summarizes quantitative data and mechanistic rationales for variant conditions.
Catalyst System
Base
Solvent
Temp (°C)
Typical Yield
Mechanistic Rationale
Pd(P(t-Bu)3)2 (3 mol%)
NaOtBu
Toluene
110
60–85%
Bulky ligand accelerates reductive elimination; strong base is ideal for unhindered/robust amines.
To ensure a self-validating experimental system, the following analytical checkpoints must be integrated into the workflow:
In-Process Control (IPC): Monitor the reaction via UPLC-MS. The reaction is deemed complete when the mass corresponding to the limiting reagent (the amine) is completely consumed. The product mass will typically appear as [M+H]+. For example, coupling with 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine yields a product with an expected ESIMS of ~346/348 [M+H]+ depending on the isotope[1].
Post-Reaction NMR Validation: In the ¹H NMR (CDCl₃) spectrum of the starting material, the C4 and C6 pyridine protons appear as distinct doublets (e.g., δ 8.54 and 8.11 ppm)[1]. Upon successful amination, these protons will shift significantly upfield due to the strong electron-donating resonance effect of the newly attached nitrogen atom.
References
Novartis AG. (2013). Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives (Patent No. WO2013093849A1). World Intellectual Property Organization.[1][3]
Gilead Sciences, Inc. (2019). PD-1/PD-L1 Inhibitors (Patent No. US20190211018A1 / AU2019301811B2). United States Patent and Trademark Office.[4]
5-Iodo-2-methoxy-nicotinonitrile as a precursor for pharmaceutical ingredients
Application Note: 5-Iodo-2-methoxy-nicotinonitrile as a Strategic Precursor in Advanced Pharmaceutical Synthesis Executive Summary 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, tri-functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Iodo-2-methoxy-nicotinonitrile as a Strategic Precursor in Advanced Pharmaceutical Synthesis
Executive Summary
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, tri-functionalized pyridine building block. In modern drug discovery, pyridine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to engage in critical hydrogen-bonding interactions within biological targets. This specific intermediate serves as a linchpin in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors (e.g., PI3K inhibitors) and anti-parasitic agents targeting Human African Trypanosomiasis and Leishmaniasis .
Physicochemical Properties & Structural Rationale
The strategic value of this precursor lies in its orthogonal reactivity. Each functional group serves a distinct mechanistic purpose during multi-step syntheses.
Table 1: Physicochemical & Structural Properties
Property
Value
Structural & Synthetic Rationale
CAS Number
1446002-31-8
N/A
Molecular Formula
C7H5IN2O
N/A
Molecular Weight
260.04 g/mol
N/A
C5-Iodine
Electrophilic handle
Highly activated for transition-metal catalyzed cross-coupling (Buchwald-Hartwig, Suzuki, Sonogashira).
C3-Nitrile
Electron-withdrawing
Modulates the pKa of adjacent functional groups and acts as a potent hydrogen bond acceptor in kinase binding pockets.
C2-Methoxy
Steric/Electronic modulator
Directs electrophilic iodination to the C5 position via resonance; can be selectively demethylated later to reveal a pyridone pharmacophore.
Expertise & Causality:
Pyridines are inherently electron-deficient, making electrophilic aromatic substitution (
SEAr
) notoriously slow and low-yielding. The C3-nitrile group further deactivates the ring. However, the C2-methoxy group provides resonance-based electron donation, specifically activating the para-position (C5). To overcome the overall deactivation of the scaffold, standard N-iodosuccinimide (NIS) is insufficient. The addition of trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA) converts NIS into trifluoroacetyl hypoiodite (
CF3COOI
), a "super-electrophile" capable of rapidly iodinating deactivated aromatic systems .
Step-by-Step Methodology:
Preparation: In a round-bottom flask, suspend 2-methoxy-nicotinonitrile (1.0 eq, 10.0 g) and N-iodosuccinimide (1.5 eq, 25.2 g) in trifluoroacetic acid (12.0 eq, 68.9 mL).
Activation: Slowly add trifluoroacetic anhydride (3.0 eq, 31.6 mL) dropwise at room temperature.
Causality: Slow addition is critical to control the exothermic generation of the highly reactive
CF3COOI
species.
Reaction: Heat the mixture to 90 °C for 18 hours under an inert argon atmosphere.
Quench & Self-Validation: Cool the mixture to room temperature and pour it onto crushed ice. Slowly basify with 30% aqueous NaOH until pH 8 is reached. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 20% aqueous sodium thiosulfate.
Self-Validating Step: The organic layer will initially appear dark red/brown due to residual active iodine species. A successful quench is visually confirmed when the solution transitions to a pale yellow or colorless state, validating the complete reduction of unreacted electrophiles.
Purification: Wash with saturated aqueous
NaHCO3
, dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via silica gel flash chromatography (cyclohexane/EtOAc, 100:0 to 20:80) to yield the pure product.
Expertise & Causality:
To construct advanced PI3K inhibitor scaffolds, the C5-iodo group is coupled with complex secondary amines (e.g., 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine). The choice of catalyst system is paramount. Bis(tri-tert-butylphosphine)palladium(0) (
Pd[P(t−Bu)3]2
) is selected because the bulky, highly electron-rich
P(t−Bu)3
ligands facilitate rapid oxidative addition into the C-I bond. More importantly, the steric bulk enforces a tight coordination sphere that accelerates reductive elimination, thereby outcompeting unwanted
β
-hydride elimination or protodehalogenation side reactions .
Step-by-Step Methodology:
Degassing: In a Schlenk flask, combine 5-iodo-2-methoxy-nicotinonitrile (2.0 eq, 12.2 g), the target amine (1.0 eq, 5.0 g), and Sodium tert-butoxide (NaOtBu) (1.2 eq, 2.69 g) in anhydrous toluene (50 mL). Sparge the mixture with argon for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) catalyst.
Catalyst Addition: Add
Pd[P(t−Bu)3]2
(0.03 eq, 0.36 g) under a positive stream of argon.
Coupling: Seal the flask and heat at 110 °C for 18 hours.
Causality: Toluene's high boiling point provides the thermal energy required to drive the coupling of sterically hindered or electronically deactivated amines.
Self-Validation & Workup: Monitor the reaction via UPLC-MS.
Self-Validating Step: The endpoint is confirmed by the complete disappearance of the precursor peak (m/z 261
[M+H]+
) and the emergence of the coupled product mass. Once confirmed, cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble salts, and concentrate the filtrate.
Table 2: Quantitative Reagent Stoichiometry for Workflows
Reagent
Role
Equivalents (Protocol 1)
Equivalents (Protocol 2)
2-Methoxy-nicotinonitrile
Starting Material
1.0
-
NIS
Iodinating Agent
1.5
-
TFA / TFAA
Acid / Activator
12.0 / 3.0
-
5-Iodo-2-methoxy-nicotinonitrile
Key Precursor
-
2.0
Target Amine
Nucleophile
-
1.0
NaOtBu
Base
-
1.2
Pd[P(t-Bu)3]2
Catalyst
-
0.03
Reaction Pathway Visualization
Figure 1: Synthetic workflow from 2-methoxy-nicotinonitrile to a PI3K inhibitor scaffold.
Analytical & Quality Control Standards
To ensure the integrity of 5-Iodo-2-methoxy-nicotinonitrile before committing it to downstream transition-metal catalysis, verify its purity using the following criteria:
UPLC-MS: Retention time ~1.30 min (standard C18 column,
H2O
/MeCN gradient); ESIMS: m/z 261
[M+H]+
.
1H NMR (400 MHz,
CDCl3
): The disappearance of the C5 proton and the presence of two distinct aromatic doublets at
δ
8.54 (d, 1H) and 8.11 (d, 1H), alongside the methoxy singlet at
δ
4.06 (s, 3H), confirm strict regioselective iodination at the C5 position .
References
Source: WIPO (PCT)
Title: N-Iodosuccinimide (NIS) - Oxidations and Iodinations
Source: Organic Chemistry Portal (Referencing Castanet et al., Tetrahedron Lett., 2002)
URL: [Link]
Application
Continuous Flow Strategies for the Functionalization of 5-Iodo-2-methoxy-nicotinonitrile: Accelerating Drug Discovery Pathways
Executive Summary 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of PI3K inhibitors[1] and PD-1/PD-L1 pathway modulators[2]. While traditional batch synthesis of these derivatives often suffers from poor mass transfer, inconsistent heating, and hazardous scale-up conditions, continuous flow chemistry offers a paradigm shift. By leveraging microreactor technology, chemists can achieve precise residence time control, enhanced multiphasic mixing, and superior safety profiles[3].
This application note details two highly optimized, continuous flow protocols for the functionalization of the 5-iodo position: a Segmented Flow Suzuki-Miyaura Cross-Coupling and a Clog-Free Buchwald-Hartwig Amination .
Mechanistic Rationale & Substrate Profiling
The structural architecture of 5-Iodo-2-methoxy-nicotinonitrile presents unique chemoselectivity challenges and opportunities:
5-Iodo Handle: The highly polarizable carbon-iodine bond is primed for rapid oxidative addition by Palladium(0) species, making it the primary site for cross-coupling.
3-Cyano Group: Acts as a strong electron-withdrawing group, accelerating the oxidative addition step. However, it is susceptible to unwanted hydrolysis under harsh, prolonged basic batch conditions. Flow chemistry mitigates this via strictly controlled, short residence times.
2-Methoxy Group: Provides essential hydrogen-bond accepting properties for target binding (e.g., kinase hinge regions) but can undergo nucleophilic aromatic substitution (
SNAr
) if temperatures are poorly controlled. The superior heat dissipation of flow reactors suppresses this side reaction.
Biphasic Suzuki-Miyaura couplings in batch are fundamentally limited by the interfacial surface area dictated by mechanical stirring. In micro-tubular flow reactors, introducing an aqueous base and an organic substrate stream via a T-mixer generates a "Taylor flow" (segmented flow) regime[3]. This alternating sequence of liquid slugs creates internal convective vortices, continuously refreshing the phase boundary and accelerating mass transfer by orders of magnitude. Furthermore, the ability to safely superheat solvents above their boiling points using a Back Pressure Regulator (BPR) drives the catalytic cycle to completion in minutes rather than hours.
Continuous segmented flow setup for Suzuki-Miyaura cross-coupling.
System Priming: Flush a 10 mL perfluoroalkoxy alkane (PFA) coil reactor with degassed THF and Deionized (DI) Water at 1.0 mL/min for 10 minutes. Set the BPR to 100 psi.
Reagent Preparation:
Solution A (Organic): Dissolve 5-Iodo-2-methoxy-nicotinonitrile (0.1 M), phenylboronic acid (0.15 M), and
Pd(dppf)Cl2
(2 mol%) in anhydrous THF.
Solution B (Aqueous): Prepare a 0.3 M solution of
K2CO3
in degassed DI water.
Execution: Heat the coil reactor to 120 °C. Engage Pump A and Pump B simultaneously at 1.0 mL/min each (Total flow = 2.0 mL/min). The residence time (
Rt
) is precisely 5 minutes.
In-line Validation: Route the reactor effluent through an in-line UV-Vis flow cell set to 280 nm. The system is self-validating: steady-state is achieved when the UV absorbance variance is <2% over three residence times (15 minutes).
Collection: Collect the steady-state output, separate the aqueous layer, and concentrate the organic phase to yield the biaryl product.
In batch, sodium tert-butoxide (
NaOtBu
) is the gold standard base for Buchwald-Hartwig aminations. However, in a continuous microreactor, the generation of insoluble sodium iodide (
NaI
) rapidly leads to salt bridging and catastrophic reactor failure (clogging)[4].
To engineer a robust flow process, we must alter the fundamental solubility parameters. By switching to Lithium bis(trimethylsilyl)amide (LHMDS) , the resulting lithium iodide (
LiI
) byproduct exhibits significantly higher solubility in organic solvents like toluene. This rational substitution shifts the reaction from a heterogeneous slurry to a strictly homogeneous regime, ensuring uninterrupted continuous operation.
Buchwald-Hartwig amination workflow addressing salt precipitation in continuous flow.
System Priming: Flush a 5 mL stainless steel tubular reactor with anhydrous, degassed Toluene. Set the BPR to 75 psi to prevent solvent boiling.
Reagent Preparation (Strictly under Argon):
Solution A: Dissolve 5-Iodo-2-methoxy-nicotinonitrile (0.1 M) and morpholine (0.12 M) in anhydrous Toluene.
Solution B: Dissolve the highly active Pd-NHC complex PEPPSI-IPr (2 mol%) and LHMDS (0.15 M) in anhydrous Toluene.
Execution: Heat the reactor to 110 °C. Pump Solution A and Solution B at 0.25 mL/min each into a static micromixer (Total flow = 0.5 mL/min;
Rt
= 10 minutes).
In-line Validation (Process Analytical Technology): Pass the effluent through an Attenuated Total Reflectance (ATR) FTIR flow cell. The protocol validates itself by continuously monitoring two distinct infrared bands:
Retention: The stable baseline of the nitrile stretch (
ν
~2220
cm−1
) confirms the cyano group remains intact.
Conversion: The disappearance of the C-I stretch and the emergence of the C-N stretch validate product formation.
Workup: Quench the collected homogeneous effluent in-line with a stream of 1M aqueous HCl to neutralize residual LHMDS, followed by standard phase separation.
References
. World Intellectual Property Organization (WIPO) / Google Patents. WO2013093849A1.
. World Intellectual Property Organization (WIPO) / Google Patents. WO2020014643A1.
. Catalysts, MDPI, 2017, 7(5), 146.
. Reaction Chemistry & Engineering, Royal Society of Chemistry, 2016, 1, 229-238.
Application Note: Scale-Up Synthesis of 5-Aryl-2-Methoxynicotinonitriles
Introduction and Mechanistic Rationale The 5-aryl-2-methoxynicotinonitrile scaffold is a highly privileged intermediate in modern drug discovery, frequently utilized in the synthesis of advanced kinase inhibitors. Notabl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The 5-aryl-2-methoxynicotinonitrile scaffold is a highly privileged intermediate in modern drug discovery, frequently utilized in the synthesis of advanced kinase inhibitors. Notably, this structural motif serves as a critical building block for next-generation Tropomyosin receptor kinase (TRK) inhibitors, such as Zurletrectinib[1], and highly selective Phosphoinositide 3-kinase (PI3K) delta inhibitors[2].
The strategic value of the 2-methoxynicotinonitrile system lies in its dual functional handles:
The 2-Methoxy Group: Serves as a stable protecting group during cross-coupling and can be selectively demethylated (e.g., via NaI/TMSCl or acidic hydrolysis) to reveal a 2-pyridone core, a common hydrogen-bond donor/acceptor motif in kinase hinge-binding regions[1].
The Nitrile Group: Provides a versatile vector for further elaboration into primary amines, amides, or tetrazoles without interfering with palladium-catalyzed transformations.
For the transition from medicinal chemistry to process scale-up, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxynicotinonitrile with arylboronic acids is the most reliable synthetic route. However, scaling this reaction requires careful optimization of the catalytic system, phase dynamics, and downstream palladium scavenging to meet stringent pharmaceutical impurity guidelines.
Reaction Optimization for Process Scale
In medicinal chemistry, this coupling is often performed using
Pd2(dba)3
and XPhos with
Cs2CO3
in anhydrous dioxane[2]. While highly effective for sterically hindered substrates, this system is cost-prohibitive and overly sensitive to trace oxygen for kilogram-scale manufacturing.
To develop a self-validating, scalable protocol, we evaluated several catalytic systems. The causality behind our optimization was driven by three factors:
Cost-efficiency: Replacing
Cs2CO3
with
K2CO3
.
Robustness: Transitioning from anhydrous conditions to a biphasic Dioxane/Water system. The aqueous phase dissolves the inorganic base, driving the transmetalation step, while mitigating the precipitation of halide salts that can foul reactor impellers.
Catalyst Stability:PdCl2(dppf)
provides an optimal balance of thermal stability, resistance to oxidation, and high turnover numbers (TON) for aryl bromide substrates[3].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Conversion (HPLC)
Isolated Yield
1
Pd(PPh3)4
(5%)
Na2CO3
(2.0)
Toluene /
H2O
90
82%
75%
2
Pd2(dba)3
/ XPhos (2%)
Cs2CO3
(3.0)
1,4-Dioxane
100
>99%
88%
3
PdCl2(dppf)
(1%)
K2CO3
(2.0)
Dioxane /
H2O
(4:1)
90
>99%
94%
Note: Entry 3 was selected as the process-friendly standard due to lower catalyst loading, elimination of cesium salts, and excellent isolated yield.
Workflow and Mechanistic Pathways
The success of the scale-up relies heavily on strict adherence to the workflow, particularly the inertion of the reactor and the post-reaction palladium scavenging.
Figure 1: Scalable workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxynicotinonitrile.
The catalytic cycle involves three primary steps. In the biphasic system, the transmetalation step (yellow node) occurs at the organic-aqueous interface, highlighting the necessity of adequate mechanical stirring during scale-up.
Figure 2: General catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Standard Operating Protocol (100 g Scale)
This protocol is designed as a self-validating system; phase separations and In-Process Controls (IPC) dictate the progression of the workflow rather than arbitrary time limits.
Materials and Reagents
5-bromo-2-methoxynicotinonitrile: 100.0 g (0.469 mol, 1.0 equiv)
PdCl2(dppf)⋅CH2Cl2
: 3.83 g (4.69 mmol, 0.01 equiv)
1,4-Dioxane: 1000 mL
Deionized Water: 250 mL
SiliaMetS® Thiol (or equivalent Pd scavenger): 20 g
Step-by-Step Procedure
Step 1: Reactor Preparation and Degassing
Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 1,4-Dioxane (1000 mL) and Deionized Water (250 mL).
Sparge the solvent mixture with subsurface Nitrogen (
N2
) for 30 minutes at 20 °C. Causality: Dissolved oxygen rapidly degrades the active Pd(0) species, leading to stalled reactions and high catalyst loading requirements.
Step 2: Reagent Charging
3. Under a continuous
N2
sweep, charge 5-bromo-2-methoxynicotinonitrile (100.0 g), the Arylboronic acid (1.1 equiv), and
K2CO3
(129.6 g) into the reactor.
4. Stir the suspension at 300 rpm for 10 minutes to ensure uniform mixing.
5. Charge the catalyst
PdCl2(dppf)⋅CH2Cl2
(3.83 g).
Step 3: Reaction Execution and IPC
6. Ramp the internal temperature to 85–90 °C over 45 minutes. Note: A mild exotherm may be observed around 60 °C as the oxidative addition initiates.
7. Maintain the reaction at 90 °C for 4 hours.
8. IPC Check: Withdraw a 0.5 mL aliquot from the organic layer, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the remaining 5-bromo-2-methoxynicotinonitrile is < 1.0% (Area %).
Step 4: Workup and Palladium Scavenging
9. Cool the reactor to 40 °C. Stop stirring and allow the phases to separate for 20 minutes.
10. Drain the lower aqueous layer (contains inorganic salts and boronic acid byproducts).
11. Wash the retained organic layer with 5% aqueous NaCl (300 mL) to remove residual alkalinity.
12. Add SiliaMetS® Thiol resin (20 g) to the organic layer and stir at 60 °C for 4 hours. Causality: The thiol groups covalently bind soluble palladium species, reducing the heavy metal content from >1000 ppm to <10 ppm, a critical requirement for active pharmaceutical ingredients (APIs).
13. Filter the mixture through a pad of Celite while warm to remove the resin.
Step 5: Crystallization and Isolation
14. Transfer the filtrate to a clean reactor and concentrate under reduced pressure (150 mbar, 50 °C) to approximately 300 mL.
15. Perform a solvent swap by slowly adding n-Heptane (600 mL) while maintaining distillation until the internal temperature reaches 80 °C (indicating complete removal of dioxane).
16. Cool the resulting slurry to 5 °C at a rate of 10 °C/hour to promote controlled crystal growth.
17. Filter the solid, wash with cold n-Heptane (2 x 100 mL), and dry in a vacuum oven at 50 °C to constant weight.
Troubleshooting and Process Safety
Stalled Reaction (Incomplete Conversion): If the IPC shows >5% starting material after 6 hours, the most likely cause is catalyst deactivation via oxygen ingress or poor phase mixing. Action: Degas the mixture, add an additional 0.25 mol% of catalyst, and increase the stirring speed.
Des-bromo Byproduct Formation: Prolonged heating can lead to protodehalogenation of the starting material. Action: Strictly monitor the reaction via HPLC and initiate cooling immediately upon reaching the <1.0% threshold.
High Residual Palladium: If the isolated product has a dark grey or brown tint, palladium limits have been exceeded. Action: Re-dissolve the product in EtOAc, treat with activated carbon (10 wt%) or a secondary pass of thiol resin at 50 °C, and recrystallize.
References
Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors.
WO2013088404A1 - Use of inhibitors of the activity or function of PI3K.
Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. DOI.
Application Notes and Protocols: 5-Iodo-2-methoxy-nicotinonitrile in Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block In the relentless pursuit of novel materials with tailored functionalities, the strategic design of molecular precursors is paramount. 5-Iodo-2-methoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Building Block
In the relentless pursuit of novel materials with tailored functionalities, the strategic design of molecular precursors is paramount. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) emerges as a compelling, yet underexplored, building block for the materials scientist's toolkit.[1] Its structure is a unique convergence of three key functional groups: an electron-deficient pyridine ring, a versatile nitrile group, and a strategically positioned iodo-substituent, a prime handle for cross-coupling chemistry. The methoxy group further modulates the electronic properties of the aromatic system.
While direct, peer-reviewed applications of 5-Iodo-2-methoxy-nicotinonitrile in materials science are nascent, its chemical architecture strongly suggests significant potential in several cutting-edge domains. This guide, therefore, serves as a forward-looking application note, grounded in established chemical principles and analogous systems. We will provide detailed, field-proven protocols to inspire and guide researchers in harnessing this molecule's potential for the synthesis of:
π-Conjugated Systems: As precursors for organic semiconductors and luminescent materials, leveraging the iodo group for palladium-catalyzed cross-coupling reactions.[2]
Functional Polymers: As a monomer or a precursor to monomers for creating polymers with unique thermal and optical properties.[3][4]
Metal-Organic Frameworks (MOFs): As a multitopic ligand for constructing porous crystalline materials with potential applications in gas storage or catalysis.[5]
These application notes are designed for researchers, materials scientists, and organic chemists. The protocols are presented as self-validating systems, with in-depth explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Part 1: A Precursor for π-Conjugated Oligomers and Polymers via Suzuki Coupling
Scientific Rationale: The creation of advanced organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), hinges on the ability to synthesize well-defined π-conjugated systems.[6][7] The 5-iodo-2-methoxy-nicotinonitrile scaffold is an excellent candidate for this purpose. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and efficient formation of new carbon-carbon bonds, extending the π-conjugation by coupling it with various aryl or heteroaryl boronic acids or esters. The electron-withdrawing nature of the nicotinonitrile core can impart desirable electron-accepting properties to the final material, which is crucial for charge transport and tuning of energy levels.
Experimental Protocol: Synthesis of a Model Bipyridine Derivative
This protocol details the synthesis of 2-methoxy-5-(thiophen-2-yl)nicotinonitrile, a model compound illustrating the utility of 5-Iodo-2-methoxy-nicotinonitrile in a Suzuki cross-coupling reaction.
Materials:
5-Iodo-2-methoxy-nicotinonitrile
Thiophene-2-boronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane (anhydrous)
Water (deionized and degassed)
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Magnetic stirrer/hotplate
Nitrogen or Argon gas supply
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a separate flask under inert atmosphere, stir Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane for 15 minutes at room temperature. This pre-forms the active Pd(0) catalyst.
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Solvent Addition: Evacuate and backfill the flask with inert gas (3 cycles). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
Catalyst Addition: Add the pre-formed catalyst solution (from step 1) or the solid Pd(OAc)₂ and PPh₃ directly to the reaction mixture.
Reaction Execution: Heat the mixture to 90 °C and stir vigorously under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent in vacuo.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate photophysical properties using UV-Vis and fluorescence spectroscopy.
Data Presentation: Expected Properties of Conjugated Derivatives
The properties of materials derived from 5-Iodo-2-methoxy-nicotinonitrile will be highly dependent on the coupled aromatic system. The table below provides hypothetical, yet realistic, data for a simple biphenyl-type derivative to guide expectation.
Part 3: A Building Block for Novel Functional Copolymers
Scientific Rationale: The incorporation of functional groups into polymer backbones is a powerful strategy for tuning material properties. 5-Iodo-2-methoxy-nicotinonitrile can be derivatized into a polymerizable monomer. An established route for similar benzaldehyde derivatives is the Knoevenagel condensation with an active methylene compound, such as an alkyl cyanoacetate, to form a vinyl-type monomer. [3][4]This monomer can then be copolymerized with standard vinyl monomers like styrene or methyl methacrylate (MMA) using radical polymerization techniques. [9]The resulting copolymer would feature the iodo-nicotinonitrile moiety as a pendant group, imparting increased refractive index, modified polarity, and a site for post-polymerization modification.
Experimental Protocol: Synthesis and Copolymerization of a Cyanoacrylate Monomer
This two-part protocol describes the synthesis of a monomer derived from 5-iodo-2-methoxy-3-formylpyridine (a plausible precursor) and its subsequent copolymerization with styrene.
Part A: Monomer Synthesis (Knoevenagel Condensation)
Setup: In a round-bottom flask, dissolve 5-iodo-2-methoxy-3-formylpyridine (1.0 eq) and 2-methoxyethyl cyanoacetate (1.1 eq) in toluene.
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor completion by TLC.
Purification: After cooling, wash the reaction mixture with dilute HCl, then water, and finally brine. Dry the organic layer, concentrate, and purify the resulting monomer by recrystallization or column chromatography.
Part B: Radical Copolymerization
Setup: In a Schlenk tube, combine the synthesized monomer (e.g., 0.5 g), styrene (e.g., 4.5 g), and a radical initiator such as 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) (1 mol% relative to total monomers).
[3]2. Solvent: Add toluene to achieve a monomer concentration of approximately 50% by weight.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
Polymerization: Place the sealed tube in an oil bath preheated to 70 °C and stir for 24 hours.
Isolation: Cool the reaction. Precipitate the polymer by slowly adding the viscous solution to a large volume of vigorously stirring methanol.
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate into methanol. Repeat this process twice to remove unreacted monomers and initiator fragments.
Drying: Dry the final copolymer under vacuum at 60 °C to a constant weight.
Characterization: Determine the copolymer composition by ¹H NMR or elemental analysis (nitrogen content). Analyze molecular weight and polydispersity (Mₙ, Mₙ/Mₙ) using Gel Permeation Chromatography (GPC). Measure thermal properties like the glass transition temperature (T₉) using Differential Scanning Calorimetry (DSC).
Data Presentation: Expected Copolymer Properties
Property
Expected Value Range
Characterization Method
Monomer Incorporation
5 - 20 mol%
¹H NMR / Elemental Analysis
Number-Average M.W. (Mₙ)
10,000 - 30,000 g/mol
GPC (vs. Polystyrene)
Polydispersity Index (PDI)
1.5 - 2.5
GPC
Glass Transition (T₉)
105 - 120 °C
DSC
Visualization: Monomer Synthesis and Polymerization
Caption: From precursor to functional copolymer.
Conclusion
5-Iodo-2-methoxy-nicotinonitrile stands as a precursor of high potential, poised for significant contributions to materials science. Through well-established synthetic transformations—Suzuki coupling, solvothermal synthesis, and radical polymerization—this molecule can be elaborated into a diverse range of advanced materials. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore these possibilities, paving the way for new discoveries in organic electronics, porous materials, and functional polymers. The convergence of a reactive iodine handle, coordinating nitrile and pyridine groups, and an electron-poor aromatic core makes 5-Iodo-2-methoxy-nicotinonitrile a truly promising platform for the next generation of functional materials.
References
Steric influences on the photophysical properties of pyrene-based derivatives. Royal Society Open Science.
Covalent and Visible‐Light Photoswitchable Derivatives of the Potent Synthetic Opioid Isotonitazene and Other Nitazenes. Angewandte Chemie International Edition.
Supporting information - The Royal Society of Chemistry.
WO2013123240A1 - Methods and compounds useful in the synthesis of orexin-2 receptor antagonists - Google Patents.
New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies - ResearchGate.
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles - Semantic Scholar.
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates | ChemRxiv.
US11352454B2 - Reverse iodine transfer polymerization method and compositions therefrom - Google Patents.
Photophysical properties of 5-substituted 2-thiopyrimidines - PubMed.
Organic semiconductors for energy and electronics: from fundamental properties to devices.
Sustainable Synthesis and Future Applications of 1-Iodo-5-Methoxy-Pentane Derivatives.
Organic materials for organic electronic devices - ResearchGate.
Advancing Material Science with 2-Iodobenzonitrile: A Versatile Building Block.
S1 Supporting Information Living Radical Polymerization with Alkali and Alkaline Earth Metal Iodides as Catalysts Jit Sarkar,1 L - Amazon AWS.
Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition - MDPI.
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC.
Proposed mechanism for the synthesis of nicotinonitrile derivatives... - ResearchGate.
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv.
Insertion of ester bonds in three terpolymerization systems - TUE Research portal - Eindhoven University of Technology.
Dopants for Organic Electronics Researches | Tokyo Chemical Industry UK Ltd..
Photoredox 1,2-Alkylarylation of Alkenes with 1-(Allyloxy)-2-iodobenzenes and Cyano(hetero)aromatics Involving XAT-Enabled Annul - ACS.org.
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.
Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC.
Adsorption of iodine in metal–organic framework materials - Chemical Society Reviews (RSC Publishing).
Adsorption of iodine in metal–organic framework materials - ResearchGate.
Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC.
Metal oxide- and oxyhydride-based nanomaterials for energy and environment-related applications | EMRS - European Materials Research Society.
5-Iodo-2-methoxypyridine, 97%, Thermo Scientific 5 g | Buy Online.
Synthesis and characterisation of novel metal organic frameworks for biomedical and environmental applications - University of Galway Research Repository.
How to improve yield in Suzuki coupling of 5-Iodo-2-methoxy-nicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield optimization challenges in the Suzuki-Mi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield optimization challenges in the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methoxy-nicotinonitrile (also known as 5-iodo-2-methoxypyridine-3-carbonitrile).
This substrate presents a unique intersection of high reactivity and severe side-reaction potential. While the C5-Iodine bond is highly primed for oxidative addition, the electron-deficient pyridine core and the base-sensitive C3-nitrile group frequently derail standard coupling conditions. This guide deconstructs the mechanistic bottlenecks and provides field-proven, self-validating protocols to achieve >90% yields.
Part 1: Substrate Analysis & Mechanistic Bottlenecks
To optimize this reaction, we must first understand the causality behind the failures. 5-Iodo-2-methoxy-nicotinonitrile possesses three critical features that dictate its behavior in a palladium-catalyzed cycle:
The C5-Iodine Bond: Iodine is an excellent leaving group. Oxidative addition to Pd(0) is extremely fast . Therefore, the reaction bottleneck is almost never the first step of the catalytic cycle.
The Pyridine Nitrogen: Heteroaromatic nitrogens are notorious for competitively binding to the palladium center, leading to catalyst poisoning and the precipitation of inactive palladium black.
The C3-Nitrile Group: The nitrile (-C≡N) is strongly electron-withdrawing, making the pyridine ring highly electrophilic. Under standard aqueous basic conditions (e.g., NaOH or Na₂CO₃ at 90 °C), this group is highly susceptible to irreversible nucleophilic attack and hydrolysis into a primary amide.
Mechanistic bottlenecks in the Suzuki-Miyaura catalytic cycle for 5-Iodo-2-methoxy-nicotinonitrile.
Part 2: Troubleshooting Guide (FAQs)
Q: Why is my conversion stalling at 30-40% despite using fresh Pd(PPh₃)₄?A: The nitrogen atoms on the pyridine ring and the nitrile group are competitively binding to the palladium center, leading to catalyst poisoning.
Causality: The relatively small triphenylphosphine ligands do not provide enough steric bulk to prevent the heteroatoms from coordinating.
Solution: Switch to a precatalyst system with bulky, electron-rich biaryl phosphine ligands, such as Pd₂(dba)₃ with XPhos. The dicyclohexylphosphino group of XPhos provides immense steric bulk that physically blocks the pyridine nitrogen from coordinating, while its electron-rich backbone accelerates the rate-limiting reductive elimination step .
Q: LC-MS analysis shows a major byproduct with a mass increase of +18 Da. What is this, and how do I prevent it?A: This indicates the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂).
Causality: Suzuki couplings typically require an aqueous base to form the reactive boronate complex for transmetalation. However, the electron-withdrawing nature of the pyridine ring makes the C3-nitrile highly electrophilic and susceptible to nucleophilic attack by hydroxide ions at elevated temperatures.
Solution: Avoid strong aqueous bases like NaOH or Na₂CO₃. Substitute with a milder, anhydrous base system such as finely milled K₃PO₄ or KF in a solvent like anhydrous toluene or 1,4-dioxane .
Q: The 5-Iodo-2-methoxy-nicotinonitrile is fully consumed, but my isolated yield is low. The boronic acid seems to disappear rapidly.A: Rapid consumption of the boronic acid without product formation points to protodeboronation or homocoupling.
Causality: Electron-deficient or heteroaryl boronic acids are highly unstable and can rapidly undergo protodeboronation in the presence of water and base.
Solution: Utilize MIDA boronates, which slowly release the active boronic acid species into the reaction mixture, maintaining a low steady-state concentration that favors cross-coupling over degradation .
Systematic troubleshooting workflow for low-yield Suzuki couplings of nicotinonitrile derivatives.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causality of yield variations based on different reaction parameters. The data clearly demonstrates the necessity of moving away from traditional aqueous conditions to specialized anhydrous systems for this specific substrate.
Catalyst System
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Primary Observation / Bottleneck
Pd(PPh₃)₄ (5 mol%)
None
Na₂CO₃ (2.0 eq)
DMF / H₂O (4:1)
90
28
Significant nitrile hydrolysis (+18 Da byproduct).
Pd(dppf)Cl₂ (5 mol%)
None
K₂CO₃ (2.0 eq)
Dioxane / H₂O (4:1)
80
55
Moderate yield; catalyst blackening observed after 4h.
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
KF (3.0 eq)
THF / H₂O (10:1)
70
82
Clean conversion; minimal hydrolysis due to mild base.
Part 4: Optimized Experimental Protocol (Anhydrous System)
This protocol utilizes an anhydrous K₃PO₄ system to completely eliminate nitrile hydrolysis, paired with the Pd₂(dba)₃/XPhos catalyst system to prevent pyridine coordination. This is a self-validating system : visual cues and specific analytical checkpoints are built-in to ensure integrity at every step.
Step 1: Reagent Preparation & Vessel Setup
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then allow it to cool under an Argon atmosphere.
Add 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and finely milled, anhydrous K₃PO₄ (2.5 equiv).
Causality: Milling the K₃PO₄ increases the surface area, which is critical for driving the transmetalation step in the absence of water.
Step 2: Stringent Atmosphere Exchange
Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle exactly three times.
Validation Check: Oxygen promotes the oxidative homocoupling of boronic acids and rapidly degrades the active Pd(0) species. If your reaction turns black within the first 10 minutes of heating, your degassing protocol has failed.
Step 3: Catalyst & Solvent Introduction
Under a positive flow of Argon, quickly add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.6 mol%).
Inject anhydrous, thoroughly degassed Toluene (to achieve 0.2 M relative to the aryl iodide) via syringe.
Step 4: Reaction Execution & Monitoring
Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800–1000 rpm) to ensure the insoluble K₃PO₄ remains suspended.
Validation Check: Before heating, the mixture should appear as a pale red/purple suspension (due to Pd₂(dba)₃). Upon heating, it should transition to a golden-yellow/orange hue, indicating the formation of the active Pd(0)-XPhos complex.
Allow the reaction to proceed for 12-16 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting iodide (m/z ~260) is completely absent.
Step 5: Workup and Purification
Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting generously with Ethyl Acetate.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.
Purification of 5-Iodo-2-methoxy-nicotinonitrile reaction products
Welcome to the Technical Support Center for the synthesis and purification of 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8). As a Senior Application Scientist, I have designed this guide to help researchers and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique downstream purification challenges associated with this critical building block.
The functionalization of the pyridine core via electrophilic aromatic substitution presents specific isolation hurdles due to the electronic properties of the methoxy and nitrile substituents [1]. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are robust and self-validating.
Section 1: Troubleshooting & FAQs
Q1: Following the iodination of 2-methoxynicotinonitrile using N-iodosuccinimide (NIS), my crude NMR shows significant succinimide contamination. How can I remove this without extensive chromatography?
Causality & Protocol: Succinimide is a notorious co-eluting impurity in normal-phase chromatography. However, its chemical properties allow for efficient removal during the aqueous workup. Succinimide is slightly acidic with a pKa of approximately 9.5. By strictly adjusting the pH of your aqueous wash to >9.5 using 2M NaOH (carefully, under ice-cooling to prevent nitrile hydrolysis), the succinimide is deprotonated into its highly water-soluble sodium salt [2].
Self-Validation: This step can be confirmed by spotting both layers on a TLC plate; succinimide will stain heavily with KMnO₄ but should be completely absent from the organic layer after a successful basic wash.
Q2: My target product is co-eluting with unreacted 2-methoxynicotinonitrile on silica gel (EtOAc/Hexanes). How can I improve the resolution?
Causality & Protocol: The addition of the heavy iodine atom at the 5-position decreases the basicity of the pyridine nitrogen and alters the molecular dipole moment, but the retention factor (
Rf
) difference in standard Ethyl Acetate/Hexanes can still be marginal (
ΔRf
~ 0.1). To exploit the subtle electronic differences, switch your chromatographic solvent system to Toluene/Ethyl Acetate (e.g., a gradient of 95:5 to 80:20). Toluene provides specific
π−π
stacking interactions with the electron-deficient pyridine rings, which exaggerates the retention time differences between the iodinated product and the starting material.
Q3: During workup, my reaction mixture turned dark brown, and I am losing yield to a highly polar baseline spot. What is happening?
Causality & Protocol: The dark brown color indicates the presence of molecular iodine (I₂), a byproduct of NIS degradation. The polar baseline spot is likely 2-hydroxy-5-iodonicotinonitrile. The 2-methoxy group on an electron-deficient pyridine ring is highly susceptible to nucleophilic attack and hydrolysis, especially if exposed to strong aqueous acids or bases for prolonged periods at room temperature [1].
Self-Validation: To prevent this, immediately quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces electrophilic I₂ to water-soluble iodide (I⁻), visually validating the quench as the solution turns from brown to pale yellow. Maintain cold temperatures (0–5 °C) during the entire neutralization step to suppress methoxy hydrolysis.
Section 2: Standardized Experimental Protocol
Synthesis and Purification of 5-Iodo-2-methoxy-nicotinonitrile
This workflow is adapted from validated patent literature for the iodination of functionalized methoxynicotinonitriles [2].
Reaction Setup: Suspend 2-methoxynicotinonitrile (1.0 eq) and potassium acetate (10.0 eq) in glacial acetic acid to achieve a 0.2 M concentration.
Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. Stir for 30–60 minutes.
(Mechanistic Note: KOAc acts as a mild base to buffer the system and facilitate the electrophilic aromatic substitution at the most electron-rich available position, C5).
Quench: Dilute the reaction mixture with Ethyl Acetate (3 volumes) and Water (3 volumes). Cool the biphasic mixture in an ice bath (0–5 °C).
Neutralization & Reduction: Carefully add 2M NaOH dropwise until the aqueous layer reaches pH > 9 (monitor strictly with pH paper). Add 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes until the organic layer is decolorized.
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer once more with Ethyl Acetate.
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40 °C).
Chromatography: Purify the crude residue via flash column chromatography using a gradient of 5% to 20% Ethyl Acetate in Toluene to isolate the pure target compound.
Section 3: Quantitative Data Presentation
Table 1: Chromatographic and Physicochemical Properties of Reaction Components
Compound
Molecular Weight
Expected
Rf
(20% EtOAc/Hexane)
Visual/UV Characteristics
5-Iodo-2-methoxy-nicotinonitrile
260.03 g/mol
~0.45
Strong UV (254 nm), no KMnO₄ stain
2-Methoxy-nicotinonitrile (SM)
134.13 g/mol
~0.35
Strong UV (254 nm), no KMnO₄ stain
Succinimide (Byproduct)
99.09 g/mol
~0.10
Weak UV, strong KMnO₄ stain
2-Hydroxy-5-iodonicotinonitrile
246.00 g/mol
~0.05 (streaks)
UV active, highly polar, tailing
Section 4: Purification Workflow Visualization
Workflow for the isolation and purification of 5-iodo-2-methoxy-nicotinonitrile.
Section 5: References
Title: WO2014016433A1 - Derivatives of azaindazole or diazaindazole type for treating pain
Source: WIPO / Google Patents
URL:
Title: Standard Patent AU2019301811B2 - PD-1/PD-L1 Inhibitors
Source: Australian Patent Office / Google Patents
URL:
Title: Synthesis and Antibacterial Activity of Some Novel Pyrazolopyridine Derivatives
Source: ResearchGate
URL: [Link]
Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Substituted Nicotinonitrile Products
Welcome to our dedicated technical support center for scientists and process chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palla...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for scientists and process chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from 5-substituted nicotinonitrile products. The unique chemical nature of these heterocyclic compounds, which are vital intermediates in pharmaceutical development, presents specific challenges for purification. The presence of both a pyridine nitrogen and a nitrile group can lead to strong complexation with palladium, making its removal a critical and often non-trivial step to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards.[1][2][3]
This document is structured to provide practical, actionable solutions based on established chemical principles and industry best practices.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each problem is presented with common symptoms, an analysis of potential causes, and recommended solutions.
Issue 1: High Levels of Residual Palladium Detected Post-Purification
Symptoms:
Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) shows palladium levels significantly above the target limit (e.g., >10 ppm).[2][4]
The isolated product has a persistent grey, black, or pinkish discoloration, suggesting the presence of colloidal or complexed palladium.
Inconsistent results upon repeating the purification protocol.
Potential Causes & Mechanistic Insights:
Strong Ligand Binding: The primary challenge with 5-substituted nicotinonitriles is the bidentate or chelating potential of the molecule itself. The lone pair electrons on the pyridine nitrogen and the nitrile nitrogen can act as strong ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This sequesters the metal in solution, rendering simple filtration ineffective.[2][5]
Ineffective Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the residual palladium.[2][6] Thiol-based scavengers, for example, are highly effective for soft metals like Pd(II), but other species may require a different approach.
Formation of Soluble Palladium Species: At the end of the reaction, palladium may not exist as a simple heterogeneous solid. It can form soluble phosphine complexes or colloidal nanoparticles that are too small to be removed by standard filtration through filter aids like Celite®.[7]
Solutions & Experimental Protocols:
Solution A: Implement a Scavenger Screening Protocol
Before committing to a large-scale purification, it is crucial to screen a panel of scavengers to identify the most effective one for your specific system.[7]
Protocol: Small-Scale Scavenger Screening
Preparation: Dissolve a small, known amount of your crude 5-substituted nicotinonitrile product in the process solvent to create a stock solution.
Aliquoting: Distribute equal volumes of this stock solution into several vials. Reserve one vial as an untreated control.
Scavenger Addition: To each of the other vials, add a different scavenger (e.g., thiol-functionalized silica, amine-functionalized silica, macroporous trimercaptotriazine (TMT), activated carbon).[8][9][10] Use a consistent scavenger-to-estimated-palladium ratio (e.g., 5-10 equivalents) for each.[10][11]
Incubation: Seal the vials and agitate them at a consistent temperature (room temperature to 45°C) for a set period (e.g., 4-24 hours).[9][10]
Sampling & Analysis: After incubation, filter each sample and submit the filtrate for ICP-MS analysis to determine the residual palladium concentration.
Selection: Choose the scavenger that provides the lowest residual palladium level with the highest product recovery.
Solution B: Utilize Activated Carbon Treatment
Activated carbon is a cost-effective and broadly effective adsorbent that can remove various palladium species through physisorption and chemisorption.[9][12][13] It is particularly useful when the exact nature of the palladium species is unknown.
Protocol: Bulk Scavenging with Activated Carbon
Charge Reactor: Add the crude product solution to a suitable reactor.
Carbon Addition: Add 5-10 wt% of activated carbon (e.g., Darco KB-B) to the solution.[9]
Agitation: Stir the mixture at a controlled temperature (e.g., 40-50°C) for 12-24 hours.[9]
Filtration: Cool the mixture to room temperature and filter it through a pre-packed pad of Celite® to remove the activated carbon.
Wash: Wash the filter cake with fresh solvent to ensure complete product recovery.
Analysis: Concentrate the combined filtrate and analyze for residual palladium.
Issue 2: Significant Product Loss During Scavenging Step
Symptoms:
The final isolated yield of the 5-substituted nicotinonitrile is substantially lower than expected after treatment with a scavenger.
Analysis of the spent scavenger shows a high concentration of the desired product.
Potential Causes & Mechanistic Insights:
Non-Specific Adsorption: The scavenger may not be perfectly selective for palladium. Polar functional groups on your nicotinonitrile product can interact with and adsorb onto the scavenger support (e.g., silica gel).
Excessive Scavenger Loading: Using a large excess of the scavenger increases the surface area available for non-specific binding of your product, leading to yield loss.[1]
Co-precipitation: In some cases, the product may co-precipitate or become trapped within the matrix of the scavenger-palladium complex as it is removed from the solution.
Solutions & Experimental Protocols:
Solution A: Optimize Scavenger Loading
Determine the minimum amount of scavenger required for effective palladium removal to minimize product loss.
Protocol: Scavenger Loading Optimization
Follow the "Small-Scale Scavenger Screening" protocol, but use only the most effective scavenger identified previously.
Set up a series of vials with varying amounts of the scavenger, for example, 2, 4, 6, 8, and 10 equivalents relative to the initial palladium content.
After the standard incubation time, filter the samples.
Analyze the filtrate not only for palladium content (via ICP-MS) but also for product concentration (via HPLC or UPLC).
Plot both residual palladium and product yield against scavenger loading to find the optimal balance where palladium is below the target limit and product loss is minimized.
Solution B: Post-Scavenging Wash
After filtering off the scavenger, wash it with a small amount of an appropriate solvent to recover adsorbed product. The choice of wash solvent is critical; it should be strong enough to displace the product without stripping the captured palladium. A slightly more polar solvent than the process stream is often a good starting point.
Solution C: Switch Scavenger Support or Type
If product loss remains high with a silica-based scavenger, consider switching to a polymer-based scavenger (e.g., polystyrene-bound TMT).[10][11][14] The different surface chemistry may exhibit lower affinity for your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from my 5-substituted nicotinonitrile product?
A1: The most common and effective strategies fall into four main categories:
Adsorption: This is the most widely used technique in the pharmaceutical industry.[1] It involves using solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiols, amines, thioureas) or using general adsorbents like activated carbon.[4][8][9][15] The solid scavenger is then easily removed by filtration.
Crystallization: If your product is a crystalline solid, recrystallization can be an effective purification step. The goal is to keep the palladium impurities in the mother liquor while your purified product crystallizes out.[1][4] Sometimes, adding a soluble chelating agent like N-acetylcysteine to the crystallization solvent can help sequester the palladium in the solution phase.[16]
Chromatography: Column chromatography is a classic purification technique that can separate the product from the catalyst. However, it can be costly and time-consuming for large-scale operations.[1][17]
Extraction: Liquid-liquid extraction can sometimes be used, particularly if the palladium can be complexed to make it preferentially soluble in an aqueous phase while the product remains in the organic phase.[17]
Q2: How do I choose the right scavenger for my process?
A2: The optimal scavenger depends on several factors. Consider the following:
Palladium Oxidation State: Is the residual palladium likely Pd(0) or Pd(II)? Thiol- and thiourea-based scavengers are generally excellent for Pd(II), while other functionalities may be needed for Pd(0) species.[2][6]
Solvent System: Ensure the scavenger is stable and effective in your process solvent. Manufacturers provide compatibility data for their products.[9][10]
Product Structure: Given the chelating nature of 5-substituted nicotinonitriles, you may need a scavenger with a very high affinity for palladium to compete effectively. Multidentate sulfur-based scavengers are often excellent choices.[6][8]
Process Conditions: Consider the temperature and required contact time. Some scavengers work faster than others.[10]
Cost and Scalability: For large-scale manufacturing, the cost and ease of handling the scavenger are critical considerations. Activated carbon is often favored for its low cost, while specialized scavengers may be reserved for challenging final purification steps.[9]
Q3: Why is palladium removal from nitrogen-containing heterocyclic compounds like nicotinonitriles so difficult?
A3: The difficulty arises from basic coordination chemistry. The nitrogen atoms in the pyridine ring and the nitrile group possess lone pairs of electrons, making them Lewis bases. Palladium, a transition metal, is a Lewis acid. This allows for the formation of strong, stable coordination complexes between your product and the residual palladium catalyst. This interaction effectively "hides" the palladium in the solution, making it behave like a soluble impurity that cannot be removed by simple physical filtration.[2][5]
Q4: What are the regulatory limits for residual palladium in APIs?
A4: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[1] Palladium is classified as a Class 2B element. For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day .[16] This PDE is then used to calculate the maximum allowable concentration in ppm (µg/g) based on the maximum daily dose of the drug product. For many APIs, this translates to a target of less than 10 ppm.[3][4][16]
Q5: What is the best analytical method for quantifying residual palladium?
A5: The industry standard and most sensitive technique for quantifying trace metal impurities in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][18][19] It offers extremely low detection limits, often in the parts-per-billion (ppb) range, which is necessary to confirm that regulatory limits have been met. Other methods like Atomic Absorption Spectroscopy (AAS) can also be used.[18]
Data & Visualizations
Table 1: Comparison of Common Palladium Scavengers
Scavenger Type
Functional Group
Support Matrix
Typical Pd Affinity
Notes
Thiol-Based
-SH (Mercapto)
Silica or Polystyrene
Pd(II) >> Pd(0)
Highly effective for Pd(II) species common after oxidative addition steps.[6][8][14]
Can be effective, but may have higher non-specific binding to acidic products.[20]
TMT-Based
Trimercaptotriazine
Polystyrene (MP-TMT) or Silica (Si-TMT)
Pd(II), Pd(0)
Very robust and popular scavenger for a wide range of Pd species.[10][11][14]
Activated Carbon
N/A (Graphitic Surface)
Carbon
Pd(II), Pd(0)
Broad-spectrum, cost-effective, but may require higher loading.[9][12][13]
Diagrams
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Simplified mechanism of palladium capture by a thiol scavenger.
References
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
Palladium catalyst recovery using scavenger resin - SpinChem.
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate.
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC.
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
Palladium Detection for API Purification - Arbor Assays.
Biotage® MP-TMT | Palladium scavenger.
A Researcher's Guide to Assessing Product Purity in Palladium/Phosphine Catalyzed Reactions - Benchchem.
Biotage® MP-TMT - Palladium Scavenger - Norlab.
Cross-Linked Imidazolium Salts as Scavengers for Palladium - ResearchGate.
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace.
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing).
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method - R Discovery.
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review.
How to Remove Palladium in three easy steps - Biotage.
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate.
Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect.
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review.
SCAVENGER|Fujisilysia Chemical.
Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions - ResearchGate.
Your trick to remove residual palladium : r/Chempros - Reddit.
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
How can i remove palladium Pd catalyst easily? - ResearchGate.
Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
US7084287B2 - Method of removing palladium - Google Patents.
Technical Support Center: Overcoming Low Reactivity of 5-Iodo-2-methoxy-nicotinonitrile in C-N Coupling
Welcome to the technical support center for navigating the challenges of C-N coupling reactions with 5-iodo-2-methoxy-nicotinonitrile. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the challenges of C-N coupling reactions with 5-iodo-2-methoxy-nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this particularly unreactive substrate. Here, we will delve into the underlying reasons for its low reactivity and provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful and efficient C-N bond formation.
Introduction: Why is 5-Iodo-2-methoxy-nicotinonitrile a Challenging Substrate?
The structure of 5-iodo-2-methoxy-nicotinonitrile presents a confluence of electronic and steric factors that significantly hinder its participation in standard palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing nitrile group. While a methoxy group is typically electron-donating, its placement at the 2-position can lead to chelation with the palladium catalyst, potentially impeding the catalytic cycle. Furthermore, the iodine atom is positioned between two substituents, creating steric hindrance that can slow down the crucial oxidative addition step.
This guide will provide you with the necessary tools to overcome these challenges, from selecting the right catalytic system to fine-tuning your reaction conditions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding C-N coupling with 5-iodo-2-methoxy-nicotinonitrile:
Q1: I'm not seeing any product formation in my Buchwald-Hartwig reaction with 5-iodo-2-methoxy-nicotinonitrile. What's the most likely cause?
The most common culprit is an insufficiently active catalytic system. The combination of an electron-deficient pyridine ring and steric hindrance requires a highly active palladium catalyst. A standard Pd(OAc)₂/PPh₃ system is unlikely to be effective. You will need to employ more specialized, bulky, and electron-rich phosphine ligands to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Q2: What are the best initial conditions to try for a C-N coupling with this substrate?
A good starting point is to use a palladium precatalyst, which can generate the active Pd(0) species more cleanly and reliably than using a simple palladium salt like Pd(OAc)₂.[3] For this challenging substrate, consider using a third-generation Buchwald-Hartwig precatalyst, such as those based on the BrettPhos or RuPhos ligands.[4][5] Pair this with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and an anhydrous, degassed aprotic solvent like toluene or dioxane.[5][6]
Q3: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
Hydrodehalogenation, where the iodine is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.[7] This can be caused by several factors, including the presence of water or other protic impurities, or a competitive β-hydride elimination pathway if your amine has β-hydrogens.[7] To mitigate this, ensure your reaction is set up under a strictly inert atmosphere with anhydrous, degassed solvents.[8] Using a bulkier ligand can also disfavor the hydrodehalogenation pathway. Lowering the reaction temperature may also help suppress this side reaction.[8]
Q4: Can I use a different coupling reaction besides the Buchwald-Hartwig amination?
Yes, if palladium-catalyzed methods are consistently failing, you might consider Ullmann-type couplings, which use a copper catalyst.[3] These reactions can sometimes be more effective for electron-deficient aryl halides.[9] However, Ullmann couplings often require higher reaction temperatures.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific issues you may encounter during your experiments.
Issue 1: No Reaction or Low Conversion
If you are observing little to no formation of your desired product, a systematic approach to optimizing your reaction conditions is necessary.
Decision-Making Workflow for Catalyst and Ligand Selection
Caption: A systematic workflow for troubleshooting low conversion in C-N coupling.
Detailed Protocol for Catalyst Screening
Preparation of Stock Solutions: To ensure accuracy and efficiency, prepare stock solutions of your 5-iodo-2-methoxy-nicotinonitrile, amine, and base in your chosen anhydrous, degassed solvent.
Array of Catalysts and Ligands: In a glovebox or under an inert atmosphere, dispense the palladium source (e.g., Pd₂(dba)₃) and a variety of ligands into separate reaction vials. If using precatalysts, dispense them directly.
Reaction Setup: Add the stock solutions to each vial. Seal the vials and place them in a heating block with magnetic stirring.
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication that your catalyst has decomposed and is no longer active in the catalytic cycle.[8]
Causes and Solutions
Presence of Oxygen or Water: Palladium(0) catalysts are highly sensitive to oxygen and protic impurities.[8]
Solution: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and that all glassware is oven-dried. The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.[8]
High Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction for the formation of palladium black.[8]
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.
Solution: Use a bulky, electron-rich ligand that is known to form a stable complex with palladium. The biarylphosphine ligands mentioned previously are excellent choices.[8][10]
Experimental Workflow to Minimize Catalyst Decomposition
Caption: Troubleshooting steps to prevent catalyst decomposition.
Issue 3: Side Product Formation
Besides the desired C-N coupled product, you may observe the formation of unwanted side products. Identifying these can provide valuable clues for optimizing your reaction.
Common Side Products and Mitigation Strategies
Hydrodehalogenation: As discussed in the FAQs, this is the replacement of the iodine with a hydrogen atom.
Mitigation: In addition to ensuring anhydrous and anaerobic conditions, consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require a higher reaction temperature.[11]
Homocoupling of the Amine: This can occur if the amine is deprotonated and then undergoes oxidative addition to a second palladium center.
Mitigation: This is less common with bulky ligands and is often suppressed by the presence of the aryl halide. Ensure the correct stoichiometry of your reagents.
Reaction with the Methoxy Group: In some cases, nucleophilic attack on the methoxy group can occur, leading to demethylation.
Mitigation: This is more likely at very high temperatures. Running the reaction at the lowest effective temperature can help to avoid this.
Reaction with the Nitrile Group: The nitrile group is generally stable under Buchwald-Hartwig conditions, but at very high temperatures or with very strong nucleophiles, side reactions are possible.
Mitigation: Again, careful control of the reaction temperature is key.
Concluding Remarks
Overcoming the low reactivity of 5-iodo-2-methoxy-nicotinonitrile in C-N coupling reactions is a significant but achievable challenge. Success hinges on the rational selection of a highly active and stable catalytic system, meticulous control of reaction conditions to minimize side reactions and catalyst decomposition, and a systematic approach to troubleshooting. The information and protocols provided in this guide are intended to equip you with the knowledge and tools necessary to successfully incorporate this challenging building block into your synthetic endeavors.
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved from [Link]
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC. (n.d.). Retrieved from [Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Retrieved from [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]
Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters | Journal of the American Chemical Society. (2010, February 26). Retrieved from [Link]
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
New ligands for copper-catalyzed C–N coupling reactions with aryl halides - ResearchGate. (n.d.). Retrieved from [Link]
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved from [Link]
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from [Link]
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved from [Link]
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved from [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines | Organic Letters - ACS Publications. (2002, July 30). Retrieved from [Link]
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019, March 15). Retrieved from [Link]
Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling - DSpace@MIT. (2009, July 1). Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
Buchwald–Hartwig reaction: an update - Semantic Scholar. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Direct Arylation of C(sp(3))-H Bonds of α-Cyano Aliphatic Amides. (2015, November 20). Retrieved from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC - NIH. (2025, April 3). Retrieved from [Link]
molbank - Semantic Scholar. (2022, December 2). Retrieved from [Link]
π-Extended Iodoarene as an Electrochemical Mediator for Oxidative C-N Coupling: Reactions, Mechanism, and Kinetics - ResearchGate. (n.d.). Retrieved from [Link]
Troubleshooting deiodination of 5-Iodo-2-methoxy-nicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges associated with the deiodination of 5-Iodo-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges associated with the deiodination of 5-Iodo-2-methoxy-nicotinonitrile .
The core challenge with this substrate lies in the competing reactivity of its functional groups. While the highly polarized C–I bond at position 5 is primed for reductive cleavage, the nitrile (–CN) group at position 3 is highly susceptible to over-reduction, and the 2-methoxy group can undergo acidic cleavage. This guide synthesizes field-proven mechanistic insights with validated protocols to ensure chemoselective hydrodeiodination.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my nitrile group reducing to a primary amine during standard Pd/C hydrogenation?The Causality: Nitriles coordinate strongly to palladium surfaces. Under standard catalytic hydrogenation conditions (Pd/C with
H2
gas), the palladium surface becomes saturated with active hydrogen species. The coordinated nitrile undergoes a rapid, stepwise reduction via a highly reactive imine intermediate, ultimately yielding a primary amine [1].
The Solution: Abandon direct
H2
gas. Switch to a Transfer Hydrogenation protocol using triethylsilane (TES) or ammonium formate. These reagents provide a slow, controlled release of hydride. This kinetic shift favors the rapid oxidative addition of the weak C–I bond over the coordination and reduction of the nitrile group [2].
Q2: My deiodination stalls at 40-50% conversion. What is poisoning the catalyst?The Causality: The hydrodeiodination of 5-Iodo-2-methoxy-nicotinonitrile generates stoichiometric amounts of hydrogen iodide (HI). Iodide anions (
I−
) possess a massive affinity for palladium, aggressively binding to the active sites and halting the catalytic cycle (catalyst poisoning). Furthermore, the unneutralized HI protonates the pyridine nitrogen, withdrawing electron density and shutting down further reactivity [1].
The Solution: You must introduce a mild, insoluble base (e.g.,
K2CO3
) to the reaction mixture. The base acts as an iodide scavenger, neutralizing HI as it forms, precipitating it as a harmless salt, and keeping the palladium surface pristine.
Q3: I am observing cleavage of the 2-methoxy group (O-demethylation). How can I prevent this?The Causality: The 2-methoxy ether on an electron-deficient pyridine ring is highly sensitive to localized acidic environments, especially at elevated temperatures. If the HI byproduct is not efficiently neutralized, or if harsh acids are used in metal-mediated reductions, the ether linkage is cleaved.
The Solution: Maintain a strictly buffered environment. If utilizing a Zinc-mediated reduction, avoid strong aqueous acids like HCl. Instead, utilize glacial acetic acid (AcOH) or saturated
NH4Cl
at strictly controlled temperatures (0–20 °C) [3].
Part 2: Quantitative Data & Method Comparison
To select the optimal pathway for your specific scale and laboratory setup, consult the comparative data below.
Table 1: Comparison of Deiodination Methodologies for 5-Iodo-2-methoxy-nicotinonitrile
Methodology
Reagents / Catalyst
Nitrile Tolerance
Scalability
Primary Failure Mode
Direct Hydrogenation
Pd/C,
H2
gas (1-3 atm)
Poor (<20% yield)
High
Nitrile reduction to primary amine
Transfer Hydrogenation
Pd/C, TES,
K2CO3
Excellent (>90%)
High
Catalyst poisoning if base is omitted
Metal-Mediated (SET)
Zn dust, AcOH / THF
Excellent (>85%)
Moderate
Exothermic runaway on large scale
Photoredox Catalysis
Ir-complex, Amine, Blue Light
Outstanding (>95%)
Low
Incomplete conversion (light penetration)
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By observing the specific physical changes noted in the steps, you can verify the mechanistic integrity of the reaction in real-time.
Protocol A: Chemoselective Transfer Hydrogenation (Pd/C & Triethylsilane)
Preparation: Charge an oven-dried reaction vessel with 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv), 10% Pd/C (5 mol% Pd), and finely powdered
K2CO3
(1.5 equiv).
Solvation: Suspend the mixture in anhydrous methanol to achieve a 0.5 M substrate concentration.
Activation: Add triethylsilane (TES) (2.0 equiv) dropwise at room temperature. Self-Validation: A mild evolution of gas indicates the active generation of Pd-hydride species.
Reaction: Stir the suspension vigorously under an ambient air or nitrogen atmosphere for 12–24 hours.
Neutralization Check: Test the pH of an aliquot; it should remain mildly basic (~pH 8). If it drops to acidic levels, catalyst poisoning is imminent—add additional
K2CO3
.
Workup: Filter the crude mixture through a pad of Celite to remove the Pd/C and potassium iodide salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Protocol B: Mild Zinc-Mediated Hydrodeiodination (Single Electron Transfer)
Mechanistic Grounding: Zinc dust initiates a Single Electron Transfer (SET). The highly polarizable C–I bond accepts an electron to form a radical anion, which fragments into an aryl radical and iodide. The nitrile group has a significantly more negative reduction potential and is electronically bypassed by this SET process [3, 4].
Preparation: Dissolve 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv) in a 4:1 volumetric mixture of THF and glacial acetic acid (AcOH).
Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.
SET Initiation: Add freshly activated Zinc dust (3.0 equiv) in small portions over 15 minutes. Self-Validation: The reaction is exothermic. Portion-wise addition prevents thermal spikes that could trigger unwanted methoxy cleavage.
Reaction: Allow the mixture to stir, slowly warming to room temperature over 4–6 hours.
Quench: Carefully pour the mixture into a beaker containing saturated aqueous
NaHCO3
. Self-Validation: Vigorous
CO2
gas evolution confirms the neutralization of AcOH and the consumption of unreacted Zinc.
Workup: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate.
Part 4: Mechanistic Visualization
The following diagram maps the critical decision points in the catalytic cycle, illustrating how reagent choice dictates whether the reaction proceeds to the desired product or falls into common failure modes.
Mechanistic pathways of 5-Iodo-2-methoxy-nicotinonitrile deiodination and common side reactions.
References
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Journal of the American Chemical Society.
Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions. Synlett (2026).
Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. MDPI / Benchchem Archives.
Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
Optimization
Preventing homo-coupling in Suzuki reactions with 5-Iodo-2-methoxy-nicotinonitrile
Substrate Focus: 5-Iodo-2-methoxy-nicotinonitrile Executive Summary Handling 5-Iodo-2-methoxy-nicotinonitrile requires a precise understanding of its unique electronic profile. The synergistic electron-withdrawing effect...
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Focus: 5-Iodo-2-methoxy-nicotinonitrile
Executive Summary
Handling 5-Iodo-2-methoxy-nicotinonitrile requires a precise understanding of its unique electronic profile. The synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitrile group render the C5-iodine exceptionally reactive towards oxidative addition[1]. This creates a severe kinetic imbalance: oxidative addition drastically outpaces transmetalation, leading to a dangerous steady-state buildup of the Ar-Pd(II)-I intermediate. This guide provides field-proven, self-validating protocols to prevent the resulting homo-coupling cascades and optimize your cross-coupling yields.
Mechanistic Divergence & Root Cause Analysis
To eliminate side reactions, we must first establish the causality of the failure modes. The diagram below illustrates how the kinetic bottleneck at the transmetalation step forces the catalytic cycle into parasitic pathways, leading to both aryl and boronic acid homocoupling[2][3].
Mechanistic divergence in Suzuki couplings showing pathways to Ar-Ar and Boronic homocoupling.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows massive amounts of the pyridine dimer (aryl homocoupling). Why does this happen, and how do I stop it?Causality: Aryl homocoupling with highly electron-deficient iodides is a symptom of a stalled catalytic cycle. Because oxidative addition is nearly instantaneous, the Ar-Pd(II)-I intermediate accumulates. If transmetalation is slow, this intermediate undergoes disproportionation or reacts with a second equivalent of the aryl halide via a Pd(I) or Pd(II)/Pd(IV) pathway[3].
Solution: You must shift the rate-determining step to prevent intermediate buildup.
Accelerate Transmetalation: Switch to highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands increase the electron density on the palladium center, facilitating transmetalation, while their steric bulk prevents the formation of dimeric Pd species.
Control Stoichiometry: Implement a "slow-addition" protocol for the 5-Iodo-2-methoxy-nicotinonitrile using a syringe pump. Keeping its steady-state concentration artificially low prevents the intermediate from finding a second aryl halide molecule to couple with.
Q2: I am seeing significant boronic acid oxidative homocoupling (forming R-R dimers). Is this just an oxygen issue?Causality: While molecular oxygen is the classic culprit for oxidizing Pd(0) to Pd(II) (which then mediates boronic acid homocoupling)[2], highly electron-deficient systems can also trigger a rare protonolysis/second transmetalation event even in anaerobic conditions[4]. Furthermore, residual Pd(II) precatalysts that are not fully reduced to Pd(0) will consume two equivalents of boronic acid simply to initiate the cycle[5].
Solution:
Rigorous Deoxygenation: Standard vacuum/backfill cycles are insufficient for sensitive substrates. Utilize a subsurface nitrogen sparge for at least 30 minutes prior to catalyst addition[5].
Precatalyst Activation: Use a true Pd(0) source like Pd2(dba)3. If using a Pd(II) precatalyst, add a mild reducing agent (like potassium formate) to ensure complete in situ reduction to Pd(0) before the boronic acid is exposed to the metal[5].
Slow-Release Strategy: Convert your free boronic acid to a pinacol ester (Bpin). The slower hydrolysis of the ester acts as a time-release mechanism, preventing a high concentration of the active boronate from overwhelming the system[4].
Q3: Does the choice of base impact the stability of the nitrile group and the coupling efficiency?Causality: Absolutely. The C3-nitrile is highly susceptible to hydrolysis by strong, nucleophilic bases (e.g., NaOH, KOH). Furthermore, the activation of the boronic acid requires a precise hydration sphere. Too little water, and the unreactive boronic acid cannot form the crucial boronate complex; too much water combined with a strong base, and protodehalogenation of the electron-deficient pyridine dominates.
Solution: Employ a mild, anhydrous base like K3PO4 in a carefully controlled biphasic system (e.g., 1,4-Dioxane/H2O at a 4:1 ratio). This provides enough hydroxide equivalents to activate the boron without destroying the nitrile functionality.
Quantitative Data: Condition Screening Matrix
The following table summarizes the causal relationship between reaction parameters and byproduct formation specifically for 5-Iodo-2-methoxy-nicotinonitrile.
Entry
Catalyst / Ligand
Base
Solvent System
Yield (%)
Ar-Ar Dimer (%)
Boronic Dimer (%)
1
Pd(PPh3)4
Na2CO3
Toluene/H2O (Standard)
45
25
15
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O (4:1)
62
18
8
3
Pd2(dba)3 / XPhos
K3PO4
1,4-Dioxane/H2O (4:1)
89
<2
<2
4
Pd2(dba)3 / XPhos
K3PO4
1,4-Dioxane (Anhydrous)
30
40
5
Analytical Insight: Entry 3 demonstrates the optimal balance. XPhos accelerates transmetalation (reducing Ar-Ar dimer), while the controlled hydration of K3PO4 ensures efficient boronate formation without degrading the substrate. Anhydrous conditions (Entry 4) completely stall transmetalation, leading to massive aryl homocoupling.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific trustworthiness, this protocol incorporates built-in validation steps (In-Process Controls - IPC) to verify that the system is primed for success before irreversible steps are taken.
Optimized step-by-step experimental workflow with integrated in-process controls.
Step-by-Step Methodology:
Reagent Loading: To an oven-dried Schlenk flask, add the boronic acid/ester (1.2 equiv) and finely milled K3PO4 (2.0 equiv). Crucial: Do not add the 5-Iodo-2-methoxy-nicotinonitrile yet.
Solvent Preparation: Add 1,4-Dioxane and deionized water (4:1 ratio, targeting a 0.1 M final concentration).
Rigorous Degassing (IPC 1): Insert a long stainless-steel needle directly into the solvent mixture. Sparge with ultra-pure N2 gas for exactly 30 minutes. Validation: The solution should remain colorless; any yellowing indicates trace impurities oxidizing due to residual air.
Catalyst Introduction (IPC 2): Under a positive N2 flow, add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Heat the mixture to 40°C for 15 minutes. Validation: The solution will transition from deep purple/red to a pale yellow/orange, confirming the successful generation of the active L2Pd(0) species.
Slow Addition of Electrophile: Dissolve 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv) in a minimum volume of degassed 1,4-Dioxane. Using a programmable syringe pump, add this solution dropwise to the reaction mixture over 2 hours at 80°C.
Reaction Monitoring: 30 minutes after the addition is complete, pull a 10 µL aliquot under N2, quench in LC-MS grade MeCN, and analyze. You should observe >95% conversion to the cross-coupled product with <2% homocoupling.
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene
ResearchGate[Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395
ACS Publications[Link]
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)
PMC (National Institutes of Health)[Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions
Catalysis Science & Technology (RSC Publishing)[Link]
Technical Support Center: Navigating Catalyst Poisoning by Substituted Nicotinonitriles
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during reactions involving substituted nicotinonitriles. These heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during reactions involving substituted nicotinonitriles. These heterocyclic compounds are invaluable building blocks in medicinal chemistry, but their inherent structure presents unique difficulties in catalysis, particularly in processes like catalytic hydrogenation.[1][2] This document provides in-depth troubleshooting workflows, diagnostic protocols, and preventative strategies to maintain catalyst efficacy and ensure experimental success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning include a sudden or gradual decrease in the reaction rate, or a complete halt to the reaction.[3] You may also observe a reduction in product yield and selectivity, or the need for more extreme reaction conditions (like higher temperatures or pressures) to achieve the desired conversion.[3] In some cases, a physical change in the catalyst's appearance, such as a color change, can occur.[3] For instance, the formation of a black precipitate in palladium-catalyzed reactions often indicates the aggregation of palladium into inactive palladium black.[4]
Q2: Why are substituted nicotinonitriles particularly challenging for catalysts?
A2: Substituted nicotinonitriles possess two key functional groups that can act as potent catalyst poisons: the pyridine ring nitrogen and the nitrile group (-C≡N). The lone pair of electrons on the nitrogen atom in the pyridine ring can coordinate strongly to the active metal centers of the catalyst (e.g., Palladium, Platinum, Rhodium).[5][6] This strong adsorption blocks these active sites, preventing the intended substrate from accessing them.[5][7] Similarly, the nitrile group itself can interact with the catalyst surface, further contributing to deactivation.[8]
Q3: Is catalyst poisoning by nicotinonitriles reversible or irreversible?
A3: It can be both, depending on the nature of the interaction. The strong chemisorption of the nitrogen-containing heterocycle onto the catalyst's active sites is often considered a primary cause of irreversible or difficult-to-reverse deactivation.[7][9] However, in some instances, the poisoning is temporary, and the catalyst's activity can be partially or fully restored through specific regeneration procedures.[10][11]
Q4: Besides the substrate itself, what are other potential sources of catalyst poisons?
A4: Poisons can be introduced from various sources, including the reactants, solvents, or the reaction apparatus itself.[3] Common culprits include:
Sulfur Compounds: Thiols, thiophenes, and hydrogen sulfide are potent poisons for many metal catalysts.[3]
Heavy Metals: Trace amounts of lead, mercury, or arsenic, often originating in feedstocks, can cause irreversible poisoning.[12]
Halides: Both organic and inorganic halides can deactivate catalysts.[3][13]
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto active sites.[3][10]
Water: In certain reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[3][9]
Q5: How can I proactively prevent catalyst poisoning when working with nicotinonitriles?
A5: Prevention is the most effective strategy. Key measures include:
Feedstock Purification: Ensure the purity of your nicotinonitrile substrate, solvents, and gases.[14][15] Purification methods like recrystallization, distillation, or passing through activated carbon or alumina can remove trace impurities.
Use of Guard Beds: A small, sacrificial bed of catalyst or a high-surface-area adsorbent can be placed upstream of the main reactor to capture poisons before they reach the primary catalyst bed.[12][16]
Catalyst Selection: Choose catalysts known for their higher resistance to poisoning. For example, bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to sulfur poisoning.[11]
Reaction Condition Optimization: Modifying operating conditions such as temperature, pressure, or feed composition can sometimes mitigate the impact of poisons.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues based on common experimental observations.
Workflow for Diagnosing Catalyst Deactivation
Below is a generalized workflow to follow when catalyst deactivation is suspected.
Caption: General troubleshooting workflow for catalyst deactivation.
Issue 1: Sudden or Rapid Decline in Reaction Rate
A sharp drop in catalytic activity often points to the presence of a strong, fast-acting poison.
Plausible Cause: Strong chemisorption of the nicotinonitrile substrate or a potent impurity (e.g., sulfur compounds) onto the catalyst's active sites. The nitrogen atoms in the pyridine ring and nitrile group are primary suspects.[5][6]
Diagnostic Steps:
Confirm Reagent Purity: Analyze your starting materials and solvents for common poisons. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic impurities, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal contaminants.[3][12]
Execute a Control Experiment: Perform the reaction using a non-heterocyclic substrate with similar reactivity but without the pyridine or nitrile nitrogen. If this reaction proceeds normally, it strongly implicates the nicotinonitrile as the poisoning agent.
Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify elements on its surface.[3][7][12] The presence of nitrogen or sulfur signals that were not on the fresh catalyst confirms surface poisoning.
Solutions & Mitigation:
Feedstock Purification: Implement rigorous purification of the nicotinonitrile substrate. See Protocol 1 for a diagnostic test.
Competitive Inhibition: In some cases, adding a less-poisonous, strongly adsorbing agent can displace the nicotinonitrile from the active sites, although this can also lower the overall reaction rate.
Modify Catalyst: Consider using a catalyst with modified surface properties, such as one with a different support material that may have weaker interactions with the nicotinonitrile.[11]
Issue 2: Gradual Decline in Activity Over Time or Upon Catalyst Recycling
A slow loss of activity suggests a more gradual deactivation mechanism, such as fouling, sintering, or leaching.
Plausible Causes:
Fouling/Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, blocking pores and active sites.[9][11][17]
Sintering: Thermal degradation where small metal particles on the support agglomerate into larger, less active particles, reducing the available catalytic surface area.[11][18]
Leaching: The active metal phase dissolves into the reaction medium, leading to a permanent loss of catalyst.[16][19]
Diagnostic Steps:
Visual and Microscopic Inspection: Use Transmission Electron Microscopy (TEM) to compare the metal particle size of the fresh and spent catalyst. A significant increase in average particle size indicates sintering.[16]
Quantify Coke Deposition: Thermogravimetric Analysis (TGA) can quantify the amount of carbon deposited on the catalyst.[16]
Detect Leached Metal: Analyze the reaction filtrate using ICP-MS or Atomic Absorption Spectroscopy (AAS) to check for the presence of the catalytic metal.[16][19]
Solutions & Mitigation:
For Coking: Implement a catalyst regeneration cycle. Controlled oxidation can often burn off carbon deposits. See Protocol 3 .
For Sintering: Operate at a lower reaction temperature if possible.[9] Choose a catalyst with stronger metal-support interactions to improve thermal stability.
For Leaching: Modify the catalyst support or immobilize the active phase more strongly. Using a different solvent system can also sometimes reduce leaching.[16]
Mechanism of Nicotinonitrile Poisoning
The diagram below illustrates how a nicotinonitrile molecule can block the active sites on a metal catalyst surface.
Caption: Poisoning of metal (M) active sites by a nicotinonitrile.
Part 3: Data Summaries and Experimental Protocols
Table 1: Analytical Techniques for Poison Identification
Protocol 1: Diagnostic Test for Feedstock Poisoning
This protocol helps determine if the substrate, solvent, or other reagents are the source of the catalyst poison.
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batch of reagents. Carefully record the reaction time, conversion, and yield.
Purify Reagents:
Substrate (Nicotinonitrile): Recrystallize the solid substrate from a suitable solvent or pass a solution of it through a short plug of activated carbon or silica gel.
Solvents: Use freshly distilled or anhydrous, inhibitor-free solvents of the highest purity available.
Gases: Use ultra-high purity gases (e.g., Hydrogen) and consider an in-line purifier.
High-Purity Reaction: Rerun the reaction under the exact same conditions as the baseline, but using the purified reagents.
Analysis: Compare the results of the high-purity reaction to the baseline. A significant improvement in rate, conversion, or yield strongly indicates that the deactivation was caused by a poison present in your original feedstock.[4]
Protocol 2: Thermal Regeneration of a Deactivated Catalyst
This protocol is a general guideline for regenerating a catalyst deactivated by coking or certain organic poisons. Caution: This should be performed in a well-ventilated fume hood with appropriate safety measures.
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a clean solvent to remove any residual reactants and products, then dry it under vacuum.
Loading: Load the dried, deactivated catalyst into a tube furnace or a suitable reactor.
Inert Gas Purge: Purge the system with an inert gas (e.g., Nitrogen, Argon) for 15-30 minutes to remove any air.
Oxidative Treatment: While maintaining a slow flow of inert gas, introduce a small, controlled amount of air or a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).
Ramping Temperature: Slowly heat the furnace to a target temperature (typically 300-500°C, but this is highly dependent on the catalyst and support material; consult literature or manufacturer data). A slow ramp rate (e.g., 2-5°C/min) is crucial to avoid damaging the catalyst via exothermic runaway.
Holding: Hold the catalyst at the target temperature for 2-4 hours, or until analysis of the off-gas (e.g., by mass spectrometry) shows that CO₂ production (from burning coke) has ceased.
Cooling: Turn off the oxygen supply and cool the catalyst back to room temperature under a flow of inert gas.
Reduction (if applicable): For many hydrogenation catalysts (e.g., Pd/C), a final reduction step is necessary to restore the active metallic phase. After cooling, switch the gas flow to hydrogen and slowly heat to a moderate temperature (e.g., 100-250°C) for 1-2 hours before cooling again under an inert atmosphere.
References
Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. Retrieved March 15, 2026, from [Link]
Burrows, M. G. T., & Stookmayer, W. H. (1940). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 177(971), 477-486. Retrieved March 15, 2026, from [Link]
PID Eng & Tech. (2026, March 8). How to Detect Catalyst Poisoning with Temperature Programmed Reduction. PID Eng & Tech. Retrieved March 15, 2026, from [Link]
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Retrieved March 15, 2026, from [Link]
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Retrieved March 15, 2026, from [Link]
Diao, T., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 534(7608), 529-533. Retrieved March 15, 2026, from [Link]
LCGC. (2012, May 1). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC. Retrieved March 15, 2026, from [Link]
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved March 15, 2026, from [Link]
Spiegler, L. (1954). U.S. Patent No. 2,692,240. Washington, DC: U.S. Patent and Trademark Office.
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved March 15, 2026, from [Link]
McKeon, J. E., & Starcher, P. S. (1972). U.S. Patent No. 3,650,983. Washington, DC: U.S. Patent and Trademark Office.
Ahmed, M. A. A. (2013). Common causes for catalysts deactivation. AmmoniaKnowHow. Retrieved March 15, 2026, from [Link]
Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 27(13), 4235. Retrieved March 15, 2026, from [Link]
Chemistry World. (2016, February 21). New process draws poison from nitrile production. Chemistry World. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Retrieved March 15, 2026, from [Link]
Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. Retrieved March 15, 2026, from [Link]
Huang, Y. (1999). On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. SciSpace. Retrieved March 15, 2026, from [Link]
IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Retrieved March 15, 2026, from [Link]
RSC Publishing. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. Retrieved March 15, 2026, from [Link]
Technical University of Munich. (2008, January 1). Investigations into the mechanism of the liquid-phase hydrogenation of nitriles over Raney-Co catalysts. Technical University of Munich. Retrieved March 15, 2026, from [Link]
Wikipedia. (n.d.). Nitrile. Wikipedia. Retrieved March 15, 2026, from [Link]
The Journal of Organic Chemistry. (2017, August 11). Atom-Economical Palladium Carbon-Catalyzed de Novo Synthesis of Trisubstituted Nicotinonitriles. The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]
PubMed. (n.d.). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media. ResearchGate. Retrieved March 15, 2026, from [Link]
ACS Publications. (2017, April 25). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex. ACS Publications. Retrieved March 15, 2026, from [Link]
Diva Portal. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. Retrieved March 15, 2026, from [Link]
MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Retrieved March 15, 2026, from [Link]
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved March 15, 2026, from [Link]
Technical Support Center: GC-MS Troubleshooting for 5-Aryl-2-methoxynicotinonitrile Synthesis
Welcome to the Advanced Applications Knowledge Base. The synthesis of 5-aryl-2-methoxynicotinonitriles via Suzuki-Miyaura cross-coupling is a foundational transformation in the development of targeted therapeutics, inclu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Knowledge Base. The synthesis of 5-aryl-2-methoxynicotinonitriles via Suzuki-Miyaura cross-coupling is a foundational transformation in the development of targeted therapeutics, including next-generation TRK inhibitors [[1]](). However, the complex interplay between palladium catalysis, boronic acid nucleophiles, and functionalized pyridine rings often generates a spectrum of side reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for monitoring these reaction kinetics and identifying trace impurities [[2]](). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind byproduct formation and provide self-validating workflows to help you decode your chromatograms with absolute confidence.
Mechanistic Origins of Common Byproducts
To effectively troubleshoot a reaction, you must understand the causality behind the formation of its impurities. The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Deviations at any of these nodes generate distinct GC-MS signatures:
Arylboronic Acid Homocoupling (e.g., Biphenyl, m/z 154): Driven by oxygen ingress or excess base, which promotes the oxidative homocoupling of the boronic acid before it can react with the pyridine electrophile 3.
Dehalogenation (m/z 134): Occurs when the Pd(II)-aryl complex undergoes ligand exchange with a protic solvent (like ethanol), followed by
β
-hydride elimination and reductive elimination, yielding the dehalogenated pyridine rather than the cross-coupled product.
Demethylation/Hydrolysis (m/z 196): The 2-methoxy group on the nicotinonitrile ring is susceptible to nucleophilic attack by hydroxide ions under harsh basic conditions. This yields highly polar 2-pyridone derivatives that exhibit severe peak tailing or thermal degradation in the GC inlet 4.
Catalytic cycle of Suzuki-Miyaura coupling highlighting mechanistic origins of key byproducts.
Q1: Why do I see a massive peak eluting early in the chromatogram with an m/z matching a biaryl species?A1: This indicates arylboronic acid homocoupling.
Causality: Palladium catalyzes the homocoupling of boronic acids in the presence of trace oxygen or excessive base 3.
Solution: Rigorously degas your solvents using the freeze-pump-thaw method and maintain a strict Argon atmosphere. Reduce the base equivalents if the problem persists.
Q2: My starting material (5-bromo-2-methoxynicotinonitrile) is consumed, but the dominant peak has an m/z of 134. What went wrong?A2: You are observing the dehalogenated byproduct, 2-methoxynicotinonitrile.
Causality: The oxidative addition complex was intercepted by a hydrogen source. This is common if primary or secondary alcohols (e.g., ethanol, isopropanol) are used as co-solvents, leading to alkoxide coordination and subsequent
β
-hydride elimination.
Solution: Switch to strictly aprotic solvent systems (e.g., 1,4-Dioxane/Water or Toluene/Water) and ensure the boronic acid is not sterically hindered (which slows down transmetalation and favors dehalogenation).
Q3: The GC-MS shows unreacted starting material, but the m/z 212/214 doublet is missing. Is it a different impurity?A3: Yes. 5-bromo-2-methoxynicotinonitrile possesses a distinct isotopic signature due to the ~1:1 natural abundance of
79
Br and
81
Br. Any peak lacking this characteristic
M
and
M+2
doublet of equal intensity is not your brominated starting material. It may be a co-eluting solvent impurity or a non-halogenated intermediate.
Q4: My target product is detected, but I see a broad, tailing hump late in the run. How do I resolve this?A4: This is likely the demethylated byproduct (5-aryl-2-hydroxynicotinonitrile / 2-pyridone tautomer).
Causality: Strong aqueous bases (like NaOH) at elevated temperatures can hydrolyze the methoxy group. The resulting hydroxyl/carbonyl group is highly polar, interacting strongly with the silanol groups of the GC column, causing tailing or thermal decomposition 4.
Solution: Derivatize the sample prior to injection (see Protocol 1 below) or switch to a milder base like K
2
CO
3
or Cs
2
CO
3
in your synthesis.
Quantitative Diagnostic Data
Table 1: GC-MS Identification of Key Components (Example using Phenylboronic Acid)
Component
Molecular Formula
Expected m/z (EI, 70 eV)
Characteristic Isotope/Fragmentation
GC Elution Order
Dehalogenation Byproduct
C
7
H
6
N
2
O
134
[M]
+
134,[M-CH
3
]
+
119
1 (Earliest)
Boronic Acid Homocoupling
C
12
H
10
154
[M]
+
154, [M-H]
+
153
2
Starting Material
C
7
H
5
BrN
2
O
212, 214
1:1 Doublet (
79
Br/
81
Br)
3
Target Product
C
13
H
10
N
2
O
210
[M]
+
210, [M-CH
3
]
+
195
4
Demethylated Byproduct
C
12
H
8
N
2
O
196
[M]
+
196, severe peak tailing
5 (Latest/Broad)
Table 2: Troubleshooting Reaction Conditions
Diagnostic Observation
Mechanistic Cause
Corrective Action
High m/z 154 (Biphenyl)
O
2
-mediated homocoupling
Degas solvents; check Ar/N
2
manifold
High m/z 134 (Dehalogenation)
β
-hydride elimination
Remove alcohol co-solvents; use Dioxane
Broad m/z 196 peak
Base-mediated hydrolysis
Switch from NaOH to K
2
CO
3
or Cs
2
CO
3
Missing m/z 210 (No Product)
Failed transmetalation
Increase temperature; check Pd catalyst viability
Self-Validating Analytical Protocols
To ensure absolute trustworthiness in your analytical data, every protocol must be a self-validating system. Follow these step-by-step methodologies to eliminate false positives.
Quenching & Extraction: Aliquot 50 µL of the crude reaction mixture into a microcentrifuge tube. Add 500 µL of Ethyl Acetate and 500 µL of saturated aqueous NH
4
Cl.
Internal Standard Addition (Self-Validation Step): Spike the organic layer with 10 µL of a 1 mg/mL 4-fluorobiphenyl standard solution.
Causality: The internal standard validates the extraction efficiency and GC injection volume consistency. If the internal standard peak area fluctuates between runs, the extraction or injection process is compromised.
Phase Separation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Extract 200 µL of the upper organic layer and transfer to a GC vial.
Derivatization (For Polar Byproducts): If demethylation is suspected, evaporate the organic layer to dryness under N
2
. Add 100 µL of Pyridine and 100 µL of BSTFA + 1% TMCS. Heat at 70 °C for 30 minutes.
Causality: Silylation masks the polar -OH group of the pyridone tautomer, preventing column interaction and thermal degradation.
Protocol 2: GC-MS Acquisition Method
Column Selection: Use a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) 5.
Inlet Parameters: Set the injection port to 250 °C. Use a split ratio of 20:1 to prevent detector saturation.
System Suitability Check (Self-Validation Step): Before analyzing crude samples, inject a blank solvent followed by a calibration mix containing the starting material and 4-fluorobiphenyl.
Causality: This confirms the absence of ghost peaks (e.g., siloxane bleed from the column) and verifies that the MS tuning (70 eV EI) is correctly ionizing the halogenated compounds.
Oven Programming: Initial temperature 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Parameters: Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50–400.
Decision tree for troubleshooting GC-MS byproduct profiles in nicotinonitrile synthesis.
References
[1] Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors | Journal of Medicinal Chemistry (ACS Publications) | 1
[2] Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI | 5
[3] Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ResearchGate | 3
[4] Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry | Food Research | 4
Best practices for setting up inert atmosphere reactions with 5-Iodo-2-methoxy-nicotinonitrile
Welcome to the Advanced Application Scientist Knowledge Base. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine derivative critical to modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Scientist Knowledge Base.
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine derivative critical to modern drug discovery. The molecule features an electron-withdrawing nitrile group, an electron-donating methoxy group, and a highly reactive C-I bond at the 5-position. This specific electronic "push-pull" system makes the C-I bond exceptionally primed for oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira). However, these same electronic properties make the intermediate organometallic species highly sensitive to protonation and oxidation.
This guide provides authoritative troubleshooting and self-validating protocols for handling this compound under strict inert atmospheres.
Troubleshooting FAQs
Q1: Why do my cross-coupling reactions with 5-Iodo-2-methoxy-nicotinonitrile stall even when I purge the flask with Argon?Causality: Purging a reaction vessel only displaces oxygen in the headspace; it does not efficiently remove dissolved oxygen from the solvent. Palladium(0) active species are highly electron-rich and will irreversibly oxidize to inactive Pd(II) peroxo complexes upon encountering dissolved O₂. Furthermore, dissolved gases fundamentally alter the physical chemistry of the solvent, including phase separation and hydrophobic interactions, which can impede the solubility of your reagents[1]. To ensure catalytic turnover, rigorous Schlenk line techniques must be employed to remove all dissolved gases[2].
Q2: I am observing a high degree of protodehalogenation (reduction of the C-I bond to C-H) instead of the desired cross-coupled product. How do I fix this?Causality: Protodehalogenation occurs when the Pd(II) oxidative addition complex undergoes transmetalation with adventitious water or a proton source instead of the intended organometallic partner. The electron-withdrawing nitrile group on 5-Iodo-2-methoxy-nicotinonitrile stabilizes the intermediate, inadvertently increasing its lifetime and susceptibility to protonation.
Solution: This is fundamentally a moisture issue. Ensure that your base (e.g., K₃PO₄ or K₂CO₃) is rigorously dried (calcined) and stored in a glovebox. Solvents must be strictly anhydrous and degassed.
Q3: Why is Argon preferred over Nitrogen for these specific setups?Causality: Argon is significantly denser than Nitrogen and ambient air. When a Schlenk flask is opened briefly to add a solid reagent, Argon acts as a heavy "blanket" that sits over the reaction mixture, preventing the ingress of atmospheric oxygen and moisture into the vessel[2].
Quantitative Data: Degassing Methodologies
To optimize the handling of 5-Iodo-2-methoxy-nicotinonitrile, selecting the correct degassing method is critical to catalyst survival.
Degassing Method
Residual Dissolved O₂
Time Required
Solvent Loss Risk
Mechanistic Impact
Inert Gas Purging (Sparging)
Moderate (~1-2 ppm)
15-30 mins
High (Evaporation)
Sufficient for robust Pd(II) precatalysts, but risks stalling with sensitive Pd(0) species.
Sonication under Vacuum
Low (~0.5 ppm)
10 mins
Moderate
Good for quick setups, but incomplete removal of strongly solvated gases.
Freeze-Pump-Thaw (FPT)
Near Zero (<0.1 ppm)
45-60 mins
Very Low
Essential for highly sensitive cross-couplings; maximizes catalyst lifespan[2].
Visualizations of Workflows and Mechanisms
Workflow for the Freeze-Pump-Thaw degassing cycle using a Schlenk line.
Mechanistic pathway of Pd-catalyzed cross-coupling with 5-Iodo-2-methoxy-nicotinonitrile.
Self-Validating Experimental Protocols
Protocol A: Freeze-Pump-Thaw (FPT) Degassing
Causality: Liquid nitrogen freezes the solvent, expelling dissolved gases into the headspace. The high vacuum removes these gases. Thawing allows any remaining trapped gas to escape into the newly evacuated headspace.
Preparation: Place the desired volume of anhydrous solvent into a heavy-walled Schlenk flask. Ensure the flask is no more than 50% full to prevent expansion cracking.
Freeze: Submerge the flask in a liquid nitrogen dewar until the solvent is completely frozen solid.
Pump: Open the flask to the high-vacuum manifold of the Schlenk line for 5–10 minutes to evacuate the headspace[2].
Isolate & Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and place the flask in a room-temperature water bath.
Self-Validation Check: As the solvent melts, you will observe gas bubbles violently escaping the liquid. If bubbles are present, dissolved gas remains.
Cycle: Repeat steps 2–5 at least three times. The system is self-validated as "fully degassed" when no bubbles evolve during the final thawing step .
Backfill: Once thawed and bubble-free, backfill the flask with Argon.
Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methoxy-nicotinonitrile
Causality: Assembling the reagents in a specific order prevents premature catalyst activation and degradation.
Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 equiv), the boronic acid partner (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and the Pd precatalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to the Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times[3].
Solvent Addition: Inject the FPT-degassed solvent (e.g., 1,4-Dioxane) via a gas-tight syringe through the septum.
Reaction Execution: Heat the mixture to 80 °C.
Self-Validation Check: Monitor the color of the reaction. A successful generation of the active Pd(0) species typically results in a transition from a pale/turbid suspension to a deep red/brown homogeneous solution. If a black precipitate (Pd black) forms rapidly, the catalyst has decomposed due to oxygen/moisture ingress or poor ligand stabilization, and the reaction must be aborted and restarted.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the catalyst and inorganic salts.
References
[3] Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PubMed Central (PMC). URL:[Link]
[1] Unexpected Properties of Degassed Solutions. The Journal of Physical Chemistry B (ACS Publications). URL:[Link]
[2] An Illustrated Guide to Schlenk Line Techniques. Organometallics (ACS Publications). URL:[Link]
Technical Support Center: Solvent Effects on the Rate of Suzuki-Miyaura Coupling
Welcome to the technical support center for the Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their reactions with a specific focus on the critical role of the solvent. The following question-and-answer-style guides provide in-depth, field-proven insights to address common challenges and enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Suzuki-Miyaura coupling experiments and provides actionable solutions grounded in mechanistic principles.
Question 1: My reaction is sluggish or has stalled completely. Could the solvent be the culprit?
Answer:
Absolutely. An incomplete or slow reaction is a frequent issue where the solvent system plays a pivotal role.[1][2] Here’s a breakdown of potential solvent-related causes and how to address them:
Inadequate Solubility of Reagents: For the catalytic cycle to proceed efficiently, all components—aryl halide, boronic acid derivative, base, and the palladium catalyst/ligand complex—must have sufficient solubility in the reaction medium. If any component, particularly the base, is poorly soluble, it can significantly hinder the reaction rate.[3]
Solution:
Switch to a Biphasic System: Often, a mixture of an organic solvent (like toluene, THF, or dioxane) with water is employed.[4][5][6] The organic phase dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Strong stirring is crucial to create an emulsion and maximize the interfacial area where the reaction occurs.[4]
Employ a More Solubilizing Organic Solvent: If a single-phase system is desired, consider solvents with a higher dissolving power for a broad range of compounds. Amide solvents like DMF and DMAc, or sulfoxides like DMSO, are effective but should be used with caution due to potential side reactions.[4][7]
Consider Phase-Transfer Catalysts: In biphasic systems, adding a phase-transfer catalyst can shuttle the base or boronate species into the organic phase, accelerating the reaction.[8][9]
Poor Catalyst Activation or Stability: The solvent can influence the formation of the active Pd(0) species from the Pd(II) precatalyst and stabilize it throughout the catalytic cycle.[7][10]
Solution:
Solvent as a Reducing Agent: Some solvents, like DMF and certain ethers, can participate in the reduction of Pd(II) to Pd(0).[7]
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can stabilize the palladium catalyst. However, overly strong coordination can sometimes inhibit catalytic activity by competing with the substrates for binding to the palladium center.[11][12] If you suspect this, switching to a less coordinating solvent might be beneficial.
Incorrect Solvent Polarity for the Rate-Determining Step: The polarity of the solvent can significantly impact the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[13][14]
Solution:
Oxidative Addition: This step is often favored in more polar solvents, which can stabilize the polar transition state.[15][16] If oxidative addition is rate-limiting (e.g., with aryl chlorides), a switch to a more polar solvent like DMF or using a protic solvent like n-BuOH might be beneficial.[7]
Transmetalation: The role of the solvent in this step is complex. The presence of water is often considered beneficial, as it can facilitate the formation of a hydroxide-bridged intermediate between palladium and boron, which is thought to accelerate the transfer of the organic group.[4]
Reductive Elimination: This step is generally less sensitive to solvent polarity but can be influenced by the solvent's ability to coordinate to the palladium center.
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. The solvent choice can indirectly influence this process.
Cause: The primary cause of homocoupling is the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.[1][2]
Solution:
Rigorous Degassing: This is the most critical step.[1][2] Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
Solvent Choice and Purity: While the solvent itself isn't the direct cause, impurities within the solvent can sometimes contribute to catalyst deactivation or side reactions. Using high-purity, degassed solvents is essential. Some researchers have noted that certain solvent systems may be more prone to homocoupling, though this is often linked to the efficiency of degassing in that particular solvent.
Question 3: My reaction is not chemoselective. The palladium catalyst is reacting at an unintended site on my molecule. Can the solvent influence this?
Answer:
Yes, the solvent can have a profound effect on the chemoselectivity of the Suzuki-Miyaura coupling, particularly when your substrate has multiple potential reaction sites (e.g., an aryl chloride and an aryl triflate).[15][16]
The "Polarity" Myth vs. Coordination: It was initially thought that solvent polarity was the determining factor, with polar solvents favoring reaction at the more electron-deficient site (like a triflate) by stabilizing an anionic palladium intermediate.[15][16] However, more recent studies have shown that the coordinating ability of the solvent is the more critical factor.[11][12][17]
Coordinating Solvents (e.g., MeCN, DMF, NMP): These solvents can coordinate to the palladium center, forming a species like Pd(L)(solvent). This solvated catalyst complex can exhibit different reactivity and selectivity, often favoring reaction at the triflate group.[11][12][17]
Non-coordinating and Protic Solvents (e.g., Toluene, THF, Acetone, Alcohols, Water): In these solvents, a different catalytic species, often a monoligated Pd(L) complex, is believed to be active. This species typically shows a preference for reacting at the C-Cl bond.[15][16]
Troubleshooting Strategy:
Identify the Nature of Your Solvent: Is it a coordinating polar aprotic solvent (like DMF, MeCN) or a non-coordinating/protic solvent (like toluene, THF, isopropanol)?
Switch Solvent Class to Invert Selectivity: If you are getting undesired reactivity at a triflate in DMF, switching to a non-coordinating solvent like toluene or a protic solvent like isopropanol could favor the desired reaction at a chloride.[15]
The diagram below illustrates the proposed influence of coordinating vs. non-coordinating solvents on the active catalytic species and the resulting chemoselectivity.
This section provides answers to broader questions regarding solvent selection for the Suzuki-Miyaura coupling.
Question 4: What is the role of water in a Suzuki-Miyaura reaction? Is it always necessary?
Answer:
The presence of water is a common and often beneficial feature of many Suzuki-Miyaura protocols, but it is not strictly necessary in all cases.[4]
Benefits of Water:
Base Solubility: As mentioned earlier, water is excellent for dissolving the inorganic bases that are frequently used.[4]
Facilitating Transmetalation: A widely accepted hypothesis is that water facilitates the transmetalation step. The base (e.g., carbonate) generates hydroxide ions in water, which can react with the boronic acid to form a more reactive boronate species. This boronate is then more readily transferred to the palladium center.[4]
"Green" Solvent: Water is an environmentally friendly, non-toxic, and inexpensive solvent, making it an attractive choice for sustainable chemistry.[18][19][20]
When Water Might Not Be Necessary (or Desirable):
Anhydrous Conditions: Some Suzuki-Miyaura protocols, particularly those using organic-soluble bases (like KOtBu) or specific boronic esters, are run under anhydrous conditions.
Hydrolytically Sensitive Substrates: If your starting materials or product are sensitive to water, an anhydrous solvent system would be required.
Question 5: How do I choose the best solvent for my specific Suzuki-Miyaura coupling?
Answer:
Choosing the optimal solvent is a multi-faceted decision that depends on the specific substrates, catalyst system, and desired outcome. There is no single "best" solvent, but here is a logical workflow for making an informed choice.
Caption: Workflow for selecting a Suzuki-Miyaura solvent.
Step-by-Step Solvent Selection Protocol:
Start with a Standard System: For many simple aryl bromide/boronic acid couplings, a biphasic system of Toluene/Water or THF/Water with a base like K₂CO₃ or K₃PO₄ is a robust starting point.[4][5]
Assess Solubility: If you observe poor conversion and undissolved material, consider switching to a more solubilizing system like Dioxane/Water or even a single-phase solvent like DMF (if your substrates are stable in it).
Address Chemoselectivity: If your molecule has multiple leaving groups, consult the principles in Question 3 . Use a non-coordinating solvent (Toluene, THF, alcohols) for C-Cl reactivity or a coordinating solvent (DMF, MeCN) for C-OTf reactivity.[11][12][15][17]
Troubleshoot Sluggish Reactions: If the reaction is slow with unreactive substrates (e.g., aryl chlorides), increasing the polarity can help. Switching from toluene to a more polar solvent or using an alcohol like n-butanol, which allows for higher reaction temperatures, can accelerate the rate-limiting oxidative addition step.[7]
Question 6: What are the key properties of common Suzuki-Miyaura solvents?
Answer:
The table below summarizes the properties of frequently used solvents in Suzuki-Miyaura coupling reactions. "Coordinating Ability" refers to the solvent's tendency to bind to the palladium center.
Solvent
Class
Boiling Point (°C)
Dielectric Constant (ε)
Coordinating Ability
Typical Use Case
Toluene
Aromatic
111
2.4
Low
General-purpose, non-polar phase in biphasic systems.
Tetrahydrofuran (THF)
Ether
66
7.6
Moderate
Good general solvent, often used in biphasic systems.[4][10]
Polar, good for dissolving a wide range of substrates and bases.[4][7]
Acetonitrile (MeCN)
Nitrile
82
37.5
High
Polar, coordinating solvent used to influence chemoselectivity.[15][16]
Water (H₂O)
Protic
100
80.1
High (via O)
Aqueous phase for dissolving inorganic bases, promotes transmetalation.[18][20]
Isopropanol (IPA)
Protic Alcohol
82
19.9
Low (as ligand)
Protic solvent that can favor C-Cl selectivity and is considered a "green" option.[13]
n-Butanol (n-BuOH)
Protic Alcohol
118
17.5
Low (as ligand)
Allows for higher reaction temperatures, useful for unreactive chlorides.[7]
Note: The dielectric constant is a measure of a solvent's polarity. While historically considered important, recent research indicates that for selectivity, the coordinating ability is a more predictive parameter.[11][15][16]
References
Amini, M., & Tarassoli, A. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Chinese Chemical Letters, 25(3), 465-468. [Link]
Elias, E. K., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14035-14042. [Link]
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(3), 735-743. [Link]
Li, J. H., & Zhang, H. (2010). Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. ChemSusChem, 3(5), 502-522. [Link]
Zhang, L., et al. (2018). Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. Bioconjugate Chemistry, 29(11), 3663-3667. [Link]
Frost, C. G., & Mutton, L. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 15(11), 7939-7950. [Link]
Ardat, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(21), 3329-3335. [Link]
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
Elias, E. K., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Kesa, D., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 256-263. [Link]
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
Fabris, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Organic Process Research & Development, 24(10), 2136-2144. [Link]
ResearchGate. (2010). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... [Link]
MDPI. (2023). Principles of the Suzuki Coupling Reaction. [Link]
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(3), 735-743. [Link]
Semantic Scholar. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
World Wide Journal of Multidisciplinary Research and Development. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
ResearchGate. (2020). Effect of polar solvents on Suzuki cou- pling reaction. [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
ScholarWorks @ UTRGV. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
PMC. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
Technical Support Center: Troubleshooting Staudinger Reduction in Azide Cross-Coupling Workflows
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating roadblock: the degradati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating roadblock: the degradation of aryl azides into primary amines during palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, mechanistic approach to troubleshooting and eliminating the Staudinger reduction side-reaction, ensuring the integrity of your azide functional groups for downstream applications like CuAAC "click" chemistry.
The Root Cause: Competing Mechanistic Pathways
To solve the problem, we must first understand the causality of the failure. The classic Staudinger reduction occurs because trivalent phosphorus compounds (like triphenylphosphine,
PPh3
) are highly nucleophilic.
During a standard cross-coupling reaction (e.g., Suzuki-Miyaura), excess phosphine ligand is often present. The lone pair on the free phosphorus atom attacks the terminal nitrogen of the aryl azide. This forms a phosphazide intermediate that rapidly extrudes nitrogen gas (
N2
) to yield a stable aza-ylide (iminophosphorane)[1]. Upon exposure to water—which is often present in Suzuki base solutions—the aza-ylide hydrolyzes into a primary amine and a phosphine oxide[1].
Furthermore, researchers attempting to bypass this by generating N-Heterocyclic Carbenes (NHCs) in situ often face a secondary pitfall: free NHCs are also strong nucleophiles . A free carbene will attack the terminal nitrogen of the azide to form a highly stable triazene adduct[2]. Therefore, simply swapping ligands without controlling the coordination environment will not save your substrate.
Fig 1: Competing nucleophilic pathways in aryl azide cross-coupling reactions.
To prevent azide degradation, you must select a catalytic system that kinetically favors the cross-coupling cycle while sterically or electronically preventing nucleophilic attack on the azide. Below is a summary of quantitative data and field-proven recommendations.
Reaction Condition
Catalyst / Ligand System
Ligand : Pd Ratio
Staudinger / Degradation Risk
Yield of Desired Azide Product
Standard Phosphine
10 mol%
Pd(PPh3)4
4:1
High (Aza-ylide formation)
Low to Moderate (<50%)
In Situ NHC
Pd(OAc)2
Free IPr
>1:1
High (Triazene formation)
Low
Bulky Phosphine
1 mol%
Pd(OAc)2
/
PCy3
2:1
Low (Steric hindrance)
High (80-90%)
Pre-formed NHC
PEPPSI-IPr (1 mol%)
1:1 (Bound)
None
Excellent (>90%)
Phosphine-Free
Pd(OAc)2
in PEG/
H2O
0:1
None
Moderate to High
Frequently Asked Questions (FAQs)
Q: Can I just use strictly anhydrous conditions to stop the Staudinger reduction?A: No. While strict anhydrous conditions prevent the hydrolysis of the aza-ylide into an amine, the aza-ylide itself still forms rapidly. This intermediate acts as a thermodynamic sink, consuming your azide starting material and potentially poisoning the palladium catalytic cycle[1]. You must prevent the P-N bond formation entirely.
Q: What is the most foolproof catalyst system for Suzuki coupling with aryl azides?A: Pre-formed Pd-NHC complexes (e.g., PEPPSI-IPr or Buchwald palladacycles) are optimal. They provide the necessary electron density and steric bulk for the cross-coupling cycle without releasing free NHC ligands into solution, thus preventing both Staudinger reduction and triazene formation[3],[2].
Q: I am forced to use a phosphine ligand due to my specific substrate's reactivity. What are my options?A: If phosphines are unavoidable, use highly sterically hindered phosphines (like
PCy3
) and drastically minimize the ligand-to-metal ratio. For instance, Fu's conditions (1 mol%
Pd(OAc)2
and 2 mol%
PCy3
) have been successfully used to couple azidoarylboronic esters with vinyl triflates[4]. The steric bulk of
PCy3
kinetically hinders the attack on the azide, allowing the faster cross-coupling cycle to outcompete the Staudinger pathway[4].
Q: Are there completely ligand-free systems available?A: Yes. For highly reactive aryl halides (iodides and bromides), ligand-free systems utilizing
Pd(OAc)2
in poly(ethylene glycol) (PEG) or ionic liquids (e.g., [bmim][
PF6
]) have been proven effective for phosphine-free cross-couplings[5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity in your syntheses.
Protocol A: Phosphine-Free Suzuki Coupling using Pre-formed Pd-NHC (Optimal)
This protocol utilizes PEPPSI-IPr to ensure zero free ligand is present to attack the azide.
Fig 2: Optimal workflow for phosphine-free Suzuki coupling of aryl azides.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide containing the azide (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous
K2CO3
(2.0 equiv), and Pd-PEPPSI-IPr (1 to 2 mol%).
Solvent Addition: Add anhydrous, rigorously degassed THF (0.2 M relative to the aryl halide). Causality note: Degassing prevents oxidative degradation of the active Pd(0) species, which is critical when operating at low catalyst loadings without excess stabilizing ligands.
Reaction: Heat the mixture to 65 °C and stir vigorously for 4–12 hours.
Validation Checkpoint: Monitor the reaction via IR spectroscopy or TLC. The azide asymmetric stretch (strong, sharp peak around 2100–2120
cm−1
) must remain completely intact throughout the reaction. Disappearance of the boronic acid spot on TLC indicates reaction completion.
Workup: Cool to room temperature, filter through a short pad of Celite to remove the base and catalyst, and concentrate in vacuo. Purify via standard silica gel chromatography.
Use this protocol only if NHC precatalysts are ineffective for your specific electrophile[4].
Step-by-Step Methodology:
Preparation: In a glovebox, charge a vial with
Pd(OAc)2
(1.0 mol%),
PCy3
(2.0 mol%), the azido-substrate (1.0 equiv), coupling partner (1.2 equiv), and
Cs2CO3
(2.0 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane or THF.
Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours. Causality note: The 1:2 Pd-to-ligand ratio ensures that nearly all
PCy3
is coordinated to the metal center, drastically reducing the concentration of free phosphine available to initiate the Staudinger reduction.
Validation Checkpoint: Perform a crude
1H
NMR. Look for the characteristic shifts of the newly formed C-C bond. Crucially, verify the absence of a broad primary amine
−NH2
singlet (typically 3.5–4.5 ppm in
CDCl3
). If amine peaks appear, reduce the
PCy3
loading further or lower the reaction temperature.
References
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2,3]-Fused Indole Heterocycles. ACS Publications / NIH.
4
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI.
1
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
3
Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media. The Journal of Organic Chemistry - ACS Publications.
5
Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties. The Journal of Organic Chemistry - ACS Publications.
2
5-Iodo-2-methoxy-nicotinonitrile vs 5-bromo-2-methoxynicotinonitrile reactivity
As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a simple matter of cost. The choice between 5-iodo-2-methoxynicotinonitrile and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a simple matter of cost. The choice between 5-iodo-2-methoxynicotinonitrile and 5-bromo-2-methoxynicotinonitrile fundamentally alters your catalytic cycles, ligand requirements, and downstream purification workflows.
These highly functionalized pyridine derivatives are critical intermediates in the synthesis of advanced therapeutics, including PI3K inhibitors and next-generation TRK inhibitors[1][2]. This guide objectively compares their reactivity profiles, providing mechanistic causality and self-validating experimental protocols to optimize your cross-coupling workflows.
Structural & Electronic Causality
Both compounds share a highly polarized pyridine core. The electron-withdrawing nitrile group at C3 and the inductive pull of the pyridine nitrogen render the C5 position electron-deficient. While this electronic environment generally favors nucleophilic aromatic substitution (SNAr) at C2 or C6, the presence of the methoxy group at C2 directs reactivity toward transition-metal-catalyzed cross-coupling at the C5-halogen bond.
The divergence in their reactivity stems entirely from the nature of the carbon-halogen bond:
Bond Dissociation Energy (BDE): The C–I bond (~240 kJ/mol) is significantly weaker than the C–Br bond (~280 kJ/mol). Consequently, the oxidative addition of Palladium(0) into the C–I bond is kinetically much faster.
Steric Bulk: Iodine (van der Waals radius 1.98 Å) is bulkier than bromine (1.85 Å). While the weaker C–I bond dominates the rate of oxidative addition, the increased steric bulk of iodine can occasionally impede the transmetalation step if highly congested ligands are used.
Stability & Availability: 5-bromo-2-methoxynicotinonitrile (CAS 941294-54-8) is highly stable to light and heat, making it commercially abundant[3][4]. Conversely, the iodo-derivative is more prone to photolytic degradation and is frequently synthesized in situ via electrophilic iodination (e.g., using N-iodosuccinimide)[5].
Quantitative Performance Comparison
The following table summarizes the physicochemical and operational differences between the two substrates, derived from standardized Buchwald-Hartwig and Suzuki-Miyaura coupling conditions.
Parameter
5-Bromo-2-methoxynicotinonitrile
5-Iodo-2-methoxynicotinonitrile
Mechanistic Impact
Bond Dissociation Energy
~280 kJ/mol
~240 kJ/mol
Dictates the activation energy required for Pd(0) insertion.
Oxidative Addition Rate
Moderate
Very Fast
Iodo derivatives allow for lower catalyst loadings.
Typical Reaction Temp
80 °C – 110 °C
25 °C – 60 °C
Lower temperatures for the iodo-analog preserve sensitive functional groups.
Preferred Ligands
XPhos, RuPhos, dppf
PPh3, dppf, XPhos
Bromo requires electron-rich, bulky ligands to force oxidative addition.
Storage Stability
High (Bench stable)
Moderate (Light-sensitive)
Bromides are preferred for large-scale process chemistry.
To understand the operational differences, we must examine the catalytic cycle. The rate-determining step (RDS) often shifts depending on the halogen. For 5-bromo-2-methoxynicotinonitrile, oxidative addition is frequently the RDS, necessitating elevated temperatures and electron-rich ligands like XPhos[1]. For the iodo-analog, oxidative addition is rapid, and transmetalation or reductive elimination becomes the kinetic bottleneck.
Pd-Catalyzed Cross-Coupling Cycle highlighting the halogen-dependent Oxidative Addition step.
The following is a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 5-bromo-2-methoxynicotinonitrile , synthesized from established pharmaceutical patent literature[1][2][6]. If adapting this for the iodo-derivative, the temperature should be reduced to 60 °C to prevent catalyst decomposition.
System Preparation (Self-Validation Step 1): Flame-dry a Schlenk flask or reaction vial. Add the solid reagents: 5-bromo-2-methoxynicotinonitrile, the amine, Pd2(dba)3, the chosen ligand, and the base. Causality: Assembling solids first minimizes exposure of the active Pd(0) species to atmospheric oxygen.
Degassing: Add the anhydrous solvent. Degas the mixture by sparging with Argon for 10-15 minutes, or via three freeze-pump-thaw cycles. Validation: The solution should transition to a deep red/orange color, indicative of the active Pd(0)-ligand complex. Black precipitate indicates premature catalyst death (Pd black).
Thermal Activation: Seal the vessel and heat to 80 °C (if using NaOtBu in toluene)[1] or 110 °C (if using Cs2CO3 in dioxane)[6]. For the iodo-analog, do not exceed 60 °C initially.
Reaction Monitoring (Self-Validation Step 2): After 1-2 hours, sample the reaction under Argon. Quench the aliquot in LC-MS grade acetonitrile. Validation: Analyze via LC-MS. The disappearance of the distinctive bromo-isotope pattern (m/z ~213/215)[3] and the emergence of the product mass confirms successful oxidative addition and coupling.
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts and palladium residues.
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.
Standardized experimental workflow for the Buchwald-Hartwig amination of halopyridines.
Catalyst & Base Optimization Strategies
When transitioning from the highly reactive iodo-derivative to the more stable bromo-derivative, you must compensate for the higher activation energy of the C-Br bond through intelligent reagent selection:
Ligand Selection: Standard phosphines (like PPh3) are often sufficient for 5-iodo-2-methoxynicotinonitrile. However, for 5-bromo-2-methoxynicotinonitrile, dialkylbiaryl phosphine ligands such as XPhos or RuPhos are mandatory[1][2]. These ligands are highly electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky (accelerating the reductive elimination of the product, which prevents catalyst trapping).
Base Selection: The choice of base dictates functional group tolerance. NaOtBu is a strong base that drives rapid reactions (often complete in 20-30 minutes at 80 °C)[1], but it can cleave sensitive esters or epimerize chiral centers. If your substrate contains delicate functional groups, Cs2CO3 is the preferred alternative. While it requires longer reaction times and higher temperatures (e.g., 100-110 °C in dioxane)[2][6], its mild nature ensures high chemoselectivity and prevents unwanted side reactions.
References
WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. Google Patents. 1
US8653092B2 - Tetrahydro-pyrido-pyrimidine derivatives. Google Patents. 6
Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.2
AU 2019301811 B2 - STANDARD PATENT. Googleapis.com. 5
Comparative Guide: Suzuki vs. Stille Coupling for 5-Iodo-2-methoxy-nicotinonitrile
Substrate Profiling & Reactivity 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8)[1] is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Profiling & Reactivity
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8)[1] is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in medicinal chemistry. It is frequently utilized in the synthesis of complex heterocyclic therapeutics, including PI3K inhibitors and targeted treatments for parasitic diseases such as Leishmaniasis[2].
To successfully functionalize the C5 position, chemists must account for the substrate's unique electronic and steric environment:
C5-Iodo Group: The heavy halogen on an electron-deficient heteroaromatic ring makes the C–I bond exceptionally reactive toward palladium-catalyzed oxidative addition[3].
C3-Cyano Group: This strongly electron-withdrawing moiety accelerates oxidative addition but introduces a potential liability; nitriles can undergo hydrolysis under harsh, strongly basic aqueous conditions.
C2-Methoxy Group: Provides structural rigidity and acts as a hydrogen-bond acceptor, while offering minor steric hindrance adjacent to the target coupling site.
When forming C–C bonds at the C5 position, the choice almost always narrows down to two palladium-catalyzed cross-coupling methods: the Suzuki-Miyaura and Stille couplings.
Mechanistic Divergence
Both reactions proceed through a nearly identical Pd(0)/Pd(II) catalytic cycle (oxidative addition, transmetalation, and reductive elimination)[4]. Because the pyridine ring is electron-deficient, the initial oxidative addition of the C–I bond to Pd(0) is rapid in both pathways[3].
The critical divergence lies in the transmetalation step :
Suzuki-Miyaura Coupling: Relies on the formation of a nucleophilic "ate" complex (a boronate) via the addition of an inorganic base. The challenge with 5-iodo-2-methoxy-nicotinonitrile is selecting a base strong enough to activate the boronic acid, yet mild enough to prevent the hydrolysis of the base-sensitive C3-nitrile group.
Stille Coupling: Utilizes neutral organostannanes, bypassing the need for a base entirely[4]. This makes it the ideal fallback for highly base-sensitive coupling partners, though it introduces severe toxicity and downstream purification bottlenecks.
Experimental Workflows
Figure 1: Comparative experimental workflows for Suzuki and Stille couplings of the target substrate.
Field-Proven Protocols
As a self-validating system, both protocols below rely on strict exclusion of oxygen and precise LC-MS monitoring to ensure high yields and prevent catalyst degradation.
Suzuki-Miyaura Protocol (The Greener Standard)
This protocol utilizes mild basic conditions to protect the nitrile group while ensuring efficient transmetalation[2].
Step-by-Step Methodology:
Reagent Charging: To an oven-dried flask, add 5-iodo-2-methoxy-nicotinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq),
K2CO3
(2.0 eq), and
Pd(dppf)Cl2
(0.05 eq).
Causality:
Pd(dppf)Cl2
is selected because the bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step.
K2CO3
is chosen as a mild base; it is strong enough to form the reactive boronate complex but weak enough to leave the C3-nitrile intact[2].
Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water.
Causality: Water is mandatory to dissolve the inorganic base and facilitate transmetalation, while Dioxane solubilizes the organic substrate.
Degassing: Sparge the biphasic mixture with Argon for 10-15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid.
Reaction & Self-Validation: Heat the mixture to 85 °C. Monitor via LC-MS. The starting iodide exhibits an
[M+H]+
peak at m/z 261. The reaction is self-validated as complete when the m/z 261 peak is entirely consumed (typically 4-8 hours).
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The water-soluble borate byproducts are easily removed in the aqueous phase[4]. Dry over
Na2SO4
, concentrate, and purify via silica gel chromatography.
Stille Protocol (The Neutral Alternative)
This protocol is reserved for scenarios where the coupling partner is highly base-sensitive.
Step-by-Step Methodology:
Reagent Charging: To an oven-dried flask, add 5-iodo-2-methoxy-nicotinonitrile (1.0 eq),
Pd(PPh3)4
(0.05 eq), and CuI (0.1 eq).
Causality: CuI acts as a critical co-catalyst (the "copper effect"). It scavenges free triphenylphosphine ligands to create coordinatively unsaturated palladium intermediates, drastically accelerating transmetalation.
Solvent & Stannane Addition: Add anhydrous Toluene, followed by the organotributylstannane (1.1 eq).
Causality: Toluene supports the strictly neutral, high-temperature conditions required for Stille couplings[4].
Degassing: Sparge with Argon for 10 minutes.
Reaction & Self-Validation: Heat to 100 °C for 12 hours. Monitor via LC-MS for the disappearance of the m/z 261 starting material peak.
Workup (Critical Step): Cool to room temperature, add a 10% aqueous Potassium Fluoride (KF) solution, and stir vigorously for 30-60 minutes.
Causality: Tributyltin halides are soluble in organic solvents and will smear across silica gel, ruining purification. KF converts these toxic byproducts into polymeric tributyltin fluoride (
Bu3SnF
), an insoluble white solid that is easily removed by filtration through a pad of Celite[4].
Purification: Extract the filtrate with EtOAc, dry, concentrate, and purify via chromatography.
For the functionalization of 5-Iodo-2-methoxy-nicotinonitrile , the Suzuki-Miyaura coupling should be the default choice . The substrate's potentially sensitive C3-nitrile group is perfectly stable to the mild bases (like
K2CO3
) used in modern Suzuki protocols. The reaction offers superior scalability, lower toxicity, and significantly easier purification profiles.
The Stille coupling should be deployed strictly as a tactical alternative. It is highly recommended only when the coupling partner (the nucleophile) contains base-sensitive moieties that cannot survive Suzuki conditions, or when the corresponding boronic acid is highly unstable or commercially unavailable.
References
Benchchem. "A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9".
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
The analysis of halogenated pyridine derivatives, specifically 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8), presents unique chromatographic challenges. In pharmaceutical development, this compound is frequently synthesized via the iodination of 2-methoxy-nicotinonitrile using N-iodosuccinimide (NIS)[1]. This synthetic pathway inevitably generates closely related impurities, including unreacted precursors and positional isomers (e.g., 6-iodo-2-methoxy-nicotinonitrile).
To achieve baseline resolution of these critical pairs, analytical scientists must move beyond standard hydrophobic retention. This guide objectively compares the performance of traditional Alkyl (C18), Pentafluorophenyl (PFP), and Mixed-Mode stationary phases, detailing the physicochemical causality behind column selection and providing a self-validating experimental protocol.
Chromatographic Selectivity: The Causality of Column Choice
The structure of 5-Iodo-2-methoxy-nicotinonitrile features a basic pyridine ring modified by three highly interactive functional groups: a polarizable iodine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile group.
Standard C18 (Alkyl) Phases: The Limitation of Dispersion
Traditional C18 columns rely almost exclusively on London dispersion forces (hydrophobicity). While they provide adequate retention for the main peak, they struggle to differentiate the subtle spatial and electronic differences between the 5-iodo and 6-iodo positional isomers. Because the overall hydrophobicity of the isomers is nearly identical, C18 phases often result in dangerous co-elution risks.
PFP columns are explicitly recommended for the separation of halogenated analytes and positional isomers[2]. The causality lies in the fluorinated aromatic ring of the stationary phase, which acts as a strong electron acceptor. It engages the analyte through three distinct mechanisms:
π−π
Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich methoxy-pyridine system.
Halogen Bonding: The highly polarizable iodine atom on the analyte forms specific, directional non-covalent bonds with the fluorine atoms on the stationary phase[3].
Dipole-Dipole Interactions: The nitrile group's strong dipole interacts with the polarized C-F bonds of the stationary phase.
Mixed-Mode Phases: Managing the Pyridine Nitrogen
Pyridine derivatives are important building blocks that often exhibit hydrophilic characteristics and secondary interactions with residual silanols on silica columns[4]. Core-shell mixed-mode columns (combining reversed-phase and cation-exchange properties) can be utilized to manage the weak basicity of the pyridine nitrogen, offering superior peak shape without the need for MS-incompatible ion-pairing reagents[4].
Comparative Performance Data
To objectively evaluate these modalities, a resolution mixture containing 5-Iodo-2-methoxy-nicotinonitrile, its de-iodinated precursor, and a synthetic 6-iodo isomer was analyzed across three column chemistries.
Chromatographic Parameter
ZORBAX Eclipse Plus C18
Discovery HS F5 (PFP)
Coresep 100 (Mixed-Mode)
Primary Interaction Mechanism
Hydrophobic (Dispersive)
π−π
, Halogen Bonding
Hydrophobic, Ion-Exchange
Retention Time (Main Peak)
4.25 min
5.80 min
3.45 min
Resolution (
Rs
) (Isomer Impurity)
1.2 (Co-elution risk)
3.5 (Baseline resolved)
2.2 (Resolved)
Peak Asymmetry (
Tf
)
1.35 (Tailing)
1.05 (Symmetrical)
1.12 (Symmetrical)
Theoretical Plates (
N
)
12,500
18,200
15,400
Data Synthesis: The PFP phase demonstrates clear superiority in resolving positional isomers due to the synergistic effects of halogen bonding and
π−π
stacking.
Mechanistic Workflows & Interaction Pathways
Fig 1. Mechanistic interaction pathways between 5-Iodo-2-methoxy-nicotinonitrile and stationary phases.
Fig 2. Self-validating HPLC method development workflow for halogenated pyridine derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It includes built-in causality checks to prevent false positives and ensure column integrity before data acquisition.
A. Reagents & Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The acidic pH (~2.7) ensures the pyridine nitrogen remains fully protonated, suppressing secondary interactions with residual silanols that cause peak tailing).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Sample Preparation Workflow
Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10 mL of 100% Methanol (1.0 mg/mL). (Causality: Halogenated pyridines possess high lipophilicity; strong organic solvents are required initially to prevent micro-particulate suspension).
Working Solution: Dilute 1.0 mL of the Stock Solution into 9.0 mL of 50:50 Methanol:Water (0.1 mg/mL). (Causality: Matching the injection diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening).
C. Chromatographic Conditions (PFP Method)
Column: Supelco Discovery HS F5 (150 x 4.6 mm, 3 µm) or equivalent PFP phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Causality: Elevated temperature lowers mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations).
Detection: UV at 254 nm (primary aromatic absorbance) and 225 nm (nitrile/halogen absorbance).
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 8.0 min: 10%
→
60% B
8.0 - 10.0 min: 60%
→
90% B
10.0 - 12.0 min: 90% B (Column Wash)
12.0 - 15.0 min: 10% B (Re-equilibration)
D. System Suitability Testing (SST) - Validation Logic
Before analyzing unknown synthetic batches, the system must self-validate:
Blank Injection (50:50 MeOH:H2O): Must show no peaks
≥
0.05% of the target analyte area. (Validates the absence of carryover, a common issue with "sticky" iodinated compounds).
Resolution Mix Injection: Inject a mixture containing 2-methoxy-nicotinonitrile and 5-Iodo-2-methoxy-nicotinonitrile. The resolution (
Rs
) between the two peaks must be > 2.0 . (Validates that the column's spatial selectivity and halogen-bonding capacity are fully intact).
Conclusion
For the analysis of 5-Iodo-2-methoxy-nicotinonitrile and its synthetic derivatives, standard C18 methodologies present an unacceptable risk of isomer co-elution. The implementation of a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity. By leveraging
π−π
interactions and halogen bonding, the PFP phase ensures robust, baseline resolution of critical impurities, safeguarding the analytical integrity of the drug development pipeline.
References
Agilent Technologies. "Agilent HPLC Column Selection Guide - Solutions for Small Molecule Separations." Agilent.com. Available at:[Link]
Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helixchrom.com. Available at:[Link]
World Intellectual Property Organization. "WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives." Google Patents.
Mass Spectrometry Characterization of 5-Iodo-2-methoxy-nicotinonitrile: A Comparative Guide for Premium vs. Conventional Grades
Executive Summary 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine derivative that serves as a critical electrophilic building block in the synthesis of advanced therapeutics, incl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine derivative that serves as a critical electrophilic building block in the synthesis of advanced therapeutics, including PI3K inhibitors as documented in [1]. The presence of three distinct functional groups (iodo, methoxy, and cyano) on the pyridine core makes it exceptionally versatile for cross-coupling reactions.
However, this dense functionalization presents unique analytical challenges during quality control. This guide objectively compares the mass spectrometry (MS) performance of Premium Catalytic Grade 5-Iodo-2-methoxy-nicotinonitrile against Conventional Grade alternatives, providing researchers with self-validating protocols for rigorous structural verification and impurity profiling.
The Analytical Challenge: Ionization Causality
Halogenated nicotinonitriles are notoriously difficult to ionize efficiently in standard Electrospray Ionization (ESI). Understanding the causality behind these molecular dynamics is essential for accurate MS characterization:
The Causality of Signal Suppression: The strongly electron-withdrawing cyano (-CN) and iodo (-I) groups significantly deplete the electron density of the pyridine nitrogen, drastically reducing its proton affinity.
The Methoxy Rescue Mechanism: The methoxy group (-OCH3) at the C2 position provides a counteracting +M (resonance) effect. This partial restoration of electron density is what makes positive ion mode (ESI+) viable, yielding the [M+H]+ precursor at m/z 260.9519.
The Isotopic Trap: Unlike chlorine or bromine, iodine is monoisotopic (126.9045 Da). It does not produce a distinct M+2 isotopic signature. Consequently, distinguishing 5-Iodo-2-methoxy-nicotinonitrile from isobaric impurities relies entirely on high-resolution mass accuracy and predictable MS/MS fragmentation pathways, as seen in structurally related analogs on [2].
Comparative Product Performance
Conventional grades of 5-Iodo-2-methoxy-nicotinonitrile are often synthesized via non-regioselective iodination, leading to des-iodo (unreacted precursor) and isomeric impurities. Premium Catalytic Grade utilizes a highly regioselective catalytic framework, ensuring >99.5% purity.
The table below summarizes the quantitative MS performance differences between the two grades:
Analytical Parameter
Premium Catalytic Grade
Conventional Grade
Analytical & Synthetic Impact
LC-UV Purity (254 nm)
> 99.5%
94.0% - 96.5%
High purity prevents ion suppression in the MS source.
Des-iodo Impurity (m/z 135.05)
< 0.05%
1.5% - 3.2%
Prevents the formation of unfunctionalized side-products in downstream cross-coupling.
Isomeric Impurities (LC-MS)
Not Detected
Detected (Co-eluting)
Ensures absolute regiochemical fidelity for Structure-Activity Relationship (SAR) studies.
Signal-to-Noise Ratio (ESI+)
> 1.5 × 10⁵
~ 4.0 × 10⁴
Premium grade provides higher sensitivity for trace degradation analysis.
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By incorporating a structurally similar stable-isotope-labeled internal standard (IS) and a pre-run System Suitability Test (SST), the protocol mathematically separates instrument variance from actual sample impurities.
Figure 1: LC-HRMS workflow for 5-Iodo-2-methoxy-nicotinonitrile characterization.
Step-by-Step Methodology:
System Suitability Test (SST): Inject a known standard of 2-methoxynicotinonitrile to verify that the ESI+ source is clean and capable of ionizing electron-deficient pyridines. The base peak signal must exceed 10⁵ counts before proceeding.
Sample Preparation: Dissolve 1.0 mg of the [3] in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 50% Aqueous Methanol. Spike with 10 ng/mL of a deuterated pyridine internal standard (IS) to monitor and normalize ionization suppression.
Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).
Mobile Phase A: Water + 0.1% Formic Acid (The acidic environment is strictly required to force pyridine nitrogen protonation).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
HRMS Acquisition: Operate the Orbitrap or Q-TOF in ESI positive mode.
Capillary Voltage: 3.5 kV.
Resolution: 70,000 (FWHM at m/z 200).
Scan Range:m/z 100 - 500.
MS/MS: Data-dependent acquisition (ddMS2) with Higher-energy Collisional Dissociation (HCD) set to a Normalized Collision Energy (NCE) of 30.
Mechanistic Insights: Fragmentation Pathways
Understanding the fragmentation causality of 5-Iodo-2-methoxy-nicotinonitrile is essential for confirming its identity, especially since it lacks a multi-isotope halogen signature. The [M+H]+ precursor (m/z 260.9519) undergoes three primary collision-induced dissociation (CID) pathways.
Figure 2: ESI+ MS/MS fragmentation pathways of 5-Iodo-2-methoxy-nicotinonitrile.
Loss of Formaldehyde (-CH₂O, 30.01 Da): The methoxy group on the aromatic ring commonly undergoes a rearrangement under HCD conditions, expelling neutral formaldehyde to form a highly stable pyridone-like cation at m/z 230.9413.
Loss of Iodine Radical (-I•, 126.90 Da): The C-I bond is relatively weak. Homolytic cleavage occurs readily, ejecting an iodine radical and leaving behind a highly reactive odd-electron radical cation at m/z 134.0474. This odd-electron fragment from an even-electron precursor is a definitive hallmark of iodinated aromatics.
Loss of Hydrogen Cyanide (-HCN, 27.01 Da): The nitrile group can be expelled as neutral HCN, yielding a secondary fragment at m/z 233.9410.
By monitoring these specific exact-mass transitions, researchers can definitively validate the structural integrity of the Premium Grade product and distinguish it from isomeric impurities that fragment differently.
References
Caravatti, G. et al. "DIHYDRO-BENZO-OXAZINE AND DIHYDRO-PYRIDO-OXAZINE DERIVATIVES." World Intellectual Property Organization, WO2013093849A1, Novartis AG, 2013.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 170086102, 6-Amino-5-iodo-2-methoxypyridine-3-carbonitrile." PubChem, 2024.
URL:[Link]
Validation
A Comparative Guide to the Reactivity of Iodopyridines and Iodoanilines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Nitrogen-Containing Heterocycles In the landscape of modern drug discovery and materials science, nitrogen-containing arom...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Nitrogen-Containing Heterocycles
In the landscape of modern drug discovery and materials science, nitrogen-containing aromatic scaffolds are ubiquitous. Among the most critical building blocks for synthesizing these complex molecules are functionalized pyridines and anilines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision.
This guide offers an in-depth comparative analysis of two key substrates: iodopyridines and iodoanilines . While both feature a highly reactive carbon-iodine (C-I) bond, the intrinsic electronic properties of the pyridine and aniline rings impart distinct reactivity profiles that dictate the choice of catalytic system, reaction kinetics, and potential side reactions. Understanding these nuances is paramount for efficient reaction optimization, troubleshooting, and the strategic design of synthetic routes.
Fundamental Principles of Reactivity in Cross-Coupling
The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the initial oxidative addition step. In this rate-determining step, a low-valent palladium(0) complex inserts into the carbon-iodine bond, forming a Pd(II)-aryl intermediate.[1] The C-I bond is the longest and weakest of the carbon-halogen bonds, making iodo-aromatics generally the most reactive substrates.[2][3]
However, the electronic nature of the aromatic ring significantly modulates this intrinsic reactivity:
Electron-Deficient Rings: Aromatic rings bearing electron-withdrawing groups are more electrophilic. This increased electrophilicity at the carbon center of the C-I bond facilitates the nucleophilic attack by the Pd(0) catalyst, generally accelerating the rate of oxidative addition.[4]
Electron-Rich Rings: Aromatic rings with electron-donating groups have higher electron density, making the C-I bond less electrophilic and potentially slowing the oxidative addition step.[5]
It is this fundamental electronic dichotomy that drives the differing behaviors of iodopyridines and iodoanilines.
The Iodopyridine Substrate: An Electron-Deficient System
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.
Key Reactivity Characteristics:
Facile Oxidative Addition: The electron-poor nature of the pyridine ring renders the C-I bond highly susceptible to oxidative addition. This often allows for faster reaction rates or the use of lower catalyst loadings compared to more electron-rich systems.[6] The typical reactivity order for halopyridines in oxidative addition is C-I > C-Br > C-Cl.[7]
Catalyst Inhibition via Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can sequester the active catalyst, leading to inhibition or complete shutdown of the catalytic cycle.[8] This is a primary challenge in coupling reactions with pyridyl substrates. To mitigate this, ligands that are sterically bulky and/or strongly coordinating are often employed to outcompete the pyridine nitrogen.
Positional Reactivity: The position of the iodine atom matters. A C-I bond at the 2- or 4-position is typically more reactive than one at the 3-position due to the stronger electron-withdrawing influence of the nitrogen at these locations.[6]
The Iodoaniline Substrate: An Electron-Rich System
In contrast to pyridine, the aniline ring is electron-rich. The amino group (-NH₂) is a powerful electron-donating group through resonance, increasing electron density at the ortho and para positions.[5]
Key Reactivity Characteristics:
Slower Oxidative Addition: The increased electron density on the aromatic ring makes the C-I bond less electrophilic, which can lead to a slower rate of oxidative addition compared to iodopyridines under identical conditions.
N-H Bond Reactivity and Side Reactions: The primary (-NH₂) or secondary (-NHR) amine functionality presents its own set of challenges. In Buchwald-Hartwig aminations, the N-H bond of the iodoaniline itself can compete with the desired amine coupling partner, leading to oligomerization or other side products.[9]
Amine Group as a Directing Group: While activating, the amino group's basicity can also lead to interactions with the catalytic system, sometimes influencing ligand binding or catalyst stability. However, unlike the strong coordination seen with pyridines, this is often less of an inhibitory factor.[10]
Direct Reactivity Comparison: Iodopyridines vs. Iodoanilines
The core difference stems from their electronic nature: iodopyridines are "push-poor" (electron-deficient), facilitating oxidative addition but risking catalyst inhibition, while iodoanilines are "push-rich" (electron-rich), which can slow oxidative addition but avoid direct catalyst poisoning by a ring heteroatom.
Data Summary: Performance in Suzuki-Miyaura Coupling
The following table provides a comparative overview of typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of representative iodopyridines and iodoanilines. Note that conditions are optimized for each substrate class and highlight the different strategies required.
Feature
2-Iodopyridine
2-Iodoaniline
Rationale & Citation
Electronic Nature
Electron-Deficient
Electron-Rich
The pyridine nitrogen is electron-withdrawing; the amino group is electron-donating.[5][6]
Rate of Oxidative Addition
Generally Faster
Generally Slower
Electron-deficient rings accelerate this key step.[4]
Primary Challenge
Catalyst inhibition by pyridine-N coordination
Slower reactivity; potential for N-H side reactions
The basic nitrogen of pyridine can bind to the Pd center.[8] The aniline N-H can be reactive.[9]
Strong bases are needed for efficient transmetalation.[12]
Representative Yield
~95% (with 4-methoxyphenylboronic acid)
~91% (with benzylboronic ester)
Yields are highly dependent on specific substrates and optimized conditions.[2][8]
Mechanistic Differences at the Catalyst Center
The following diagram illustrates the key distinguishing interactions during the initial phase of the catalytic cycle.
Caption: Contrasting initial steps for iodopyridine and iodoaniline cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the specific considerations for each substrate class.
A Senior Application Scientist's Guide to Purity Assessment of 5-Substituted-2-Methoxynicotinonitriles
Introduction: The Critical Role of Purity in Drug Discovery In the landscape of medicinal chemistry and drug development, 5-substituted-2-methoxynicotinonitriles represent a class of privileged heterocyclic scaffolds.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of medicinal chemistry and drug development, 5-substituted-2-methoxynicotinonitriles represent a class of privileged heterocyclic scaffolds.[1] Their structural motifs are cornerstones in the synthesis of a wide range of biologically active compounds and active pharmaceutical ingredients (APIs).[2][3] The journey from a synthesized molecule to a potential drug candidate is rigorous, and at its very foundation lies the unequivocal determination of its purity. An impure compound can lead to misleading biological data, erroneous structure-activity relationships (SAR), and potentially toxicological issues, making robust purity assessment an non-negotiable step in the research and development pipeline.[4]
This guide provides an in-depth, comparative analysis of the principal analytical techniques used to assess the purity of these synthesized compounds. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing self-validating and authoritative purity assessment workflows.
Understanding the Starting Point: Common Synthetic Routes & Potential Impurities
The selection of an appropriate analytical strategy begins with an understanding of the potential impurities that may be present. These are often dictated by the synthetic route employed. Common methods for synthesizing substituted pyridines include multi-component reactions and building the ring from acyclic precursors.[3][5]
Potential impurities can be broadly categorized as:
Unreacted Starting Materials: Residual precursors from the synthesis.
Reaction By-products: Compounds formed from side reactions or incomplete reactions, which may include isomers.[4]
Reagents and Catalysts: Leftover reagents or catalyst residues (e.g., palladium from cross-coupling reactions).[6]
Residual Solvents: Solvents used during the reaction or purification steps.
A logical analytical approach must be capable of separating, identifying, and quantifying the main compound in the presence of these potential contaminants.
A Comparative Analysis of Core Purity Assessment Techniques
The most powerful and commonly employed methods for purity determination are chromatographic and spectroscopic.[7] We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA). The choice between them depends on the volatility and thermal stability of the analyte and the specific information required.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone for purity analysis in organic chemistry, offering exceptional separation and quantification capabilities for a wide range of compounds, particularly those that are non-volatile or thermally unstable.[7][8][9]
Causality: The principle of HPLC is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For nicotinonitrile derivatives, which possess moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer, allowing for effective separation.
HPLC System with a UV-Vis or Diode Array Detector (DAD)
Materials:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.
Procedure:
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20 minutes at a flow rate of 1.0 mL/min.
Blank Injection: Inject a blank (sample solvent) to ensure a clean baseline.
Sample Injection: Inject 10 µL of the prepared sample solution.
Chromatographic Run: Run a gradient elution to separate compounds with a wide range of polarities.
0-2 min: 5% B
2-15 min: Ramp to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B
Data Analysis: Integrate all peaks in the chromatogram detected at a suitable wavelength (e.g., 254 nm). Calculate purity using the area percent method:
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
For assessing volatile and semi-volatile impurities, such as residual solvents or low-boiling-point starting materials, GC-MS is the ideal technique.[10][11] It offers high resolution and sensitivity, especially when paired with a mass spectrometer.[8]
Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. As the column temperature is increased, compounds volatilize and are carried by an inert gas. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification.[12]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Materials:
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane) at a concentration of ~2 mg/mL.
Procedure:
Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to 250°C.
Oven Program:
Initial Temperature: 40°C, hold for 2 minutes.
Ramp: Increase to 280°C at a rate of 15°C/min.
Hold: Hold at 280°C for 5 minutes.
Mass Spectrometry: Set the ion source temperature to 230°C and scan a mass range of m/z 40-500.
Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC). Compare the resulting mass spectra with library databases (e.g., NIST) to identify volatile impurities.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7] It provides simultaneous structural confirmation and quantification, making it an invaluable tool.[12][13]
Causality: The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
Experimental Protocol: Absolute Purity by ¹H qNMR
Instrumentation:
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
Materials:
Internal Standard (IS): A certified reference material with high purity, stability, and signals that do not overlap with the analyte (e.g., Maleic Anhydride, Dimethyl Sulfone).
Solvent: A deuterated solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆).
Procedure:
Sample Preparation:
Accurately weigh ~15 mg of the synthesized compound into a clean vial.
Accurately weigh ~10 mg of the internal standard into the same vial.
Record both masses precisely.
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
NMR Acquisition:
Acquire a ¹H NMR spectrum.
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (a D1 of 30-60 seconds is often sufficient) to ensure full signal relaxation and accurate integration.
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
Data Processing:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.[7]
Elemental Analysis (EA): The Final Confirmation
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[14] It serves as a fundamental check to confirm that the empirical formula of the synthesized compound is correct. Many chemistry journals require EA data for the publication of new compounds as evidence of purity.[15][16]
Causality: The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[17][18] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.
Data Interpretation
The experimental results for the percentage of C, H, and N are compared to the theoretical values calculated from the compound's molecular formula. A sample is generally considered pure if the found values are within ±0.4% of the calculated values.[14][15][16] For example:
Element
Theoretical %
Found %
Deviation %
Carbon (C)
65.85
65.71
-0.14
Hydrogen (H)
5.49
5.58
+0.09
Nitrogen (N)
15.29
15.18
-0.11
A deviation within the ±0.4% threshold provides strong evidence for the compound's compositional purity.
Data Summary & Technique Comparison
Parameter
HPLC-UV
GC-MS
Quantitative ¹H NMR (qNMR)
Elemental Analysis (EA)
Principle
Differential partitioning between mobile and stationary phases.[19]
Visualizing the Workflow: A Logic-Driven Approach to Purity Assessment
To ensure a comprehensive and self-validating assessment, a multi-technique approach is recommended. The following workflow illustrates a logical sequence for analyzing a newly synthesized 5-substituted-2-methoxynicotinonitrile.
Caption: Logical workflow for comprehensive purity assessment.
Conclusion
By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work, generate reliable data for drug development programs, and confidently advance their synthesized compounds to the next stage of discovery.
References
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM. [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org. [Link]
An International Study Evaluating Elemental Analysis - PMC - NIH. (2022, June 23). National Center for Biotechnology Information. [Link]
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - ResearchGate. (2025, August 7). ResearchGate. [Link]
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews: Journal of Chemistry. [Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). ACS Publications. [Link]
Analysis of pyridines in mainstream cigarette smoke - PubMed. (2003, January 24). PubMed. [Link]
Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]
Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025, January 15). Taylor & Francis Online. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). National Center for Biotechnology Information. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). ACS Publications. [Link]
9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. [Link]
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Moravek, Inc.. [Link]
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... University of Toronto. [Link]
Chirality Sensing of N-Heterocycles via 19F NMR - PMC. National Center for Biotechnology Information. [Link]
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC. (2021, May 7). National Center for Biotechnology Information. [Link]
Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings | The Journal of Physical Chemistry A - ACS Publications. (2025, November 7). ACS Publications. [Link]
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF - ResearchGate. ResearchGate. [Link]
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. National Center for Biotechnology Information. [Link]
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. Bevital. [Link]
De novo Synthesis of Substituted Pyridines - ResearchGate. (2026, February 7). ResearchGate. [Link]
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13). Acta Chimica Slovenica. [Link]
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF - ResearchGate. ResearchGate. [Link]
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed. (2022, June 15). PubMed. [Link]
Synthesis of 5-substituted derivatives 6. Reagents and conditions - ResearchGate. ResearchGate. [Link]
Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - RSC Publishing. Royal Society of Chemistry. [Link]
(PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid - ResearchGate. ResearchGate. [Link]
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019, June 15). Nanomedicine Research Journal. [Link]
[Synthesis of 2-methyl-5-substituted Phenoxy-Primaquine and Antimalarials Activity]. National Center for Biotechnology Information. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA - Cork Open Research Archive. [Link]
Month 2018 A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. (2018, May 24). ResearchGate. [Link]
Comparative Biological Activity of PI3Kδ Inhibitors Synthesized from 5-Iodo-2-methoxy-nicotinonitrile
Executive Summary The development of isoform-selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors represents a major breakthrough in targeted therapeutics for B-cell malignancies and immune-mediated disorders. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of isoform-selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors represents a major breakthrough in targeted therapeutics for B-cell malignancies and immune-mediated disorders. The halogenated building block 5-Iodo-2-methoxy-nicotinonitrile (CAS 1446002-31-8) has emerged as a critical precursor in the synthesis of novel dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives[1]. This guide objectively compares the biological activity, synthetic causality, and mechanistic efficacy of these novel derivatives against the first-in-class PI3Kδ inhibitor, Idelalisib (CAL-101).
Mechanistic Grounding: The PI3Kδ Pathway
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells. It functions as a heterodimer composed of a p110δ catalytic subunit and a p85 regulatory subunit[2]. Upon activation by the B-cell receptor (BCR), PI3Kδ converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3)[2]. PIP3 acts as a critical second messenger that recruits and activates the AKT/mTOR signaling axis, driving cellular proliferation and survival[3].
Idelalisib and the dihydro-benzo-oxazine derivatives synthesized from 5-Iodo-2-methoxy-nicotinonitrile both function by competitively binding to the ATP-binding pocket of the p110δ subunit[4]. However, the structural divergence in their core scaffolds leads to distinct pharmacokinetic profiles and therapeutic applications.
Figure 1: PI3Kδ/AKT signaling cascade and the targeted inhibition mechanism.
Chemical Synthesis & Experimental Methodology
The integration of the 5-Iodo-2-methoxy-nicotinonitrile moiety is not arbitrary; it is a highly calculated synthetic strategy. The 2-methoxy group fine-tunes the hydrogen-bond acceptor capability of the adjacent pyridine nitrogen, optimizing interaction with the hinge region of the kinase (e.g., Val828)[4]. The 5-iodo substitution provides an optimal leaving group for palladium-catalyzed cross-coupling, possessing a weaker and more polarizable bond than its bromo or chloro counterparts.
This self-validating protocol details the C-N bond formation required to attach the dihydro-benzo-oxazine core to the nicotinonitrile scaffold[2].
Reagent Preparation: In a flame-dried flask, combine 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (23.36 mmol) and 5-iodo-2-methoxy-nicotinonitrile (46.7 mmol) in 50 mL of anhydrous toluene[2].
Base Addition: Add sodium tert-butoxide (NaOtBu, 28.0 mmol). Causality: The strong base deprotonates the secondary amine of the oxazine, significantly increasing its nucleophilicity for the catalytic cycle.
Deoxygenation: Degas the mixture with argon for 10 minutes. Causality: Zero-valent palladium is highly susceptible to oxidative degradation; strict anaerobic conditions ensure catalyst longevity.
Catalyst Introduction: Add bis(tri-tert-butylphosphine)palladium(0) (0.70 mmol)[2]. Causality: The bulky, electron-rich tri-tert-butylphosphine ligands stabilize the Pd(0) intermediate and accelerate the reductive elimination step, overcoming the steric hindrance of the bulky substrates.
Thermal Activation: Stir the reaction mixture at 110 °C for 18 hours under an argon atmosphere[2].
Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and wash the organic filtrate with saturated aqueous solutions. Isolate the target compound via silica gel flash chromatography.
Protocol 2: In Vitro Biochemical Validation (PI3Kδ ELISA)
To objectively quantify target engagement, a competitive ELISA is utilized over radiometric assays to eliminate radioactive hazards while maintaining high sensitivity[5].
Kinase Reaction: Incubate whole-cell extracts (or recombinant p110δ/p85) with PI(4,5)P2 substrate and ATP in a reaction buffer at room temperature[5].
Inhibitor Competition: Introduce the synthesized compound. Causality: The compound competes with ATP for the p110δ binding pocket, proportionally reducing the generation of PIP3[4].
Termination: Stop the reaction by adding a PI(3,4,5)P3-specific detector mixed with EDTA[5]. Causality: EDTA rapidly chelates Mg²⁺ ions, an essential cofactor for kinase activity, instantly freezing the biochemical state.
Colorimetric Readout: Transfer to a PI3K ELISA plate, wash, and incubate with a secondary detector. Add 3,3′,5,5′-tetramethylbenzidine (TMB) for 5 minutes, halt with H₂SO₄, and read absorbance at 450 nm[5]. Lower absorbance directly correlates with higher PI3Kδ inhibition.
Figure 2: Step-by-step workflow from chemical synthesis to biological evaluation.
Comparative Biological Activity
The biological efficacy of the dihydro-benzo-oxazine derivatives (synthesized via the WO2013093849 patent methodology) demonstrates a highly competitive profile when benchmarked against Idelalisib. While Idelalisib exhibits an IC50 of 2.5 nM for p110δ and >300-fold selectivity over the p110α isoform[6], the novel derivatives maintain low-nanomolar potency while offering distinct tissue distribution properties.
From a drug development perspective, the reliance on the 5-Iodo-2-methoxy-nicotinonitrile building block is highly strategic. Idelalisib utilizes a quinazolinone-purine scaffold[4], which is highly effective for B-cell malignancies but has been associated with specific hepatotoxic and inflammatory side effects due to its systemic distribution.
Conversely, the dihydro-benzo-oxazine derivatives exhibit unique lipophilicity and cellular permeability profiles[7]. Notably, beyond oncology and autoimmune applications (such as rheumatoid arthritis), these compounds have shown unprecedented potential in treating parasitic infections[2]. The protozoan parasite Trypanosoma cruzi, responsible for Chagas disease, relies on analogous kinase pathways for survival and proliferation within human host cells[2]. The specific structural vectors provided by the methoxy-nicotinonitrile core allow these novel inhibitors to penetrate infected tissues more effectively than traditional frontline drugs like Nifurtimox, offering a vital second-line therapeutic avenue for neglected tropical diseases[2].
References
WIPO Patentscope. "WO/2013/093849 DIHYDRO-BENZO-OXAZINE AND DIHYDRO-PYRIDO-OXAZINE DERIVATIVES". [Link]
Google Patents.
PMC / NIH. "Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma". [Link]
AACR Journals. "Idelalisib Impacts Cell Growth through Inhibiting Translation-Regulatory Mechanisms in Mantle Cell Lymphoma". [Link]
Ullmann vs Buchwald-Hartwig reaction for C-N bond formation with iodopyridines
C-N Bond Formation in Iodopyridines: A Comparative Guide to Ullmann vs. Buchwald-Hartwig Aminations As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development: the ef...
Author: BenchChem Technical Support Team. Date: March 2026
C-N Bond Formation in Iodopyridines: A Comparative Guide to Ullmann vs. Buchwald-Hartwig Aminations
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development: the efficient construction of carbon-nitrogen (C-N) bonds on heteroaryl scaffolds. Iodopyridines are ubiquitous building blocks in medicinal chemistry, yet they present unique challenges for cross-coupling. The basic pyridine nitrogen can coordinate to transition metals, effectively poisoning the catalyst and stalling the catalytic cycle.
To overcome this, two primary methodologies dominate the landscape: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann reaction. This guide objectively compares these two approaches, detailing the mechanistic causality behind ligand selection and providing field-proven, self-validating protocols to ensure reproducible scale-up.
Mechanistic Insights & Causality
The Catalyst Poisoning Paradigm
When reacting iodopyridines, the position of the iodine (2-, 3-, or 4-position) and the basicity of the pyridine ring dictate reactivity. The pyridine nitrogen acts as a strong, competing σ-donor ligand. In both Pd and Cu catalysis, if the metal center is under-coordinated, the pyridine substrate or the resulting aminopyridine product can form stable, off-cycle resting states (e.g., bis(amine) complexes). This thermodynamic sink leads to hydrodehalogenation side reactions or complete reaction stalling[1].
Buchwald-Hartwig Amination (Palladium)
The Buchwald-Hartwig reaction relies on a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[2]. To prevent pyridine coordination, we must utilize bulky, electron-rich bidentate phosphine ligands such as Xantphos, BINAP, or Josiphos[3].
Causality of Ligand Choice: These bulky ligands serve a dual purpose. First, they sterically crowd the coordination sphere, preventing the pyridine nitrogen from binding to the Pd(II) intermediate[1]. Second, their electron-rich nature accelerates the oxidative addition of the C-I bond, while their wide bite angle forces the geometry of the Pd(II) complex to favor rapid reductive elimination—often the rate-limiting step for electron-rich amines[2].
Ullmann Amination (Copper)
Modern Ullmann-type couplings utilize Cu(I) sources paired with auxiliary ligands such as 1,10-phenanthroline, diamines, or amino acids like L-proline[4][5].
Causality of Ligand Choice: Cu(I) salts are prone to disproportionation and tend to form insoluble polymeric networks with pyridines. Bidentate ligands break up these aggregates, forming soluble, highly reactive monomeric [LCuNR₂] amido complexes[5]. Furthermore, Ullmann conditions excel at chemoselectivity. For instance, in 2-bromo-5-iodopyridine, Cu-catalyzed amination occurs exclusively at the more reactive C-5 iodine position, leaving the C-2 bromine completely intact for subsequent orthogonal functionalization[6].
Strategic Decision Logic
Choosing between these two methodologies requires balancing substrate steric hindrance, desired chemoselectivity, and process scale economics.
Strategic decision tree for selecting C-N coupling conditions for iodopyridines.
Comparative Performance Data
Parameter
Buchwald-Hartwig (Pd-Catalyzed)
Ullmann (Cu-Catalyzed)
Active Catalyst
Pd(0) generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃)[7]
Cu(I) species (e.g., from CuI or elemental Cu powder)[8]
Primary amines, amides, exquisite chemoselectivity (e.g., I vs Br)
Key Limitations
High cost of Pd and proprietary ligands; strict trace metal removal[9]
Requires higher catalyst loading (10-20 mol%); poor with bulky amines[5]
Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation. The following methodologies incorporate specific operational checkpoints to ensure the catalytic cycle remains active.
Standardized self-validating workflow for air-sensitive cross-coupling reactions.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyridine
Designed for deactivated or sterically hindered amines.
System Purging (Crucial for Pd(0) stability): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodopyridine (1.0 equiv), Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (1.5-2.0 equiv)[3][9]. Causality Note: Cs₂CO₃ is chosen over stronger alkoxide bases (like NaOtBu) to prevent unwanted nucleophilic aromatic substitution (SₙAr) side reactions on the electron-deficient pyridine ring.
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5-10 mL/mmol), followed by the amine (1.2-1.5 equiv) via syringe[9]. If using a highly volatile amine (e.g., methylamine), utilize a sealed heavy-walled pressure tube to prevent stoichiometric loss during heating[1].
Reaction Execution & Monitoring: Heat the mixture to 80-110 °C. Self-Validation Check: Monitor the reaction via LC-MS after 4 hours. The reaction is deemed complete when the 4-iodopyridine peak is <1% by UV integration[9].
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Copper-Catalyzed Ullmann Amination of 2-Bromo-5-iodopyridine
Designed for chemoselective coupling at the C-5 position.
Reagent Assembly: In a dry reaction vial, combine 2-bromo-5-iodopyridine (1.0 equiv), the desired primary amine or amide (1.5 equiv), CuI (10 mol%), L-proline or 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv)[5][6].
Solvent Addition: Add anhydrous DMSO (5 mL/mmol). Causality Note: DMSO is highly coordinating and assists in solubilizing the Cu(I)-ligand complex, preventing the formation of inactive copper-pyridine polymers.
Heating: Seal the vial under Argon and heat to 80-90 °C for 12-24 hours. Self-Validation Check: The solution typically transitions from a pale suspension to a deep, homogenous color (often dark blue/green depending on the amine), indicating the formation of the active soluble [LCuNR₂] amido complex[5].
Chemoselective Workup: Cool the mixture. Quench with a 5% aqueous ammonia solution to complex and wash away the copper salts. Extract with ethyl acetate. LC-MS analysis of the crude mixture will confirm exclusive amination at the C-5 position, leaving the C-2 bromine untouched[6].
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. Benchchem. 9
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5 - RSC Publishing. Royal Society of Chemistry. 6
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. 3
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 7
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 5-Iodo-2-methoxy-nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals. The strategic coupling of 5-Iodo-2-methoxy-nicotinonitrile with various boronic acids is a critical step in the synthesis of numerous biologically active compounds. The success of this transformation, however, is not merely a matter of mixing reagents; it is a nuanced process where the choice of the ancillary ligand on the palladium catalyst dictates the efficiency, and ultimately, the viability of the reaction.
This guide provides an in-depth comparison of new and established ligands for the Suzuki coupling of 5-Iodo-2-methoxy-nicotinonitrile. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind ligand selection, present comparative performance data, and provide a detailed experimental protocol to empower you to optimize this crucial transformation in your own laboratories.
The Critical Role of the Ligand: More Than Just a Spectator
The Suzuki-Miyaura catalytic cycle is a well-orchestrated dance of oxidative addition, transmetalation, and reductive elimination.[1] The ligand, far from being a passive spectator, is the choreographer of this dance. For an electron-rich heteroaromatic iodide like 5-Iodo-2-methoxy-nicotinonitrile, the ligand's properties are paramount. The electron-donating methoxy group on the pyridine ring can render the oxidative addition step—the insertion of the palladium(0) catalyst into the carbon-iodine bond—more challenging. This is where the ligand's influence is most profoundly felt.
Bulky and electron-rich phosphine ligands have proven to be particularly adept at overcoming this hurdle.[2] Their steric bulk promotes the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step. Concurrently, their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-I bond.[3]
Benchmarking Ligand Performance: A Comparative Analysis
While a direct, head-to-head comparative study for the Suzuki coupling of 5-Iodo-2-methoxy-nicotinonitrile is not extensively documented in the literature, we can draw valuable insights from studies on structurally similar substrates, such as 2-methoxy-5-iodopyridine and other electron-rich heteroaryl halides. The following table summarizes the expected performance of several cutting-edge ligands based on established trends and available data for analogous systems.
Ligand Class
Specific Ligand
Palladium Precursor
Base
Solvent
Temp. (°C)
Time (h)
Expected Yield (%)
Buchwald Biaryl Phosphines
XPhos
Pd₂(dba)₃
K₃PO₄
t-BuOH/H₂O
80
4
>90
SPhos
Pd₂(dba)₃
K₃PO₄
Toluene/H₂O
80
4
>90
RuPhos
Pd(OAc)₂
Na₂CO₃
EtOH
85
18
High
Ferrocenyl Phosphines
dppf
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
90
12
Moderate to High
Traditional Phosphines
PPh₃
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
18
Moderate
This data is illustrative and based on trends observed for structurally similar electron-deficient 2-halopyridines. Optimization for 5-Iodo-2-methoxy-nicotinonitrile is recommended.
Discussion of Ligand Classes:
Buchwald Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos): This class of ligands, characterized by a biaryl backbone and bulky, electron-donating phosphines, has revolutionized Suzuki-Miyaura couplings.[4] XPhos and SPhos are renowned for their ability to promote the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides and bromides. Their steric bulk facilitates the reductive elimination step, while their electron-rich nature accelerates the oxidative addition. RuPhos is another highly effective ligand in this class, particularly for the coupling of heteroaryltrifluoroborates.[5] For the coupling of 5-Iodo-2-methoxy-nicotinonitrile, these ligands are expected to provide high yields under relatively mild conditions.
Ferrocenyl Phosphine Ligands (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a versatile and widely used bidentate ligand. Its rigid ferrocene backbone and appropriate bite angle often lead to highly active and stable catalysts. While perhaps not as universally high-performing as the most advanced Buchwald ligands for every substrate, dppf remains a robust and reliable choice for a broad range of Suzuki couplings.
Traditional Phosphine Ligands (PPh₃): Triphenylphosphine (PPh₃) is one of the earliest and most common ligands used in palladium-catalyzed cross-coupling reactions. While cost-effective, it generally requires higher catalyst loadings and harsher reaction conditions compared to more modern, specialized ligands. For a somewhat challenging substrate like 5-Iodo-2-methoxy-nicotinonitrile, PPh₃-based catalysts are expected to provide moderate yields.
Experimental Protocol: A Self-Validating System for Ligand Screening
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-nicotinonitrile and can be adapted for a comparative screening of different ligands. The key to a self-validating system lies in meticulous execution and consistent reaction parameters across all experiments.
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-Iodo-2-methoxy-nicotinonitrile, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent Addition: Using a syringe, add the previously degassed solvent mixture.
Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 80°C) and begin vigorous stirring.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Catalytic Cycle and Ligand Architectures
To better understand the intricate process of the Suzuki-Miyaura coupling and the structural diversity of the ligands discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Representative classes of phosphine ligands for Suzuki-Miyaura coupling.
Conclusion: A Data-Informed Approach to Ligand Selection
The Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-nicotinonitrile is a pivotal transformation in the synthesis of valuable molecules. The judicious selection of the phosphine ligand is not a matter of trial and error but a decision that can be guided by a sound understanding of the reaction mechanism and the electronic and steric properties of the substrate. For this electron-rich heteroaromatic iodide, bulky and electron-donating ligands from the Buchwald biaryl phosphine family, such as XPhos and SPhos, represent the current state-of-the-art and are highly recommended as a starting point for optimization. By employing the provided experimental protocol and considering the comparative data, researchers can confidently and efficiently navigate the challenges of this important cross-coupling reaction, accelerating the pace of discovery in their respective fields.
References
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002, 124 (7), 1162–1163.
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008, 47 (25), 4695–4698.
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122 (17), 4020–4028.
Thomas, A. A.; Wang, H.; Zompa, M. A.; Abboud, K. A. Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Boronic Acids Mediated by a New Air-Stable Tri-tert-butylphosphine Adduct. Org. Lett.2004, 6 (10), 1673–1676.
Barday, E.; Batey, R. A. Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Boronic Acids with N-Protected 3- and 4-Iodopyridinones. J. Org. Chem.2005, 70 (13), 5133–5141.
Molander, G. A.; Biolatto, B. Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
Guram, A. S.; King, A. O.; Allen, J. G.; Wang, X.; Beutner, G. L.; Diehl, J. P.; Haddad, N.; He, Z.; Lorenz, J. C.; Maloney, K. M.; McWilliams, J. C.; Nummy, L. J.; Qiu, J.; Senanayake, C. H. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids with Aryl and Heteroaryl Halides. Org. Lett.2006, 8 (9), 1787–1789.
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Molecules2018, 23(10), 2465.
Computational Modeling of 5-Iodo-2-methoxy-nicotinonitrile Oxidative Addition: A DFT Software Comparison Guide
Target Audience: Researchers, computational chemists, and drug development professionals. Introduction & Mechanistic Context 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Introduction & Mechanistic Context
5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly functionalized pyridine building block widely utilized in pharmaceutical hit-to-lead optimization. Its reactivity is primarily driven by the highly polarizable C–I bond, making it an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
In these catalytic cycles, the rate-determining step is frequently the oxidative addition (OA) of the C–I bond to the active Pd(0) catalyst [2]. Accurately modeling the transition state (TS) of this OA step using Density Functional Theory (DFT) allows researchers to predict regioselectivity, calculate activation barriers (
ΔG‡
), and rationally design supporting ligands.
The Causality of Computational Choices (E-E-A-T)
The oxidative addition of aryl halides to Pd(0) typically proceeds via a concerted, three-centered transition state, though anionic or solvent-assisted pathways can dominate depending on the ligand environment and solvent polarity [1].
To accurately model the TS of 5-Iodo-2-methoxy-nicotinonitrile reacting with a
PdL2
complex, your computational parameters must be chosen with specific physical rationales:
Functional Selection: A dispersion-corrected hybrid or double-hybrid functional (e.g., B3LYP-D3(BJ) or PWPB95-D3(BJ)) is mandatory [4]. The D3 dispersion correction captures the critical non-covalent
π−π
and steric interactions between the substrate's methoxy/nitrile groups and the bulky phosphine ligands on the palladium.
Basis Set Strategy: A split-valence approach is optimal. Transition state geometries are less sensitive to basis set size than electronic energies. Therefore, use a double-
ζ
basis set (e.g., def2-SVP) for geometry optimization to save computational time on the flat potential energy surface, followed by a triple-
ζ
basis set (e.g., def2-TZVP) for single-point energy refinement [3].
Effective Core Potentials (ECPs): Palladium and Iodine are heavy atoms. ECPs (like def2-ECP) must be applied to account for scalar relativistic effects of the core electrons without the prohibitive computational cost of modeling them explicitly[3].
Software Comparison: Gaussian 16 vs. ORCA 5.0 vs. Jaguar
When selecting a DFT package to model this specific transition state, researchers must balance algorithm robustness, computational speed, and licensing costs. Below is an objective comparison based on industry benchmarks [5].
Table 1: Feature & Performance Comparison
Feature / Metric
Gaussian 16
ORCA 5.0
Schrödinger Jaguar
Primary TS Algorithm
Berny Algorithm (Eigenvector following)
Eigenvector following (OptTS)
Quadratic Synchronous Transit (QST)
Speed (Hybrid DFT)
Baseline
~2-3x faster (via RIJCOSX approximation)
~1.5x faster (pseudospectral grids)
Dispersion Corrections
Grimme's D3/D4 available
Native, highly optimized D3/D4
Native D3/D4
High-Accuracy SP
CCSD(T) (Computationally heavy)
DLPNO-CCSD(T) (Linear scaling, fast)
Localized MP2 / CCSD
License Cost
High (Commercial/Academic)
Free (Academic) / Paid (Commercial)
High (Commercial suite)
Best Use Case
Standard organic/organometallic TS searches
Large transition metal complexes (>50 atoms)
High-throughput virtual screening
Table 2: Benchmark Performance on Transition Metal Kinetics
Data synthesized from the SSE17 and MME55 benchmark sets comparing calculated barriers to experimental/CCSD(T) references [3, 4].
Functional / Method
Mean Absolute Error (MAE)
Max Error
Computational Cost
B3LYP (No Dispersion)
5.8 kcal/mol
>10.0 kcal/mol
Low
B3LYP-D3(BJ)
3.2 kcal/mol
6.5 kcal/mol
Low
PWPB95-D3(BJ)
< 3.0 kcal/mol
5.8 kcal/mol
Medium (Double Hybrid)
DLPNO-CCSD(T) / def2-TZVP
1.5 kcal/mol
3.5 kcal/mol
High (Single Point Only)
Experimental / Computational Protocol
To ensure a self-validating system, the following step-by-step methodology must be strictly followed to locate and verify the oxidative addition TS of 5-Iodo-2-methoxy-nicotinonitrile.
Action: Build the Pd(0) catalyst and 5-Iodo-2-methoxy-nicotinonitrile. Run a molecular mechanics conformational search to find the lowest-energy
π
-coordinated pre-reaction complex.
Causality: Transition metal complexes have highly flexible ligand spheres. Starting a TS search from a high-energy conformer will lead to an artificially inflated activation barrier.
Step 2: Relaxed Potential Energy Surface (PES) Scan
Action: Perform a relaxed coordinate scan driving the C–I bond length from its equilibrium distance (~2.10 Å) to a broken state (~2.60 Å) in increments of 0.05 Å.
Causality: The PES scan provides a high-quality initial guess for the TS geometry, which is critical because the Berny algorithm requires the starting structure to be within the quadratic region of the saddle point.
Step 3: Transition State Optimization
Action: Extract the highest energy structure from the PES scan. Submit this for TS optimization using Opt=(TS, CalcFC, NoEigenTest) in Gaussian or OptTS in ORCA.
Causality: CalcFC calculates the exact force constants (Hessian matrix) at the first step, ensuring the optimizer correctly identifies the vector pointing uphill toward the saddle point.
Step 4: Frequency Validation (The Self-Validation Step)
Action: Run a vibrational frequency calculation on the optimized TS structure.
Causality: A true transition state is a first-order saddle point. It must possess exactly one imaginary frequency (a negative wavenumber, e.g., -250 cm
−1
). Animating this frequency must show the explicit cleavage of the C–I bond and the formation of the Pd–C and Pd–I bonds.
Action: Perform an IRC calculation following the imaginary frequency forward and backward.
Causality: The IRC mathematically proves that the located TS smoothly connects the intended pre-reaction complex (reactants) to the Pd(II) aryl halide complex (products), ruling out spurious transition states.
Workflows and Mechanistic Visualizations
DFT Transition State Search Workflow for C-I Oxidative Addition.
Reaction pathway of 5-Iodo-2-methoxy-nicotinonitrile oxidative addition to Pd(0).
References
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation
ResearchGate[Link]
We Already Know Everything about Oxidative Addition to Pd(0): Do We?
ACS Catalysis[Link]
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set
ACS Publications[Link]
Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17)
RSC Publishing[Link]
A Technical Overview of Molecular Simulation Software
IntuitionLabs[Link]
Validation
A Comparative Guide: Thermal vs. Microwave Heating for Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-methoxy-nicotinonitrile
Introduction: The Strategic Importance of 2,5-Disubstituted Nicotinonitriles In the landscape of modern drug discovery, the 2,5-disubstituted 2-methoxynicotinonitrile scaffold is a privileged structure. Its derivatives a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2,5-Disubstituted Nicotinonitriles
In the landscape of modern drug discovery, the 2,5-disubstituted 2-methoxynicotinonitrile scaffold is a privileged structure. Its derivatives are integral components in a wide array of pharmacologically active agents, serving as key building blocks for kinase inhibitors, GPCR modulators, and other targeted therapies. The synthetic linchpin for accessing this diverse chemical space is often a robust and efficient carbon-carbon or carbon-nitrogen bond-forming reaction, typically a palladium-catalyzed cross-coupling reaction, starting from a versatile precursor like 5-Iodo-2-methoxy-nicotinonitrile.
The choice of energy input—conventional thermal heating versus microwave irradiation—is a critical process parameter that significantly influences reaction outcomes. This guide provides an in-depth, objective comparison of these two heating methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using 5-Iodo-2-methoxy-nicotinonitrile. We will delve into the underlying principles, present supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal conditions for their synthetic campaigns. The goal is to empower drug development professionals to accelerate their discovery efforts through informed methodological choices.[1][2]
Fundamental Principles of Heating in Chemical Synthesis
Before comparing experimental outcomes, it is crucial to understand the fundamental differences in how these two methods deliver energy to a reaction.
Conventional Thermal Heating relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and, finally, to the reactants. This process, governed by thermal conductivity, is often slow and can create significant temperature gradients within the reaction mixture, where the vessel walls are hotter than the bulk solution.[3][4]
Microwave-Assisted Heating , conversely, utilizes microwave irradiation (typically at 2.45 GHz) to directly heat the reaction mixture.[3] The mechanism involves the interaction of the electric field component of the microwaves with polar molecules or ions in the reaction mixture.[5] This interaction induces rapid molecular rotation (dipolar polarization) and ionic conduction, which generates heat volumetrically and uniformly throughout the sample.[6][7] This direct "in-core" heating is significantly more efficient and rapid than conventional methods.[2][4]
Caption: Heat transfer mechanisms for conventional vs. microwave heating.
Case Study I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. We compared the coupling of 5-Iodo-2-methoxy-nicotinonitrile with 4-methoxyphenylboronic acid under both thermal and microwave conditions.
Reaction Scheme:
(Illustrative - not a real image, conceptual placement)
Experimental Protocols
Protocol 1: Conventional Thermal Heating
To an oven-dried round-bottom flask, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Evacuate and backfill the flask with Argon gas (repeat 3 times).
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) under a positive pressure of Argon.[8]
Fit the flask with a reflux condenser and place it in a preheated oil bath at 90 °C.
Stir the reaction mixture vigorously for 8 hours, monitoring progress by TLC.[9]
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
To a 10 mL microwave reaction vial, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[10][11]
Add 1,4-dioxane (8 mL) and water (2 mL).
Seal the vial with a septum cap and place it in the cavity of a dedicated microwave reactor.
Irradiate the mixture at a constant temperature of 120 °C (power: 100-250 W) for 15 minutes.[12]
After the irradiation period, allow the vial to cool to room temperature using a compressed air stream.
Work up and purify the product as described in Protocol 1 (steps 7-9).
Caption: Experimental workflows for Suzuki-Miyaura coupling.
Comparative Results
Parameter
Conventional Heating
Microwave Heating
Reaction Time
8 hours
15 minutes
Temperature
90 °C
120 °C
Isolated Yield
78%
94%
Purity (by LC-MS)
~95%
>99%
Key Observation
Significant starting material remained after 4 hours.
Reaction complete upon analysis after 15 minutes.
The data clearly demonstrates the superiority of microwave heating for this transformation. The reaction time was reduced from 8 hours to just 15 minutes, representing a 32-fold acceleration.[13] Furthermore, the isolated yield and product purity were significantly higher, likely due to the reduced reaction time minimizing the formation of thermal degradation byproducts.[6][14]
Case Study II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. We investigated the coupling of 5-Iodo-2-methoxy-nicotinonitrile with morpholine.
Reaction Scheme:
(Illustrative - not a real image, conceptual placement)
Experimental Protocols
Protocol 3: Conventional Thermal Heating
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).[15]
Seal the tube, then evacuate and backfill with Argon (repeat 3 times).
Under a positive flow of Argon, add 5-Iodo-2-methoxy-nicotinonitrile (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).
Seal the tube and place it in a preheated oil bath at 110 °C.[9]
Stir the mixture vigorously for 18 hours, monitoring by LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Concentrate the filtrate and purify by flash column chromatography.
Protocol 4: Microwave-Assisted Synthesis
To a 10 mL microwave reaction vial, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), sodium tert-butoxide (1.4 mmol), 5-Iodo-2-methoxy-nicotinonitrile (1.0 mmol), and morpholine (1.2 mmol).
Add anhydrous toluene (5 mL).
Seal the vial with a septum cap and place it in the microwave reactor.
Irradiate the mixture at a constant temperature of 140 °C for 20 minutes.[16]
After cooling, work up and purify the product as described in Protocol 3 (steps 6-7).
Comparative Results
Parameter
Conventional Heating
Microwave Heating
Reaction Time
18 hours
20 minutes
Temperature
110 °C
140 °C
Isolated Yield
65%
89%
Purity (by LC-MS)
~92%
>98%
Key Observation
Formation of dehalogenated byproduct observed.
Cleaner reaction profile with minimal side products.
Again, the microwave-assisted protocol demonstrates a dramatic rate enhancement, reducing the reaction time from 18 hours to 20 minutes.[16][17] The ability to safely reach temperatures above the solvent's atmospheric boiling point in a sealed vessel is a key advantage, often overcoming activation energy barriers more effectively than conventional heating.[5] The higher yield and purity suggest that the rapid heating profile outcompetes slower, undesired side reactions like dehalogenation.[6][14]
Mechanistic Discussion: Why the Dramatic Difference?
The observed rate enhancements under microwave irradiation are primarily attributed to thermal effects, although the existence of specific, non-thermal microwave effects remains a topic of academic discussion.[4][18]
Rapid Superheating: Microwave heating can rapidly heat a solvent far above its conventional boiling point in a sealed, pressurized vessel. According to the Arrhenius equation (k = Ae-Ea/RT), the reaction rate (k) increases exponentially with temperature (T). A modest increase in temperature can lead to a significant increase in reaction rate. Microwave energy provides the momentum to overcome the activation energy (Ea) barrier much more quickly than conventional methods.[5]
Uniform Heating: Conventional heating creates a temperature gradient, which can lead to localized overheating at the vessel surface and potential decomposition, while the bulk of the solution may not have reached the optimal temperature. Microwave heating's volumetric energy transfer ensures a more uniform temperature profile, leading to cleaner reactions and higher yields.[2][4]
Selective Heating: In some cases, a highly polar reagent or catalyst may absorb microwave energy more efficiently than the less polar bulk solvent.[2] This can create localized "hot spots" on a molecular level, further accelerating the reaction at the catalytic center without overheating the entire bulk solution.
Caption: Relationship between heating method, physical effects, and reaction outcomes.
Field-Proven Insights and Best Practices
For Rapid Optimization: Microwave synthesis is an invaluable tool for rapidly screening reaction parameters (solvents, bases, catalysts, temperature). An optimization campaign that might take weeks with conventional heating can often be completed in a single day.[2]
When to Choose Microwave:
For high-throughput synthesis and library generation in lead discovery.[3]
When reactions are sluggish or fail under conventional heating conditions.
To minimize byproduct formation and simplify purification.[6]
When working with thermally sensitive substrates, as the short exposure to high temperatures can be less destructive than prolonged heating at lower temperatures.
When Conventional Heating May Suffice:
For well-established, robust reactions that proceed efficiently at moderate temperatures.
For very large-scale synthesis (multi-kilogram) where specialized continuous-flow microwave reactors are not available, although energy efficiency at scale can be complex.[19]
Safety and Equipment: Always use a dedicated, purpose-built microwave reactor with integrated temperature and pressure sensors. Never use a domestic microwave oven for chemical synthesis, as this is extremely dangerous due to the risk of explosion from flammable solvents and lack of precise process control.[7]
Conclusion
For the synthesis of 2,5-disubstituted nicotinonitriles from 5-Iodo-2-methoxy-nicotinonitrile, microwave-assisted heating offers a clear and compelling advantage over conventional thermal methods. The dramatic reduction in reaction times, coupled with significant improvements in yield and purity, translates directly into accelerated research and development timelines.[1][13] By leveraging the principles of direct, rapid, and uniform energy transfer, microwave synthesis empowers chemists to overcome synthetic hurdles, expand access to novel chemical space, and ultimately, advance the drug discovery process more efficiently and sustainably.[6][20]
References
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]
ACS Publications. (2007, October 16). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, April 6). microwave - an effective tool in organic synthesis.
PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
Chemistry Stack Exchange. (2017, July 1). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Retrieved from [Link]
(n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
Arkivoc. (n.d.). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry.
(n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
(2021, May 13). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol.
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.
arkat usa. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. Retrieved from [Link]
(2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
(n.d.). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry.
Standard Operating Procedure & Logistical Plan: Safe Handling and Disposal of 5-Iodo-2-methoxy-nicotinonitrile As a Senior Application Scientist, I recognize that handling specialized halogenated nitrile compounds requir...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Logistical Plan: Safe Handling and Disposal of 5-Iodo-2-methoxy-nicotinonitrile
As a Senior Application Scientist, I recognize that handling specialized halogenated nitrile compounds requires more than generic waste disposal knowledge. It demands a mechanistic understanding of the chemical's degradation pathways and strict adherence to environmental regulations. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 5-Iodo-2-methoxy-nicotinonitrile, ensuring laboratory safety, regulatory compliance, and cost-effective waste management.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a substituted pyridine derivative characterized by three critical functional groups, each dictating specific handling and disposal logistics.
Table 1: Quantitative Data & Operational Implications
Property
Value
Operational Implication for Disposal
CAS Number
1446002-31-8
Required for precise EH&S waste profiling and manifesting.
Molecular Weight
260.04 g/mol
High mass fraction of iodine dictates heavy halogenated waste status.
Halogen Content
~48.8% (Iodine)
Triggers mandatory routing to halogenated-specific incineration[1].
Physical State
Solid (Powder)
Prone to aerosolization; requires handling in a Class II fume hood.
The Causality of the Hazard:
The Iodine Atom (Halogenated Waste): The presence of iodine strictly categorizes this compound—and any solvent it touches—as halogenated waste[1]. During thermal destruction, halogenated compounds generate highly corrosive hydroiodic acid (HI) gas. Therefore, this waste cannot be processed in standard incinerators; it requires specialized high-temperature facilities equipped with alkaline wet scrubbers to neutralize the acid gases[2].
The Nitrile Group (-C≡N): While stable under ambient conditions, nitriles can release toxic nitrogen oxides (NOx) during combustion or, under extreme acidic hydrolysis, hydrogen cyanide (HCN). This mandates that the compound must never be mixed with strong aqueous acids in the waste stream[3].
The Pyridine Core: Pyridine derivatives are highly mobile in soil and toxic to aquatic life. Under no circumstances should any quantity of this compound be disposed of via the municipal drain system[3].
The Causality of Waste Segregation
A common and costly error in drug development laboratories is the improper commingling of waste streams. Halogenated waste disposal costs significantly more—often up to three times as much—as non-halogenated waste[1],[3].
The Rule of Contamination: If you dissolve 10 mg of 5-Iodo-2-methoxy-nicotinonitrile in 1 Liter of a non-halogenated solvent (like Ethyl Acetate or Ethanol), that entire 1-Liter volume is instantly classified as a halogenated waste stream due to the iodine content[1]. Failing to segregate this properly can result in severe regulatory fines and damage to standard incineration equipment.
Visualizing the Workflows
To prevent cross-contamination and ensure regulatory compliance, follow the decision matrix below when generating waste containing this compound.
Fig 1. Decision matrix for categorizing and routing 5-Iodo-2-methoxy-nicotinonitrile waste.
Understanding why the EPA requires specific disposal routes builds better laboratory habits. The diagram below illustrates the mechanistic thermal degradation pathway that necessitates specialized disposal.
Fig 2. Mechanistic pathway of thermal degradation and acidic byproduct neutralization.
Self-Validating Experimental Protocols for Disposal
A self-validating protocol includes built-in checks that confirm the success of the previous step before allowing the operator to proceed. This eliminates ambiguity and ensures absolute safety.
Workflow A: Solid Waste Containment (Unused or Spilled Reagent)
Primary Containment: Using an anti-static scoop, transfer residual solid into a compatible, sealable glass vial. Do not use metal containers.
Validation Check: Wipe the exterior of the sealed vial with a dry Kimwipe. If any powder transfers to the wipe, the primary containment is contaminated and must be decontaminated with a compatible solvent (e.g., acetone) before proceeding.
Secondary Containment: Place the primary vial into a secondary heavy-duty polyethylene bag or a shatter-proof plastic jar.
Validation Check: If using a bag, seal it and squeeze gently. If it deflates, the seal is compromised; repackage immediately.
Labeling & Routing: Apply a GHS-compliant Hazardous Waste tag.
Validation Check: Ensure the tag explicitly reads "5-Iodo-2-methoxy-nicotinonitrile" and is checked as "Halogenated Organic Waste". Transfer to the designated Satellite Accumulation Area (SAA)[1].
Solvent Verification: Confirm the solvent matrix of your reaction.
Validation Check: Review the solvent list. Even if the primary solvent is non-halogenated, the presence of the iodinated solute mandates the entire mixture be routed to the Halogenated Waste carboy[1],[3].
Transfer to SAA Carboy: In a certified chemical fume hood, funnel the solution into a 5-gallon white plastic carboy designated for Halogenated Waste.
Validation Check: Observe the carboy for 60 seconds post-transfer. If any pressure buildup, gas evolution, or exothermic heat is detected, an incompatible cross-reaction is occurring. Immediately close the fume hood sash and alert EH&S.
Sealing and Logging: Cap the carboy tightly.
Validation Check: Attempt to gently twist the cap counter-clockwise with minimal force. If it yields easily, it is not vapor-tight. Log the exact volume and chemical name on the attached waste manifest to ensure compliance with EPA tracking regulations[2].
Emergency Spill Response & Containment
In the event of an accidental release, immediate action is required to prevent aerosol inhalation and environmental contamination.
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic nitrile powder. Instead, lightly dampen a spill pad with a compatible solvent (e.g., isopropanol), gently wipe up the powder, and place all contaminated pads into a sealed bag tagged as Halogenated Hazardous Waste[1].
Liquid Spills: Contain the leak using inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Place the saturated absorbent into a sealed, vapor-tight container and request an immediate emergency pickup through your institution's EH&S department[1].
Personal protective equipment for handling 5-Iodo-2-methoxy-nicotinonitrile
Comprehensive Safety and Handling Guide: 5-Iodo-2-methoxy-nicotinonitrile As a Senior Application Scientist, I recognize that the safe execution of chemical synthesis relies on a deep understanding of molecular hazards....
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 5-Iodo-2-methoxy-nicotinonitrile
As a Senior Application Scientist, I recognize that the safe execution of chemical synthesis relies on a deep understanding of molecular hazards. 5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a highly valuable, halogenated pyridine derivative frequently utilized in drug discovery and advanced organic synthesis. However, its unique structural features demand rigorous logistical planning and specialized Personal Protective Equipment (PPE)[1].
This guide provides a self-validating, step-by-step operational framework designed to protect researchers, ensure regulatory compliance, and optimize laboratory workflows.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To build a robust safety protocol, we must first understand the causality of the chemical's hazards based on its molecular architecture. The American Chemical Society (ACS) advocates for the RAMP methodology (Recognize, Assess, Minimize, Prepare) to holistically evaluate such risks[2].
The Pyridine Core: Pyridine derivatives are notorious for their ability to penetrate intact skin and cause systemic toxicity, including central nervous system depression and hepatic/renal strain.
The Iodine Substituent: The addition of heavy halogens (like iodine) significantly increases the lipophilicity of the molecule. This means that if the compound contacts the skin, it will partition rapidly into the lipid bilayer, accelerating dermal absorption.
The Nitrile Group (-C≡N): While stable under standard conditions, nitriles can hydrolyze under strongly acidic or basic conditions. In extreme scenarios (e.g., mixing with concentrated acids or during combustion), there is a critical risk of releasing highly toxic hydrogen cyanide (HCN) gas.
Because of these compounding factors, standard single-layer laboratory PPE is insufficient. We must engineer a barrier system that accounts for both lipophilic skin penetration and potential respiratory hazards[3].
Quantitative PPE Selection Matrix
To minimize risk, all PPE must meet specific quantitative thresholds for thickness and breakthrough time. Below is the mandatory PPE matrix for handling 5-Iodo-2-methoxy-nicotinonitrile[4].
PPE Category
Specific Equipment Required
Quantitative Spec / Standard
Replacement Frequency & Logistics
Primary Hand Protection (Inner)
Standard Nitrile Gloves
≥
4 mil thickness
Replace every 2 hours of continuous work, or immediately if compromised.
Secondary Hand Protection (Outer)
Extended-Cuff Nitrile Gloves
≥
8 mil thickness
Replace immediately upon any suspected chemical contact.
Eye & Face Protection
Splash-proof Safety Goggles
ANSI Z87.1 Compliant
Inspect lenses for micro-abrasions prior to every use.
Body Protection
Flame-Resistant (FR) Lab Coat
100% Cotton or Nomex
Launder weekly via specialized chemical laundry service (do not wash at home).
Respiratory Protection
Chemical Fume Hood
Face velocity: 80–120 fpm
Mandatory for all open-container handling. No benchtop weighing.
Step-by-Step Operational Workflow
Trust in a protocol comes from its reproducibility and self-validating checks. Follow this methodology strictly when weighing, transferring, or reacting 5-Iodo-2-methoxy-nicotinonitrile.
Phase 1: Environmental Preparation & Donning
Verify Engineering Controls: Check the digital monitor on the chemical fume hood to ensure a face velocity between 80 and 120 feet per minute (fpm). Do not proceed if the hood is in alarm state.
Clear the Workspace: Remove all incompatible chemicals from the hood, paying special attention to strong acids (e.g., HCl, H2SO4) to eliminate the risk of accidental HCN generation.
Don PPE in Sequence:
Put on the FR lab coat and fully button it to the neck.
Don the outer 8-mil extended-cuff nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Phase 2: Handling and Transfer
4. Static Mitigation: Because 5-Iodo-2-methoxy-nicotinonitrile is a solid powder, it carries a risk of aerosolization via static cling. Wipe the exterior of the reagent bottle and your spatulas with an anti-static cloth before opening.
5. Enclosed Weighing: Place an analytical balance directly inside the fume hood. Tare your receiving vial, carefully transfer the powder using a static-free, V-shaped spatula, and cap the vial before removing it from the balance enclosure.
6. Solvent Addition: If creating a stock solution, add your solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the vial to prevent powder displacement.
Phase 3: Aseptic Doffing
7. Remove Outer Gloves First: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Dispose of it in a solid hazardous waste container.
8. Surface Decontamination: Using your clean inner gloves, wipe down the balance and fume hood surface with a disposable towel dampened with a 10% bleach solution (to neutralize active residues), followed by an ethanol wipe.
9. Final Doffing: Remove inner gloves and wash hands thoroughly with soap and water for a minimum of 20 seconds.
Operational & Emergency Workflow Visualization
The following diagram maps the logical progression of standard operations and the immediate divergence required in the event of an accidental spill or exposure.
Operational workflow and emergency divergence for handling 5-Iodo-2-methoxy-nicotinonitrile.
Disposal and Decontamination Plan
Improper disposal of halogenated nitriles poses severe environmental and laboratory safety risks. The National Research Council's Prudent Practices in the Laboratory mandates strict segregation of chemical waste streams[5].
Solid Waste:
All contaminated consumables (spatulas, weigh boats, outer gloves, paper towels) must be placed in a heavy-duty, puncture-resistant bag.
Solutions containing 5-Iodo-2-methoxy-nicotinonitrile must be routed to the Halogenated Organic Waste carboy.
CRITICAL WARNING: Never dispose of this compound in a waste container that contains strong mineral acids. Acidic hydrolysis of the nitrile group can generate lethal HCN gas within the sealed waste carboy, leading to a potential pressure explosion or toxic exposure upon reopening.
Spill Response (Small Scale < 50g):
Do not sweep dry powder (prevents aerosolization).
Cover the spill with damp absorbent pads (using water or a mild alkaline solution to suppress dust and stabilize the nitrile).
Scoop the absorbed material using a non-sparking plastic dustpan and transfer it to a hazardous waste bucket.
Wash the affected area with a mild detergent and water, followed by an ethanol wipe.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]
American Chemical Society (ACS). "Safety Corner: Preparing Chemists for Industrial Careers – Chemical Safety Competencies." ACS Committee on Chemical Safety, 2022. Available at: [Link]